Product packaging for beta-Isopropyl-beta-propiolactone(Cat. No.:CAS No. 10359-02-1)

beta-Isopropyl-beta-propiolactone

Cat. No.: B087267
CAS No.: 10359-02-1
M. Wt: 114.14 g/mol
InChI Key: RXDIFCRJKDATEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Isopropyl-beta-propiolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B087267 beta-Isopropyl-beta-propiolactone CAS No. 10359-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10359-02-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-propan-2-yloxetan-2-one

InChI

InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3

InChI Key

RXDIFCRJKDATEB-UHFFFAOYSA-N

SMILES

CC(C)C1COC1=O

Canonical SMILES

CC(C)C1COC1=O

Synonyms

beta-Isopropyl-beta-propiolactone

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of beta-Isopropyl-beta-propiolactone from Isobutyraldehyde and Ketene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of beta-isopropyl-beta-propiolactone, a potentially valuable building block in pharmaceutical and chemical synthesis. The core of this synthesis involves the [2+2] cycloaddition of isobutyraldehyde and ketene, a reaction often facilitated by Lewis acid catalysis. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents the expected quantitative data and necessary visualizations for a thorough understanding of the process.

Reaction Overview and Mechanism

The synthesis of this compound (also known as 3-isopropyl-oxetan-2-one) is achieved through the formal [2+2] cycloaddition of isobutyraldehyde and ketene. This reaction is typically catalyzed by a Lewis acid, which activates the aldehyde towards nucleophilic attack by the ketene.

The generally accepted mechanism proceeds as follows:

  • Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen of isobutyraldehyde. This coordination increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The electron-rich ketene acts as a nucleophile, attacking the activated carbonyl carbon of the isobutyraldehyde. This step forms a zwitterionic intermediate.

  • Ring Closure: The zwitterionic intermediate rapidly undergoes an intramolecular ring closure to form the four-membered beta-lactone ring, regenerating the Lewis acid catalyst.

Reaction_Mechanism Isobutyraldehyde Isobutyraldehyde ActivatedComplex Activated Isobutyraldehyde-Lewis Acid Complex Isobutyraldehyde->ActivatedComplex + Lewis Acid Ketene Ketene LewisAcid Lewis Acid (e.g., EtAlCl2) Zwitterion Zwitterionic Intermediate ActivatedComplex->Zwitterion + Ketene Product This compound Zwitterion->Product Ring Closure Product->LewisAcid Catalyst Regeneration

Caption: Lewis Acid-Catalyzed [2+2] Cycloaddition of Isobutyraldehyde and Ketene.

Experimental Protocols

2.1. Generation of Ketene (In Situ)

Ketene is a highly reactive and toxic gas, and it is therefore typically generated in situ for immediate consumption. A common method is the pyrolysis of acetone.

  • Apparatus: A ketene generator consisting of a quartz tube packed with porcelain pieces, heated by a tube furnace to approximately 700-750 °C. One end is connected to a dropping funnel containing acetone, and the other end is connected via a series of traps (the first cooled with a dry ice/acetone bath to condense unreacted acetone and the second with liquid nitrogen to collect the ketene) to the reaction vessel.

  • Procedure: Acetone is dropped into the heated quartz tube at a controlled rate. The resulting gas mixture is passed through the cold traps. The purified ketene gas is then bubbled directly into the reaction mixture.

2.2. Cycloaddition Reaction

  • Materials:

    • Isobutyraldehyde (CAS: 78-84-2)

    • Ketene (CAS: 463-51-4), generated in situ

    • Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a gas dispersion tube is charged with a solution of isobutyraldehyde in anhydrous DCM.

    • The flask is cooled to -78 °C in a dry ice/acetone bath.

    • The Lewis acid catalyst, ethylaluminum dichloride solution, is added dropwise to the stirred solution of isobutyraldehyde while maintaining the temperature at -78 °C.

    • Freshly generated ketene gas is bubbled through the reaction mixture at a steady rate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or in-situ infrared spectroscopy.

    • Upon completion of the reaction, the mixture is cautiously quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow Start Start Setup Set up flame-dried reaction vessel under N2 Start->Setup AddAldehyde Charge with Isobutyraldehyde in anhydrous DCM Setup->AddAldehyde Cool Cool to -78 °C AddAldehyde->Cool AddCatalyst Add EtAlCl2 solution dropwise Cool->AddCatalyst AddKetene Bubble in situ generated Ketene gas AddCatalyst->AddKetene Monitor Monitor reaction progress (TLC, IR) AddKetene->Monitor Quench Quench with saturated NaHCO3 (aq) at -78 °C Monitor->Quench Warm Warm to room temperature Quench->Warm Separate Separate organic and aqueous layers Warm->Separate Extract Extract aqueous layer with DCM Separate->Extract Combine Combine organic layers Extract->Combine WashDry Wash with brine and dry over Na2SO4 Combine->WashDry Concentrate Concentrate under reduced pressure WashDry->Concentrate Purify Purify by vacuum distillation or chromatography Concentrate->Purify End Obtain pure this compound Purify->End

Chemical and physical properties of beta-Isopropyl-beta-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of beta-Isopropyl-beta-propiolactone (also known as 4-isopropyloxetan-2-one). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document consolidates available data on its structure, physical characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. Furthermore, this guide explores the limited biological activity data for this specific beta-lactone derivative and draws comparisons with the well-studied parent compound, beta-propiolactone.

Chemical and Physical Properties

This compound is a cyclic ester, specifically a four-membered lactone, bearing an isopropyl group at the beta-position relative to the carbonyl group. This substitution significantly influences its physical and chemical properties compared to the parent beta-propiolactone.

Structure and Identification
  • IUPAC Name: 4-isopropyloxetan-2-one

  • Synonyms: this compound, 4-(1-methylethyl)oxetan-2-one

  • CAS Number: 10359-02-1[1]

  • Molecular Formula: C₆H₁₀O₂[1]

  • Molecular Weight: 114.14 g/mol [1]

  • Chemical Structure:

CH₃ CH₃


Tabulated Physical Properties
PropertyValueReference
Density 1.031 g/cm³[1]
Boiling Point 163.8 °C at 760 mmHg[1]
Flash Point 51.8 °C[1]
Refractive Index 1.444[1]
Vapor Pressure 2.03 mmHg at 25°C[1]

Synthesis and Purification

The primary synthetic route to this compound involves the [2+2] cycloaddition of ketene and isobutyraldehyde.[1]

General Synthesis Workflow

A general workflow for the synthesis of beta-propiolactone derivatives from ketene and an aldehyde is depicted below.

SynthesisWorkflow Ketene Ketene Reaction [2+2] Cycloaddition Ketene->Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl₂) Catalyst->Reaction CrudeProduct Crude beta-Isopropyl- beta-propiolactone Reaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification PureProduct Pure beta-Isopropyl- beta-propiolactone Purification->PureProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of beta-Propiolactone (General)

Materials:

  • Ketene (gas)

  • Isobutyraldehyde

  • Lewis acid catalyst (e.g., a mixture of aluminum chloride and zinc chloride)

  • Anhydrous solvent (e.g., acetone or beta-propiolactone itself as the reaction medium)

Procedure (Adapted):

  • A solution of the Lewis acid catalyst is prepared in the anhydrous solvent.

  • The catalyst solution is maintained at a controlled temperature, typically between 15 °C and 40 °C.

  • An equimolar gas mixture of ketene and isobutyraldehyde is passed through the catalyst solution with vigorous stirring.

  • The reaction is monitored for the consumption of reactants.

  • Upon completion, the crude product is obtained.

Purification

Purification of beta-lactones is typically achieved by distillation under reduced pressure to prevent polymerization at higher temperatures.

Procedure (General):

  • The crude reaction mixture is transferred to a distillation apparatus.

  • The system is evacuated to a reduced pressure.

  • The mixture is gently heated to distill the this compound, collecting the fraction at its boiling point under the specific pressure.

Analytical Characterization

Detailed spectral data for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a multiplet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and multiplets for the protons on the lactone ring.

  • ¹³C NMR: Expected signals would include a peak for the carbonyl carbon (typically in the range of 170-180 ppm), peaks for the carbons of the isopropyl group, and peaks for the carbons of the lactone ring.

Infrared (IR) Spectroscopy

The most characteristic absorption in the IR spectrum of a beta-lactone is the carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered ring, this peak is typically observed at a higher wavenumber (around 1820-1840 cm⁻¹) compared to less strained lactones or open-chain esters.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (114.14 m/z). Fragmentation patterns would likely involve the loss of small molecules such as CO₂ or ethylene, and cleavage of the isopropyl group.

Chemical Reactivity

The reactivity of this compound is dominated by the strained four-membered lactone ring, making it susceptible to nucleophilic attack.

Ring-Opening Reactions

Due to significant ring strain, the lactone ring readily opens upon reaction with various nucleophiles. The attack can occur at either the carbonyl carbon or the beta-carbon, leading to different products.

RingOpening Lactone beta-Isopropyl- beta-propiolactone AcylCleavage Acyl-Oxygen Cleavage Product Lactone->AcylCleavage Attack at Carbonyl AlkylCleavage Alkyl-Oxygen Cleavage Product Lactone->AlkylCleavage Attack at beta-Carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->Lactone DNADamage BPL beta-Isopropyl- beta-propiolactone Alkylation Alkylation of DNA bases BPL->Alkylation DNA DNA DNA->Alkylation DNADamage DNA Damage Alkylation->DNADamage DDR DNA Damage Response (e.g., p53 activation) DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Potential pathway of cellular response to DNA damage induced by this compound.

Considerations for Drug Development

The potential carcinogenicity of beta-propiolactone derivatives is a significant concern in drug development. Any therapeutic application would require careful evaluation of the risk-benefit profile and potentially the design of derivatives with targeted reactivity and reduced genotoxicity.

Conclusion

This compound is a reactive four-membered lactone with potential applications in organic synthesis. Its properties are largely dictated by the strained ring system. While detailed experimental and biological data for this specific compound are limited, this guide provides a foundational understanding based on available information and comparisons with related structures. Further research is needed to fully characterize its spectral properties, optimize its synthesis, and thoroughly evaluate its biological activity and toxicological profile. This will be crucial for any future consideration of this compound in research and development.

References

An In-depth Technical Guide on beta-Isopropyl-beta-propiolactone (CAS 10359-02-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Isopropyl-beta-propiolactone, with the CAS number 10359-02-1, is a chemical compound for which publicly available research on its biological activity, mechanism of action, and detailed experimental protocols is exceedingly scarce. This guide provides a summary of the available chemical and physical data for this compound. Extensive searches for peer-reviewed literature and technical datasheets have not yielded significant information regarding its use in experimental settings, its effects on biological systems, or any associated signaling pathways. Therefore, the core requirements for an in-depth technical guide concerning experimental protocols and biological data cannot be fulfilled at this time. This document serves to consolidate the known chemical properties and highlight the current knowledge gap regarding this specific propiolactone derivative.

Chemical and Physical Properties

While in-depth biological data is not available, fundamental chemical and physical properties of this compound have been reported. These properties are essential for its handling, storage, and any potential future research applications.

PropertyValueSource
Molecular Formula C6H10O2[1]
Molecular Weight 114.142 g/mol [1][2]
Density 1.031 g/cm³[1]
Boiling Point 163.8 °C at 760 mmHg[1]
Flash Point 51.8 °C[1]
Vapor Pressure 2.03 mmHg at 25°C[1]
Refractive Index 1.444[1]
LogP 0.81540[1]
PSA 26.30000[1]
Exact Mass 114.06800[1]

Synthesis

Information regarding the synthesis of this compound suggests it can be produced from the precursors ketene (CAS 463-51-4) and isobutyraldehyde (CAS 78-84-2)[1].

A generalized logical workflow for its synthesis based on these precursors can be conceptualized as follows:

G cluster_precursors Precursors cluster_synthesis Synthesis Reaction cluster_product Product Ketene Ketene (CAS: 463-51-4) Reaction [2+2] Cycloaddition Ketene->Reaction Isobutyraldehyde Isobutyraldehyde (CAS: 78-84-2) Isobutyraldehyde->Reaction Product This compound (CAS: 10359-02-1) Reaction->Product

Caption: Generalized synthesis workflow for this compound.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. The search results were dominated by information on the related compound, beta-propiolactone (BPL), which is a known virucidal agent and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC)[3]. BPL functions as an alkylating agent, reacting with nucleic acids and proteins[4][5][6][7]. It has been used for the inactivation of viruses in vaccine production and for the sterilization of biological materials[3][8][9][10][11].

However, it is crucial to emphasize that this information pertains to beta-propiolactone and cannot be directly extrapolated to this compound. The addition of the isopropyl group can significantly alter the chemical reactivity, steric hindrance, and ultimately, the biological properties of the molecule. Without specific studies on the isopropyl derivative, any assumptions about its biological effects would be purely speculative.

Experimental Protocols

Consistent with the absence of research on its biological activity, no experimental protocols detailing the use of this compound in biological assays, in vitro or in vivo studies, were found in the public domain.

Signaling Pathways

No information is available regarding the interaction of this compound with any biological signaling pathways.

Conclusion and Future Directions

This compound (CAS 10359-02-1) remains a poorly characterized compound from a biological perspective. While its basic chemical and physical properties are documented, there is a clear and significant gap in the scientific literature concerning its biological activity, mechanism of action, and potential applications or hazards.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into the biological effects of this compound would be novel. Future research should focus on:

  • Initial toxicological screening: To determine the basic safety profile of the compound.

  • In vitro assays: To screen for any potential biological activity, such as antimicrobial, antiviral, or cytotoxic effects.

  • Mechanistic studies: Should any biological activity be identified, further research would be needed to elucidate its mechanism of action.

Until such studies are conducted and published, any handling or use of this compound should be approached with caution, assuming it may have hazardous properties similar to other reactive lactones until proven otherwise.

References

An In-depth Technical Guide on the Physicochemical Properties of beta-Isopropyl-beta-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for beta-Isopropyl-beta-propiolactone, a heterocyclic organic compound. The information presented is foundational for its application in research and development.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and pharmacokinetic modeling.

ParameterValueReference
Molecular FormulaC6H10O2[1][2][3]
Molecular Weight114.14 g/mol [1][4]
CAS Number10359-02-1[1][2][4]

Experimental Protocols

The molecular formula and weight of this compound are established through standard analytical techniques such as mass spectrometry and elemental analysis, and are cataloged in chemical databases. As this is a compilation of established data, detailed experimental protocols for its initial determination are not provided here.

Visualizations

Visual representations such as signaling pathways or experimental workflows are not applicable to the presentation of the molecular formula and weight of a small molecule.

References

Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-Isopropyl-beta-propiolactone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(1-methylethyl)oxetan-2-one, commonly known as beta-Isopropyl-beta-propiolactone. This compound belongs to the class of beta-lactones, which are four-membered cyclic esters. The inherent ring strain in these molecules makes them valuable synthetic intermediates, susceptible to a variety of ring-opening reactions. This document consolidates the available chemical and physical data, outlines a probable synthetic route, and discusses the expected reactivity of this specific beta-lactone. Due to the limited availability of published data for this particular compound, some information is presented based on the well-established chemistry of analogous beta-lactones.

Chemical Identity and Properties

The IUPAC name for this compound is 4-(1-methylethyl)oxetan-2-one .

PropertyValueSource
IUPAC Name 4-(1-methylethyl)oxetan-2-one-
Common Name This compound--INVALID-LINK--
CAS Number 10359-02-1--INVALID-LINK--
Molecular Formula C6H10O2--INVALID-LINK--
Molecular Weight 114.14 g/mol --INVALID-LINK--
Boiling Point 110-113 °C (at 10 Torr)--INVALID-LINK--
Density (Predicted) 1.031 ± 0.06 g/cm³--INVALID-LINK--

Synthesis

A primary and industrially relevant method for the synthesis of beta-lactones is the [2+2] cycloaddition of a ketene with an aldehyde or ketone. For 4-(1-methylethyl)oxetan-2-one, this would involve the reaction of isobutyraldehyde with ketene.[1] Ketenes are highly reactive and are typically generated in situ for these reactions.[1]

Experimental Workflow for Synthesis

G cluster_0 Ketene Generation cluster_1 Cycloaddition Reaction cluster_2 Purification ketene_source Ketene Source (e.g., Acetic Anhydride Pyrolysis or Dehydrohalogenation of Acetyl Chloride) ketene Ketene Gas (CH2=C=O) ketene_source->ketene In situ generation reactor Reaction Vessel (Inert Solvent, e.g., Diethyl Ether) ketene->reactor Bubbled into solution isobutyraldehyde Isobutyraldehyde isobutyraldehyde->reactor product Crude 4-(1-methylethyl)oxetan-2-one reactor->product Low Temperature (-20 to 0 °C) purification Purification (e.g., Distillation under reduced pressure) product->purification final_product Pure 4-(1-methylethyl)oxetan-2-one purification->final_product

Caption: Workflow for the synthesis of 4-(1-methylethyl)oxetan-2-one.

General Experimental Protocol

Warning: Ketene is toxic and highly reactive. This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a dry-ice condenser is charged with a solution of isobutyraldehyde in an inert solvent (e.g., anhydrous diethyl ether). The flask is cooled in an appropriate bath (e.g., acetone/dry ice) to maintain a temperature between -20 °C and 0 °C.

  • Ketene Generation: Ketene gas is generated in a separate apparatus, for example, by the pyrolysis of acetic anhydride or the dehydrohalogenation of acetyl chloride with a non-nucleophilic base like triethylamine.[2]

  • Cycloaddition: The generated ketene gas is passed through the stirred solution of isobutyraldehyde. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, any unreacted ketene is removed by purging the system with an inert gas (e.g., nitrogen or argon). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure 4-(1-methylethyl)oxetan-2-one.

Chemical Reactivity

The reactivity of 4-(1-methylethyl)oxetan-2-one is dominated by the strained four-membered lactone ring, making it susceptible to nucleophilic attack. Two primary modes of reaction are observed: attack at the carbonyl carbon and Sₙ2 attack at the β-carbon.

Nucleophilic Ring-Opening Reactions

Nucleophiles can attack either the electrophilic carbonyl carbon or the β-carbon of the lactone ring, leading to different products. The regioselectivity of the attack can be influenced by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.[3]

  • Attack at the Carbonyl Carbon (Acyl Cleavage): "Hard" nucleophiles, such as primary and secondary amines, tend to attack the carbonyl carbon. This leads to an addition-elimination reaction, resulting in ring opening to form β-hydroxy amides.[3]

  • Sₙ2 Attack at the β-Carbon (Alkyl Cleavage): "Soft" nucleophiles, such as organocuprates (derived from Grignard reagents) or azide ions, typically favor an Sₙ2-type attack on the β-carbon, leading to inversion of stereochemistry at that center and the formation of a carboxylate.[3][4]

G cluster_0 Nucleophilic Attack cluster_1 Reaction Pathway cluster_2 Product start 4-(1-methylethyl)oxetan-2-one hard_nu Hard Nucleophile (e.g., R2NH) soft_nu Soft Nucleophile (e.g., R'2CuLi) acyl_attack Attack at Carbonyl Carbon hard_nu->acyl_attack alkyl_attack SN2 Attack at β-Carbon soft_nu->alkyl_attack amide β-Hydroxy Amide acyl_attack->amide acid β-Substituted Carboxylic Acid alkyl_attack->acid

Caption: Regioselectivity of nucleophilic attack on beta-lactones.

Polymerization

Beta-lactones, including presumably 4-(1-methylethyl)oxetan-2-one, can undergo ring-opening polymerization to form polyesters. This polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms. Cationic polymerization is particularly common for oxetanes due to their high basicity.[5] The properties of the resulting polymer, poly(β-hydroxyisovalerate), would depend on the stereochemistry of the monomer and the polymerization conditions.

Applications in Research and Development

While specific applications for 4-(1-methylethyl)oxetan-2-one are not well-documented, its structural motif suggests potential utility in several areas:

  • Synthetic Intermediates: As a source of chiral β-hydroxy acids or other β-substituted carboxylic acid derivatives, which are common structural motifs in natural products and pharmaceuticals.

  • Monomer for Biodegradable Polymers: Substituted poly(β-hydroxyalkanoates) are a class of biodegradable polymers.

  • Drug Discovery: The oxetane ring is increasingly used in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[6]

Conclusion

4-(1-methylethyl)oxetan-2-one is a beta-lactone with potential as a synthetic building block. While specific experimental data for this compound is scarce, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of beta-lactones. The primary synthetic route involves a [2+2] cycloaddition, and its reactivity is characterized by nucleophilic ring-opening reactions at either the carbonyl or the β-carbon. Further research into the specific properties and reactions of this compound could uncover novel applications in organic synthesis, polymer science, and medicinal chemistry.

References

Early research and discovery of beta-propiolactone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Research and Discovery of Beta-Propiolactone Derivatives

Introduction

Beta-propiolactone (BPL) is a four-membered cyclic ester, or lactone, that garnered significant scientific interest in the mid-20th century.[1] Initially explored for its utility as a chemical intermediate, particularly in the production of acrylic acid and its esters, its potent and versatile reactivity soon became the focus of extensive research.[1][2] BPL is a colorless liquid with a slightly sweet odor, and it is miscible with water and many common organic solvents.[1][2]

This technical guide delves into the early research that characterized beta-propiolactone, focusing on its synthesis, physicochemical properties, and, most importantly, its reactivity which leads to the formation of various derivatives. The discovery of its powerful alkylating properties revealed its capacity to react with a wide range of nucleophiles, including crucial biological macromolecules like nucleic acids and proteins.[2][3] This reactivity established its role as a highly effective sterilizing agent and a tool for virus inactivation in vaccine production, applications that are underpinned by the formation of beta-propiolactone derivatives in situ.[4][5] This document serves as a resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the chemistry and early biological investigations of this significant compound.

Physicochemical Properties of Beta-Propiolactone

The fundamental physical and chemical characteristics of beta-propiolactone were established through early studies. This data is crucial for its handling, application, and understanding its reactivity.

PropertyValueReference
Molecular Formula C₃H₄O₂[1][6]
Molecular Weight 72.06 g/mol [6][7]
Appearance Colorless liquid[1][2][6]
Odor Slightly sweetish, pungent[2][6]
Boiling Point 162 °C (decomposes)[1][2][7]
Melting Point -33.4 °C[1][2][7]
Density 1.1460 g/cm³[1][7]
Solubility in Water 37 g/100 mL at 25°C (with hydrolysis)[1][2]
Vapor Pressure 3.4 mmHg at 25°C[1][7]
Flash Point 158 °F (70 °C)[6][7]

Early Synthetic Methodologies

The primary industrial synthesis of beta-propiolactone involved the reaction of ketene with formaldehyde. Early patents and research focused on optimizing this process using various catalysts to improve yield and selectivity.

Catalytic Synthesis from Ketene and Formaldehyde

An improved method for producing BPL with high selectivity involved using a complex catalyst formed from anhydrous aluminum chloride and a small amount of anhydrous zinc chloride.[8] The catalyst is prepared by adding BPL itself to a solution of the metal chlorides in an organic solvent, which initiates a ring-opening reaction to form the active catalyst complex.[8]

Key Features of the Process:

  • High Yield: The process could achieve yields of 90 mole percent or higher.[8]

  • Catalyst Stability: The complex catalyst demonstrated greater stability over time in acetone solvents compared to conventional catalysts.[8]

  • Reduced Polymerization: The reaction liquid showed a reduced tendency for polymerization during and after the reaction, simplifying purification.[8]

Core Reactivity: Ring-Opening Reactions and Derivative Formation

The chemistry of beta-propiolactone is dominated by the high ring strain of its four-membered lactone structure, making it susceptible to nucleophilic attack. This results in a ring-opening reaction, forming 3-substituted propionic acid derivatives. This reactivity is the basis for both its utility and its biological effects.

G BPL Beta-Propiolactone (Strained Ring) PRODUCT 3-Substituted Propionic Acid Derivative (Ring-Opened Product) BPL->PRODUCT Ring Opening NU Nucleophile | (e.g., H₂O, NH₃, R-NH₂, Guanine) NU->BPL Nucleophilic Attack (at β-carbon)

Caption: General mechanism of beta-propiolactone ring-opening.

Reaction with Nucleic Acids

Early research into the genotoxicity and carcinogenicity of BPL identified it as a direct-acting alkylating agent that reacts with DNA and RNA.[2][9] The primary reaction products are carboxyethyl derivatives formed at the N7 position of guanine and the N1 position of adenine.[2][3][9] This covalent modification of nucleic acids is the fundamental mechanism behind its mutagenic effects and its ability to inactivate viruses.[4][10] Studies confirmed that 7-(2-carboxyethyl)-guanine (7-CEG) is the major adduct formed both in vitro and in vivo.[3]

G BPL β-Propiolactone Adduct 7-(2-carboxyethyl)guanine Adduct BPL->Adduct Guanine Guanine (in DNA/RNA) Guanine->Adduct Alkylation at N7

Caption: BPL alkylation of guanine to form a DNA adduct.

Reaction with Amino Acids and Proteins

BPL is not only reactive towards nucleic acids but also modifies proteins by reacting with various amino acid residues.[4] Systematic studies using NMR and mass spectrometry have identified reactions with the side chains of histidine, lysine, cysteine, methionine, tyrosine, and aspartate/glutamate.[4] This protein modification contributes significantly to the inactivation of viruses and enzymes, as it can alter protein structure and function.[4][11]

Reaction with Other Nucleophiles
  • Hydrolysis: In the presence of water, BPL slowly hydrolyzes to form 3-hydroxypropionic acid.[1][7]

  • Reaction with Amines: The reaction with ammonia is a commercial process to produce β-alanine.[1] Similarly, it reacts with other amines to yield N-substituted β-alanine derivatives.[12]

Key Applications from Early Discoveries

The potent, broad-spectrum reactivity of beta-propiolactone discovered in early research led directly to its primary applications.

Virus Inactivation for Vaccine Production

The discovery that BPL irreversibly alkylates viral nucleic acids and proteins without completely destroying their antigenic properties made it a valuable agent for producing inactivated viral vaccines.[4][5][13] It has been used to inactivate a wide variety of viruses, including those for rabies and influenza vaccines.[4][10] The process involves carefully controlled treatment of a virus preparation with BPL, followed by hydrolysis of the remaining BPL to the non-toxic 3-hydroxypropionic acid.

G cluster_workflow Virus Inactivation Workflow A 1. Prepare Virus Suspension B 2. Add BPL (e.g., 0.05% final conc.) A->B C 3. Incubate (e.g., 72h at 4°C) B->C D 4. Hydrolyze Residual BPL (e.g., 1-4h at 37°C) C->D E 5. Verify Inactivation (Plaque Assay / Virus Titration) D->E F 6. Purify for Vaccine Use E->F

Caption: A typical experimental workflow for virus inactivation using BPL.

Sterilization and Disinfection

BPL's sporicidal, bactericidal, fungicidal, and virucidal properties led to its use as a sterilant for heat-sensitive materials such as blood plasma, vaccines, tissue grafts, surgical instruments, and enzymes.[2][3][9]

Experimental Protocols from Early Research

The following protocols are representative of the methodologies used in the early investigation and application of beta-propiolactone.

Protocol 1: Synthesis of Beta-Propiolactone (Adapted from Patent Literature)
  • Objective: To synthesize BPL from ketene and formaldehyde.[8]

  • Catalyst Preparation: A solution of anhydrous aluminum chloride (20 g) and anhydrous zinc chloride (1.5 g) in acetone (50 g) is prepared. To this vigorously stirred solution, BPL (32.5 g) is added dropwise while maintaining the temperature at approximately 40°C to form the catalyst complex.[8]

  • Reaction: An equimolar gas mixture of ketene and formaldehyde is introduced into a solution of the catalyst complex in BPL at a rate of 340 g/hour , while maintaining the temperature between 115°C and 120°C.[8]

  • Workup: The overflowing reaction liquid is continuously withdrawn and distilled under reduced pressure to purify the beta-propiolactone product.[8]

Protocol 2: Reaction of BPL with Nucleosides (Adapted from Uittenbogaard et al.)
  • Objective: To identify the reaction products of BPL with nucleosides using NMR.[4]

  • Materials: Nucleoside (e.g., deoxyguanosine), beta-propiolactone, D₂O, potassium phosphate buffer.

  • Procedure: A reaction mixture is prepared by dissolving the nucleoside in D₂O to a final concentration of 20 mM. Potassium phosphate buffer (1.0 M, pH 9.0) is added, followed by beta-propiolactone. The solution is homogenized by gentle mixing.[4]

  • Analysis: The reaction is monitored over time by acquiring ¹H NMR spectra to identify and quantify the formation of modified nucleosides, such as the characteristic signals indicating alkylation at the N-7 position of guanosine.[4]

Protocol 3: BPL Treatment for Inactivation of Biological Samples (Adapted from Hille et al.)
  • Objective: To inactivate potential viral contaminants in plasma or cell culture media.[14]

  • Sample Preparation: Samples (e.g., plasma) are buffered by adding sodium hydrogen carbonate (NaHCO₃) to a final concentration of 45 mM.[14]

  • Inactivation: A 50% working solution of BPL is freshly prepared by diluting the stock (98%) with dH₂O. This is added to the samples to achieve a final BPL concentration of 0.05%.[14]

  • Incubation: BPL-treated samples are incubated for 72 hours at 4°C to allow for the inactivation reactions to proceed.[14]

  • Hydrolysis: Following incubation, a hydrolysis step may be performed (e.g., 1-4 hours at 37°C) to ensure any residual BPL is converted to 3-hydroxypropionic acid.[13]

Conclusion

The early research into beta-propiolactone rapidly unveiled its dual nature. On one hand, its strained four-membered ring offered a versatile platform for synthesizing a range of propionic acid derivatives. On the other, this same reactivity made it a potent alkylating agent with significant biological consequences, including mutagenicity and carcinogenicity.[2][3] The foundational studies on its reactions with nucleic acids and proteins directly led to its critical role in public health as a virucidal agent for vaccine manufacturing, a legacy that continues to this day.[5] This guide provides a condensed overview of these seminal discoveries, offering insight into the chemical and biological principles that define beta-propiolactone and its derivatives.

References

Spectroscopic and Synthetic Profile of Beta-Isopropyl-beta-propiolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic pathway for beta-isopropyl-beta-propiolactone. Due to the limited availability of experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of the parent compound, beta-propiolactone, and related alkyl-substituted lactones. The experimental protocols are adapted from established methods for the synthesis of similar beta-lactones.

Predicted Spectroscopic Data

The introduction of an isopropyl group at the beta position of the propiolactone ring is expected to significantly influence the chemical shifts and splitting patterns in the NMR spectra and the vibrational frequencies in the IR spectrum. The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (in CDCl₃)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Hα (CH₂)3.20 - 3.50Multiplet
Hβ (CH)2.80 - 3.10Multiplet
Hγ (CH of isopropyl)1.90 - 2.20Multiplet~7.0
Hδ (CH₃ of isopropyl)0.90 - 1.10Doublet~7.0
Predicted ¹³C NMR Data (in CDCl₃)
Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
α-Carbon (CH₂)35 - 45
β-Carbon (CH)30 - 40
γ-Carbon (CH of isopropyl)25 - 35
δ-Carbon (CH₃ of isopropyl)15 - 25
Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Lactone carbonyl)1820 - 1850Strong
C-O-C (Lactone ether)1150 - 1250Strong
C-H (Aliphatic)2850 - 3000Medium-Strong

Proposed Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and the subsequent spectroscopic analysis. These are adapted from known procedures for the synthesis of beta-propiolactone and its derivatives.[1][2]

Synthesis of this compound

This proposed synthesis involves the reaction of isobutyraldehyde with ketene in the presence of a Lewis acid catalyst.

Materials:

  • Isobutyraldehyde

  • Ketene (generated in situ or from a ketene generator)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Diethyl Ether

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • A solution of anhydrous zinc chloride in anhydrous diethyl ether is prepared in a three-neck flask under an inert atmosphere.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise to the catalyst solution with constant stirring.

  • Ketene gas is then bubbled through the reaction mixture at a controlled rate while maintaining the temperature between 0-5 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of cold, dilute hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

NMR and IR Spectroscopic Analysis

NMR Spectroscopy:

  • A 5-10 mg sample of the purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • The spectra are processed and analyzed to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

  • A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid IR cell.

  • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis.

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Reaction Reaction at 0-5°C Isobutyraldehyde->Reaction Ketene Ketene Ketene->Reaction Catalyst ZnCl₂ in Diethyl Ether Catalyst->Reaction Product beta-Isopropyl- beta-propiolactone Reaction->Product

Caption: Proposed synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification by Vacuum Distillation Synthesis->Purification NMR_Sample Prepare NMR Sample (in CDCl₃) Purification->NMR_Sample IR_Sample Prepare IR Sample (Neat or in CHCl₃) Purification->IR_Sample NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra NMR_Sample->NMR_Acquisition IR_Acquisition Acquire IR Spectrum IR_Sample->IR_Acquisition Data_Analysis Data Processing and Interpretation NMR_Acquisition->Data_Analysis IR_Acquisition->Data_Analysis

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Thermal Properties of beta-Isopropyl-beta-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of beta-isopropyl-beta-propiolactone. Due to the limited availability of specific experimental data for this derivative, this guide also includes data for the parent compound, beta-propiolactone, as a proxy for comparative analysis. The document details relevant experimental protocols and explores the biological implications of beta-propiolactones, including a visualization of a key cellular signaling pathway affected by this class of compounds.

Physicochemical and Thermal Properties

While specific thermal data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information for the target compound and its parent analogue, beta-propiolactone. This comparative approach allows for an estimation of the thermal behavior of the isopropyl derivative.

Table 1: Physicochemical Properties

PropertyThis compoundbeta-Propiolactone
CAS Number 10359-02-157-57-8
Molecular Formula C6H10O2C3H4O2
Molecular Weight 114.14 g/mol 72.06 g/mol
Density 1.031 g/cm³1.146 g/cm³[1]

Table 2: Thermal Properties

PropertyThis compoundbeta-Propiolactone
Melting Point N/A-33.4 °C[1][2][3]
Boiling Point 163.8 °C at 760 mmHg162 °C (decomposes)[1][2][3]
Decomposition Temperature N/ADecomposes at boiling point[3]
Heat Capacity (liquid, Cp) N/A122.1 J/mol·K at 298.15 K[4]
Enthalpy of Fusion (ΔfusH) N/A9.410 kJ/mol[5][6]
Enthalpy of Vaporization (ΔvapH) N/A46.4 kJ/mol[5]

Experimental Protocols

This section outlines the methodologies for the synthesis of beta-alkyl-beta-propiolactones and the standard procedures for their thermal analysis.

2.1. Synthesis of this compound

General Protocol:

  • Catalyst Preparation: A solution of a suitable catalyst, such as a mixture of aluminum chloride and zinc chloride, is prepared in an appropriate solvent.

  • Reaction Setup: The reaction is carried out in a cooled reactor equipped with a stirrer, a gas inlet, and a temperature probe.

  • Reactant Addition: Isobutyraldehyde is charged into the reactor. Ketene gas is then bubbled through the aldehyde solution at a controlled rate while maintaining a low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as infrared spectroscopy to observe the formation of the lactone ring.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

2.2. Thermal Analysis

Standard thermal analysis techniques are employed to determine the thermal properties of organic compounds like this compound.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of melting point, glass transition temperature, and enthalpy of fusion.[8][9]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium). An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is recorded against temperature. The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a compound.[8][9]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

  • Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature is typically identified as the onset temperature of the major mass loss step.

Biological Interactions and Signaling Pathways

Beta-propiolactones are known to be reactive alkylating agents that can modify biological macromolecules such as DNA and proteins.[10] This reactivity is the basis for their use as sterilants and virucidal agents, but also underlies their toxicity and carcinogenicity.[2] The interaction of beta-propiolactones with DNA leads to the formation of DNA adducts, which can trigger cellular stress responses, including the DNA Damage Response (DDR) pathway.[11][12]

3.1. DNA Damage Response Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. The pathway involves a cascade of protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by different types of DNA damage.

Upon alkylation of DNA by a beta-propiolactone, the resulting adducts can stall DNA replication and transcription, leading to the activation of the DDR. This, in turn, can lead to cell cycle arrest, to allow time for DNA repair, or to the induction of apoptosis if the damage is too severe to be repaired.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyraldehyde Isobutyraldehyde Reaction Reaction Isobutyraldehyde->Reaction Ketene Ketene Ketene->Reaction Catalyst Catalyst Catalyst->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

4.2. DNA Damage Response Signaling Pathway

The diagram below depicts a simplified signaling cascade initiated by DNA damage, a likely consequence of exposure to beta-propiolactones.

G DNA Damage Response Pathway cluster_outcomes Cellular Outcomes beta-Propiolactone beta-Propiolactone DNA_Damage DNA Alkylation beta-Propiolactone->DNA_Damage causes Sensor_Proteins Sensor Proteins (e.g., RPA, Rad9-Rad1-Hus1) DNA_Damage->Sensor_Proteins activates Signal_Transducers Signal Transducers (e.g., ATR, ATM) Sensor_Proteins->Signal_Transducers recruit and activate Effector_Proteins Effector Proteins (e.g., Chk1, p53) Signal_Transducers->Effector_Proteins phosphorylate Cell_Cycle_Arrest Cell_Cycle_Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA_Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: Simplified DNA damage response pathway initiated by alkylating agents.

References

An In-depth Technical Guide on the Solubility of Beta-Isopropyl-beta-propiolactone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of beta-isopropyl-beta-propiolactone in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides qualitative solubility information for the closely related and structurally similar compound, β-propiolactone. Furthermore, a generalized, robust experimental protocol for determining the solubility of a compound like this compound is detailed, providing a framework for researchers to generate specific data.

Qualitative Solubility of Structurally Related Propiolactones

Table 1: Qualitative Solubility of β-Propiolactone in Organic Solvents

SolventSolubility
AcetoneMiscible[1][2]
ChloroformMiscible[1][2]
Diethyl EtherMiscible[1][2]
EthanolMiscible[1][2]

It is important to note that the isopropyl group in this compound will increase its lipophilicity compared to β-propiolactone. This change may enhance its solubility in non-polar organic solvents and potentially decrease its solubility in more polar solvents.

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a compound in various organic solvents. This protocol can be adapted for the specific analysis of this compound.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble. This will be used to create a calibration curve.

  • Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards using the chosen analytical method (HPLC or GC) to establish a linear relationship between concentration and instrument response.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each selected organic solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a chemically compatible syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution cal_curve Generate Calibration Curve stock->cal_curve Dilutions analyze Analyze (HPLC/GC) cal_curve->analyze add_excess Add Excess Compound to Solvent equilibrate Equilibrate with Agitation add_excess->equilibrate sample Sample Supernatant equilibrate->sample filter_sample Filter sample->filter_sample dilute Dilute filter_sample->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Stereochemistry of beta-Isopropyl-beta-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Isopropyl-beta-propiolactone, also known as 3-isopropyl-oxetan-2-one, is a chiral molecule of interest in organic synthesis and drug discovery. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, resolution, and characterization. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to aid researchers in their scientific endeavors.

Introduction

The four-membered ring of beta-lactones is a privileged scaffold in many biologically active compounds. The substituent at the beta-position introduces a chiral center, leading to the existence of enantiomers with potentially distinct pharmacological profiles. Understanding and controlling the stereochemistry of these molecules is therefore of paramount importance in the development of new therapeutics. This guide focuses specifically on this compound, a derivative with an isopropyl group at the chiral center.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various methods. A common approach involves the cycloaddition of a ketene with an appropriate aldehyde. While specific literature detailing the synthesis of racemic this compound is not abundant, a general procedure can be adapted from the synthesis of other beta-lactones.

Experimental Protocol: General Synthesis of beta-Lactones

A solution of the corresponding acid chloride in an inert solvent (e.g., diethyl ether, dichloromethane) is added dropwise to a stirred solution of a tertiary amine (e.g., triethylamine) at low temperature (typically -78 °C to 0 °C). The ketene is generated in situ and subsequently reacts with the aldehyde, also present in the reaction mixture, to form the beta-lactone. The reaction is then quenched, and the product is isolated and purified using standard techniques such as distillation or column chromatography.

For the synthesis of this compound, isobutyraldehyde would be the required aldehyde component.

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure or enriched this compound is essential for studying its stereospecific properties. This can be accomplished through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess. While specific protocols for the asymmetric synthesis of this compound are not extensively documented, methods developed for structurally related 2-substituted oxetan-3-ones can provide valuable insights. One such approach involves the use of chiral auxiliaries, such as SAMP/RAMP hydrazones, to direct the stereochemical outcome of the reaction.

Lipase-Catalyzed Kinetic Resolution

A widely employed and effective method for resolving racemic mixtures of lactones is lipase-catalyzed kinetic resolution. This technique utilizes the enantioselectivity of lipases to preferentially catalyze the hydrolysis or alcoholysis of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a beta-Lactone (General Procedure)

The racemic beta-lactone is dissolved in a suitable organic solvent (e.g., toluene, hexane). A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture along with an acyl acceptor (e.g., an alcohol for transesterification) or water (for hydrolysis). The reaction is stirred at a controlled temperature until approximately 50% conversion is reached. The enzyme is then filtered off, and the unreacted lactone and the ester or acid product are separated by chromatography. The enantiomeric excess (ee) of the resolved lactone is determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Lipase-Catalyzed Kinetic Resolution

G racemate Racemic beta-Isopropyl- beta-propiolactone reaction Enzymatic Reaction racemate->reaction lipase Lipase (e.g., CALB) lipase->reaction solvent Organic Solvent solvent->reaction acyl_acceptor Acyl Acceptor (e.g., Alcohol) acyl_acceptor->reaction separation Separation (Chromatography) reaction->separation enantioenriched_lactone Enantioenriched This compound separation->enantioenriched_lactone ester_product Ester Product separation->ester_product

Caption: General workflow for the lipase-catalyzed kinetic resolution of this compound.

Characterization of Enantiomers

The successful synthesis and resolution of this compound enantiomers require robust analytical techniques for their characterization, including the determination of enantiomeric purity and absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis (General Procedure)

A solution of the beta-lactone sample is injected onto a chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®). The mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is pumped through the column. The elution of the enantiomers is monitored using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 1: General Parameters for Chiral HPLC Separation of Lactones

ParameterTypical Value/Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 210-230 nm)
Spectroscopic and Chiroptical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they are crucial for confirming the chemical structure of this compound. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, it is possible to distinguish the signals of the two enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide information about the absolute configuration and conformation of the lactone ring. The CD spectrum of each enantiomer will be a mirror image of the other.

Logical Relationship for Stereochemical Analysis

G synthesis Synthesis racemic Racemic Mixture synthesis->racemic resolution Resolution (e.g., Kinetic Resolution) racemic->resolution enantiomers (R)- and (S)-Enantiomers resolution->enantiomers chiral_hplc Chiral HPLC enantiomers->chiral_hplc spectroscopy Spectroscopy (NMR, CD, Polarimetry) enantiomers->spectroscopy ee_determination Enantiomeric Excess (ee) Determination chiral_hplc->ee_determination characterization Structural & Chiroptical Characterization spectroscopy->characterization

Caption: Logical workflow for the synthesis, resolution, and stereochemical analysis of this compound.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides a template for the type of quantitative data that should be collected and reported for its enantiomers.

Table 2: Template for Quantitative Data of this compound Enantiomers

Property(R)-beta-Isopropyl-beta-propiolactone(S)-beta-Isopropyl-beta-propiolactone
Enantiomeric Excess (ee) >99% (target)>99% (target)
Specific Rotation [α]D (c, solvent) To be determinedTo be determined (expected opposite sign)
¹H NMR (CDCl₃, δ ppm) Expected signals for isopropyl and lactone protonsIdentical to (R)-enantiomer
¹³C NMR (CDCl₃, δ ppm) Expected signals for isopropyl and lactone carbonsIdentical to (R)-enantiomer
Circular Dichroism (λmax, Δε) To be determinedMirror image of (R)-enantiomer

Conclusion

The stereochemistry of this compound is a critical aspect that influences its potential applications in various fields, including drug development. This guide has outlined the key methodologies for the synthesis of the racemic compound and, more importantly, for obtaining its enantiomerically pure forms through kinetic resolution. Furthermore, it has detailed the necessary analytical techniques for the comprehensive characterization of these chiral molecules. While specific quantitative data for this particular lactone remains to be extensively published, the protocols and workflows presented here provide a solid foundation for researchers to build upon in their investigations of this and related chiral beta-lactones. Further research is warranted to fully elucidate the stereospecific properties and potential of this compound enantiomers.

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using β-Isopropyl-β-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a crucial class of biodegradable polymers with extensive applications in the medical, pharmaceutical, and packaging industries. Their synthesis via the ring-opening polymerization (ROP) of β-lactones offers a versatile platform for creating materials with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis of polyesters using β-Isopropyl-β-propiolactone. While direct literature on the polymerization of β-Isopropyl-β-propiolactone is limited, the following protocols are based on well-established methods for the ROP of structurally similar β-alkyl-substituted β-propiolactones. These methodologies can serve as a robust starting point for the development of novel polyester-based biomaterials and drug delivery systems.

General Considerations

The ROP of β-lactones can be initiated by various catalytic systems, including anionic, cationic, organocatalytic, and coordination-insertion mechanisms. The choice of catalyst and reaction conditions significantly influences the polymer's molecular weight, polydispersity, and microstructure. For the synthesis of well-defined polyesters from β-Isopropyl-β-propiolactone, anionic and organocatalyzed ROP are recommended due to their tolerance to functional groups and control over the polymerization process.

Safety Precautions: β-propiolactone and its derivatives are considered potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a well-ventilated fume hood.[1][2][3][4]

Section 1: Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a powerful technique for the synthesis of polyesters with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by nucleophilic species such as carboxylates or alkoxides.

Experimental Protocol: Anionic ROP of β-Isopropyl-β-propiolactone

This protocol is adapted from established procedures for the anionic ROP of other β-alkyl-substituted β-propiolactones.[5][6][7][8]

Materials:

  • β-Isopropyl-β-propiolactone (monomer)

  • Tetrabutylammonium acetate (initiator)

  • Dry tetrahydrofuran (THF, solvent)

  • Methanol (for termination)

  • Hydrochloric acid (HCl, for protonation)

  • Chloroform

  • Distilled water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Syringes and needles

  • Vacuum line

  • Rotary evaporator

  • Apparatus for polymer characterization (GPC, NMR, FT-IR)

Procedure:

  • Monomer and Solvent Preparation: Dry the β-Isopropyl-β-propiolactone and THF over calcium hydride (CaH₂) and distill under reduced pressure before use.

  • Reaction Setup: Assemble the Schlenk flask, equipped with a magnetic stir bar, and dry it thoroughly under vacuum. Purge the flask with dry nitrogen or argon gas.

  • Initiator and Monomer Addition: Under an inert atmosphere, dissolve the desired amount of tetrabutylammonium acetate in dry THF. Add the purified β-Isopropyl-β-propiolactone to the initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol.

  • Purification:

    • Acidify the polymer solution with a dilute aqueous HCl solution to protonate the carboxylate end groups.

    • Extract the polymer into chloroform.

    • Wash the organic layer repeatedly with distilled water to remove any remaining initiator and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution to a non-solvent like cold methanol or hexane.

    • Collect the precipitated polymer by filtration and dry it under vacuum at room temperature.

Data Presentation: Representative Data for Anionic ROP of β-Alkyl-Substituted β-Lactones

The following table summarizes typical results obtained from the anionic ROP of β-butyrolactone, a structurally related monomer. This data can be used as a reference for expected outcomes with β-Isopropyl-β-propiolactone.

EntryMonomer/Initiator RatioTime (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Đ)
150295430045001.15
2100492860088001.20
320089017200175001.25

Mn = Number-average molecular weight; PDI = Polydispersity Index

Section 2: Organocatalyzed Ring-Opening Polymerization (ROP)

Organocatalyzed ROP offers a metal-free alternative for polyester synthesis, which is particularly advantageous for biomedical applications. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases are effective for the ROP of β-lactones.

Experimental Protocol: Organocatalyzed ROP of β-Isopropyl-β-propiolactone

This protocol is based on the organocatalyzed ROP of functionalized β-propiolactones.[9]

Materials:

  • β-Isopropyl-β-propiolactone (monomer)

  • Benzyl alcohol (initiator)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • Dry dichloromethane (DCM, solvent)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas

Equipment:

  • Glovebox or Schlenk line

  • Vials with magnetic stir bars

  • Syringes

  • Rotary evaporator

  • Apparatus for polymer characterization (GPC, NMR)

Procedure:

  • Preparation: Perform all manipulations under an inert atmosphere (glovebox or Schlenk line).

  • Stock Solutions: Prepare stock solutions of benzyl alcohol (initiator) and DBU (catalyst) in dry DCM.

  • Reaction Setup: In a vial equipped with a magnetic stir bar, add the desired amount of β-Isopropyl-β-propiolactone.

  • Initiation and Catalysis: Add the required volumes of the benzyl alcohol and DBU stock solutions to the monomer. The monomer-to-initiator ratio will control the molecular weight, and the monomer-to-catalyst ratio will affect the polymerization rate.

  • Polymerization: Stir the reaction mixture at room temperature. Monitor the reaction progress by ¹H NMR spectroscopy.

  • Termination and Purification:

    • Once the desired monomer conversion is achieved, quench the reaction by adding a small amount of benzoic acid.

    • Dilute the mixture with DCM and precipitate the polymer in cold diethyl ether.

    • Isolate the polymer by centrifugation or filtration.

    • Redissolve the polymer in a small amount of DCM and re-precipitate to ensure high purity.

    • Dry the final polymer under vacuum.

Data Presentation: Representative Data for Organocatalyzed ROP of β-Lactones

The following table presents typical data for the DBU-catalyzed ROP of β-butyrolactone, which can serve as a guideline for the polymerization of β-Isopropyl-β-propiolactone.

EntryMonomer/Initiator RatioMonomer/Catalyst RatioTime (min)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (NMR)PDI (Đ)
1251015>99215022001.10
2501030>99430044001.12
31001060>99860087001.15

Section 3: Visualization of Polymerization Workflow and Mechanism

Anionic ROP Workflow

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Prep Monomer Purification (Drying & Distillation) Reaction_Setup Inert Atmosphere Reaction Setup Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Purification (Drying & Distillation) Solvent_Prep->Reaction_Setup Initiation Initiator & Monomer Addition Reaction_Setup->Initiation Polymerization Polymerization (Room Temperature) Initiation->Polymerization Termination Termination (Methanol Addition) Polymerization->Termination Protonation Protonation (HCl) Termination->Protonation Extraction Extraction (Chloroform) Protonation->Extraction Washing Washing (Water) Extraction->Washing Drying Drying & Concentration Washing->Drying Precipitation Precipitation Drying->Precipitation Final_Drying Final Drying Precipitation->Final_Drying

Caption: Workflow for Anionic ROP of β-Isopropyl-β-propiolactone.

Mechanism of Anionic ROP

Anionic_ROP_Mechanism Initiation Initiation Initiator (Nu⁻) attacks the β-lactone ring, leading to ring-opening and formation of a propagating species. Propagation Propagation The propagating species attacks another monomer molecule, adding it to the growing polymer chain. Initiation->Propagation Propagating Species Propagation->Propagation Chain Growth Termination Termination The living polymer chain is quenched by a terminating agent (e.g., proton source). Propagation->Termination Living Polymer

Caption: General Mechanism of Anionic Ring-Opening Polymerization.

Organocatalyzed ROP Workflow

Organocatalyzed_ROP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_purification Purification Stock_Prep Prepare Initiator & Catalyst Stock Solutions Reaction_Start Add Initiator & Catalyst Stock Solutions Stock_Prep->Reaction_Start Monomer_Prep Add Monomer to Vial Monomer_Prep->Reaction_Start Polymerization Polymerization (Room Temperature) Reaction_Start->Polymerization Quenching Quench Reaction (Benzoic Acid) Polymerization->Quenching Precipitation1 Precipitate in Diethyl Ether Quenching->Precipitation1 Isolation Isolate Polymer Precipitation1->Isolation Reprecipitation Redissolve & Reprecipitate Isolation->Reprecipitation Drying Dry Under Vacuum Reprecipitation->Drying

Caption: Workflow for Organocatalyzed ROP of β-Isopropyl-β-propiolactone.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of polyesters from β-Isopropyl-β-propiolactone using both anionic and organocatalyzed ring-opening polymerization. While the specific monomer has not been extensively reported, the methodologies for analogous β-alkyl-substituted lactones are well-established and offer a high degree of control over the resulting polymer properties. These application notes are intended to empower researchers in the fields of polymer chemistry, biomaterials science, and drug development to explore the potential of this versatile monomer for creating novel, biodegradable materials. Further optimization of reaction conditions will likely be necessary to achieve specific material properties for targeted applications.

References

Application Notes and Protocols for the Cationic Polymerization of β-Isopropyl-β-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(β-hydroxyalkanoates) (PHAs) are a class of biodegradable and biocompatible polyesters with significant potential in the biomedical field, particularly in drug delivery systems.[1][2][3] The synthesis of PHAs through the ring-opening polymerization (ROP) of β-lactones offers a versatile platform for creating polymers with tailored properties. This document provides detailed application notes and protocols for the cationic ring-opening polymerization (CROP) of a substituted β-lactone, β-Isopropyl-β-propiolactone. While specific literature on the cationic polymerization of this exact monomer is limited, the principles of CROP for lactones and the known reactivity of substituted β-lactones allow for the development of robust experimental approaches.[4][5][6] The resulting polymer, poly(β-Isopropyl-β-propiolactone), is a promising candidate for the formulation of drug delivery vehicles such as nanoparticles, microspheres, and implantable devices.[1][4]

Chemical Profile: β-Isopropyl-β-propiolactone

PropertyValue
IUPAC Name 3-isopropyloxetan-2-one
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid (predicted)
Key Feature The isopropyl group at the β-position is expected to influence the polymer's properties, such as its thermal characteristics and degradation rate, compared to unsubstituted poly(β-propiolactone).

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization of lactones is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the monomer for nucleophilic attack. The high ring strain of the four-membered β-lactone ring makes it susceptible to ring-opening. The general mechanism involves the protonation or coordination of the initiator to the carbonyl oxygen of the lactone, followed by nucleophilic attack of another monomer molecule, leading to chain propagation.

Proposed Signaling Pathway for Cationic Polymerization

CROP_Mechanism Initiator Initiator (H⁺ or Lewis Acid) ActivatedMonomer Activated Monomer (Protonated or Coordinated) Initiator->ActivatedMonomer Activation Monomer β-Isopropyl-β-propiolactone Monomer->ActivatedMonomer PropagatingChain Propagating Polymer Chain (Cationic) Monomer->PropagatingChain ActivatedMonomer->PropagatingChain Initiation PropagatingChain->PropagatingChain Propagation (Monomer Addition) Termination Termination/Chain Transfer PropagatingChain->Termination Quenching Polymer Poly(β-Isopropyl-β-propiolactone) Termination->Polymer

Caption: Proposed mechanism for the cationic ring-opening polymerization of β-Isopropyl-β-propiolactone.

Experimental Protocols

The following protocols are representative methods for the cationic polymerization of β-Isopropyl-β-propiolactone. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization by water.

Protocol 1: Polymerization using a Protic Acid Initiator (Triflic Acid)

Materials:

  • β-Isopropyl-β-propiolactone (purified by distillation)

  • Triflic acid (CF₃SO₃H)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve β-Isopropyl-β-propiolactone (e.g., 1 g, 8.76 mmol) in anhydrous DCM (e.g., 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a stock solution of triflic acid in anhydrous DCM (e.g., 0.1 M).

  • Add the desired amount of the triflic acid solution to the monomer solution via syringe to initiate the polymerization. The monomer-to-initiator ratio can be varied to target different molecular weights (e.g., 100:1 for a target degree of polymerization of 100).

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolate the polymer by filtration or decantation, wash with diethyl ether, and dry under vacuum to a constant weight.

Protocol 2: Polymerization using a Lewis Acid Initiator (Boron Trifluoride Etherate)

Materials:

  • β-Isopropyl-β-propiolactone (purified by distillation)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Hexanes (for precipitation)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve β-Isopropyl-β-propiolactone (e.g., 1 g, 8.76 mmol) in anhydrous DCM (e.g., 10 mL).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Add boron trifluoride etherate to the stirred monomer solution via syringe. The amount of initiator will determine the molecular weight of the resulting polymer.

  • Maintain the reaction at -20 °C and stir for the desired reaction time (e.g., 2-48 hours).

  • Terminate the polymerization by adding cold methanol.

  • Precipitate the polymer in cold hexanes.

  • Collect the polymer by filtration, wash with hexanes, and dry under vacuum.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Monomer in Anhydrous Solvent setup->dissolve cool Cool Reaction Mixture dissolve->cool initiate Add Initiator cool->initiate polymerize Polymerization initiate->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate characterize Characterization (GPC, NMR, DSC) isolate->characterize end End characterize->end

Caption: General workflow for the cationic polymerization of β-Isopropyl-β-propiolactone.

Illustrative Data Presentation

The following tables present hypothetical data based on expected trends in cationic polymerization to illustrate the effect of reaction parameters on the polymer properties.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Properties

Entry[M]/[I] RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:112955,4001.35
2100:1129210,5001.42
3200:1128820,1001.51
Conditions: Triflic acid initiator, 0 °C, in DCM.

Table 2: Effect of Reaction Temperature on Polymerization

EntryTemperature (°C)Reaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1-20248512,5001.38
20129210,5001.42
3254989,8001.65
Conditions: [M]/[I] = 100:1, Triflic acid initiator, in DCM.

Applications in Drug Development

Poly(β-Isopropyl-β-propiolactone), as a member of the PHA family, is anticipated to possess properties that are highly desirable for drug delivery applications.

  • Biocompatibility and Biodegradability: PHAs are known for their excellent biocompatibility and their ability to degrade into non-toxic byproducts, which is essential for in vivo applications.[1][5]

  • Controlled Drug Release: The polyester backbone can be hydrolyzed to release encapsulated therapeutic agents in a controlled manner. The degradation rate can potentially be tuned by the presence of the isopropyl substituent.

  • Formulation Versatility: The polymer can be formulated into various drug delivery systems:

    • Nanoparticles: For targeted delivery of anticancer drugs or other therapeutic agents.[2]

    • Microspheres: For sustained release of drugs over extended periods.[1]

    • Implants and Scaffolds: For localized drug delivery in tissue engineering and regenerative medicine.[3][5]

The hydrophobic nature of poly(β-Isopropyl-β-propiolactone) makes it particularly suitable for the encapsulation of poorly water-soluble drugs, enhancing their bioavailability. Further functionalization of the polymer backbone or end groups can be explored to introduce targeting ligands or to modify its physicochemical properties.

Conclusion

The cationic polymerization of β-Isopropyl-β-propiolactone presents a promising route to a novel biodegradable polyester with significant potential in drug delivery. The provided protocols, based on established principles of cationic ring-opening polymerization, offer a starting point for the synthesis and investigation of this material. The versatility of PHAs in biomedical applications suggests that poly(β-Isopropyl-β-propiolactone) could be a valuable addition to the toolkit of researchers and professionals in drug development. Further studies are warranted to fully characterize the properties of this polymer and to explore its efficacy in various drug delivery systems.

References

Application Notes: Anionic Polymerization of β-Substituted β-Propiolactones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Substituted β-propiolactones are a critical class of monomers for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters. These polymers are synthetic analogues of naturally occurring PHAs like poly(3-hydroxybutyrate) (PHB) and are of significant interest for applications in drug delivery, tissue engineering, and sustainable materials. Anionic ring-opening polymerization (AROP) is a powerful technique to produce these polymers, offering a pathway to control polymer architecture, molecular weight, and end-group functionality.[1][2] However, the AROP of these monomers, particularly β-butyrolactone (BBL), can be challenging due to the potential for side reactions and the relative inactivity of the monomer, often necessitating the use of activated initiators.[1][2]

Mechanism of Anionic Ring-Opening Polymerization (AROP)

The AROP of β-lactones proceeds via a nucleophilic attack on the strained four-membered ring. The ring can open in two distinct ways, depending on which electrophilic carbon is attacked.

  • Acyl-Oxygen Cleavage: The nucleophile attacks the carbonyl carbon (C2), breaking the bond between the carbonyl carbon and the ring oxygen. This pathway leads to an alkoxide propagating species.

  • Alkyl-Oxygen Cleavage: The nucleophile attacks the β-carbon (C4), breaking the bond between the β-carbon and the ring oxygen. This pathway results in a carboxylate propagating species.

For the anionic polymerization of β-butyrolactone, structural studies have confirmed that regardless of the initiator used, the propagation stage proceeds predominantly through carboxylate active centers, indicating a preference for alkyl-oxygen cleavage.[1]

AROP_Mechanism cluster_main Propagation Step cluster_pathways Ring-Opening Pathways Monomer β-Propiolactone Monomer Acyl Path A: Acyl-Oxygen Cleavage (Attack at C2) Monomer->Acyl Alkyl Path B: Alkyl-Oxygen Cleavage (Attack at C4) Monomer->Alkyl Chain Growing Polymer Chain (Nu-(M)n⁻) Chain->Monomer Attack Alkoxide Alkoxide Propagating Species Acyl->Alkoxide Forms Carboxylate Carboxylate Propagating Species (Favored for BBL) Alkyl->Carboxylate Forms

Caption: General mechanism for anionic ring-opening polymerization of β-propiolactones.

Initiation Pathways and Side Reactions

The initiation of AROP is highly dependent on the nature of the initiator used. The choice of initiator dictates the mechanism of the initial ring-opening and can influence the structure of the resulting polymer and the prevalence of side reactions.

  • Weak Nucleophiles (e.g., Carboxylates): Initiators like potassium acetate initiate polymerization via an SN2 attack on the β-carbon (C4) of the lactone ring, leading to alkyl-oxygen bond cleavage.[3]

  • Strong Bases (e.g., Potassium Naphthalenide, Potassium Hydride): These initiators are strong enough to abstract an acidic α-proton (at C3) from the monomer. This generates an unstable enolate, which rearranges to form a crotonate salt. This crotonate species is the true initiator of the polymerization.[1][2] This side reaction introduces unsaturated end-groups into the polymer chain.[4]

The formation of crotonate end-groups via proton abstraction is a significant side reaction that can compete with propagation, particularly with strongly basic initiators, potentially limiting the achievable molecular weight.[5]

Initiation_Pathways cluster_initiation Initiation Mechanisms cluster_initiators Initiator Type Monomer β-Butyrolactone (BBL) Attack Direct Nucleophilic Attack (Alkyl-Oxygen Cleavage) Monomer->Attack Proton_Abstraction α-Proton Abstraction (Side Reaction) Monomer->Proton_Abstraction Weak_Nu Weak Nucleophile (e.g., RCOO⁻) Weak_Nu->Monomer Attacks Strong_Base Strong Base (e.g., K-Naphth.) Strong_Base->Monomer Reacts with Propagation Carboxylate Propagating Chain Attack->Propagation Leads to Crotonate Crotonate Formation (True Initiator) Proton_Abstraction->Crotonate Rearranges to Crotonate->Propagation Initiates

Caption: Initiation pathways and side reactions in the AROP of β-butyrolactone.

Experimental Protocols

General Considerations

Anionic polymerization is highly sensitive to impurities such as water, oxygen, and carbon dioxide. Therefore, all reagents and solvents must be rigorously purified and dried, and the polymerization must be conducted under an inert atmosphere (e.g., high-purity argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: General Polymerization of β-Butyrolactone (BBL)

This protocol outlines a general procedure for the anionic polymerization of BBL using an activated initiator system in tetrahydrofuran (THF).

Materials:

  • β-Butyrolactone (BBL), dried over CaH₂ and distilled under vacuum.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Initiator (e.g., potassium naphthalenide/18-crown-6 complex, tetrabutylammonium acetate).

  • Crown Ether (e.g., 18-crown-6), dried under vacuum.

  • Quenching agent (e.g., acidified methanol).

  • Precipitation solvent (e.g., cold methanol or hexane).

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Prep Preparation of Glassware (Flame-dry under vacuum) Start->Prep Reagent_Prep Reagent Purification (Solvent, Monomer) Prep->Reagent_Prep Initiator_Prep Initiator Preparation (e.g., K-Naphth/18-C-6 in THF) Reagent_Prep->Initiator_Prep Polymerization Polymerization (Add Monomer to Initiator at RT) Initiator_Prep->Polymerization Quench Reaction Quenching (Add acidified methanol) Polymerization->Quench Isolation Polymer Isolation (Precipitate in cold non-solvent) Quench->Isolation Drying Drying (Vacuum oven at RT) Isolation->Drying Characterization Characterization (GPC, NMR, ESI-MS) Drying->Characterization End End Characterization->End

References

Application Notes & Protocols for beta-Isopropyl-beta-propiolactone as a Monomer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and public data on beta-isopropyl-beta-propiolactone are limited. The following application notes and protocols are based on established principles for closely related β-substituted propiolactones and biodegradable polyesters. Researchers should treat these as a starting point and optimize all parameters for their specific experimental context.

Application Notes

Introduction:

This compound is a substituted oxetan-2-one monomer that can undergo ring-opening polymerization to yield poly(this compound), a polyester with potential applications as a biodegradable polymer. Like other polyhydroxyalkanoates (PHAs), this polymer is expected to be biocompatible and subject to hydrolytic or enzymatic degradation, making it a candidate for use in biomedical applications, particularly in drug development and tissue engineering. The isopropyl substitution on the β-carbon of the propiolactone ring is anticipated to influence the polymer's physical properties, such as its crystallinity, thermal characteristics, and degradation kinetics, compared to unsubstituted poly(β-propiolactone).

Potential Applications in Drug Development:

  • Controlled Release Drug Delivery: The polyester backbone of poly(this compound) can be hydrolyzed to release encapsulated therapeutic agents in a controlled manner. The degradation rate can potentially be tuned by altering the polymer's molecular weight and crystallinity.

  • Nanoparticle Formulation: The polymer can be formulated into nanoparticles or microparticles to encapsulate and protect sensitive drug molecules, enhance their stability, and facilitate targeted delivery.

  • Tissue Engineering Scaffolds: The biodegradability and biocompatibility of the polymer make it a candidate for creating scaffolds that support cell growth and tissue regeneration, degrading as new tissue is formed.

Physicochemical and Thermal Properties (Hypothesized and Comparative Data):

Table 1: Comparative Thermal Properties of a Structurally Similar Biodegradable Polymer

PropertyPoly(α-methyl β-propiolactone)[1]Expected Influence of β-isopropyl group
Glass Transition Temperature (Tg) -36.7 °CMay increase due to bulkier side group
Melting Temperature (Tm) 95.5 °CMay decrease due to reduced crystallinity
Thermal Degradation Temperature 242.4 °CLikely to be in a similar range

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of this compound

This protocol describes a general method for the ring-opening polymerization of β-substituted-β-propiolactones using an organometallic initiator, based on methods reported for similar monomers.[2]

Materials:

  • This compound monomer (purified by distillation)

  • Anhydrous toluene

  • Alkylzinc alkoxide initiator (e.g., ethylzinc isopropoxide solution in toluene)

  • Nitrogen gas supply

  • Schlenk line and glassware

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Magnetic stirrer and heating plate

Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen to exclude moisture.

  • Reaction Setup: Assemble the reaction flask on a Schlenk line under a positive pressure of nitrogen.

  • Monomer and Solvent Addition: In the reaction flask, dissolve a known quantity of this compound monomer in anhydrous toluene.

  • Initiator Addition: While stirring, inject the alkylzinc alkoxide initiator solution into the monomer solution using a gas-tight syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 20-50°C) for a specified duration (e.g., 24-96 hours).[2] Monitor the reaction progress by observing the increase in viscosity of the solution.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Polymer Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its molecular weight (e.g., via Gel Permeation Chromatography), thermal properties (via DSC and TGA), and structure (via ¹H NMR and FTIR).

Protocol 2: In Vitro Biodegradation Study

This protocol outlines a method for assessing the degradation of the polymer in a simulated physiological environment.[1]

Materials:

  • Poly(this compound) films or nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipase or esterase enzyme solution (e.g., from Pseudomonas sp.)

  • Incubator or water bath at 37°C

  • Analytical balance

  • Lyophilizer (optional, for sample drying)

Methodology:

  • Sample Preparation: Prepare thin films or nanoparticles of the polymer with a known initial dry weight (W_initial).

  • Degradation Media Preparation: Prepare two sets of degradation media:

    • Control: Sterile PBS (pH 7.4).

    • Enzymatic: Sterile PBS (pH 7.4) containing a known concentration of lipase or esterase.

  • Incubation: Place the polymer samples into sterile tubes containing the degradation media. Incubate the tubes at 37°C with gentle agitation.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a subset of samples from each medium.

  • Sample Processing: Gently wash the retrieved polymer samples with deionized water to remove salts and any adsorbed enzymes.

  • Drying: Dry the washed samples to a constant weight (e.g., by lyophilization or vacuum oven).

  • Weight Measurement: Record the final dry weight (W_final) of the degraded samples.

  • Data Analysis: Calculate the percentage of mass loss at each time point using the formula:

    • Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100

  • Characterization of Degradation Products: The degradation medium can be analyzed (e.g., via LC-MS) to identify the soluble degradation products, confirming the hydrolytic cleavage of ester bonds.[1]

Visualizations

G Workflow for Ring-Opening Polymerization A 1. Monomer Dissolution (this compound in Toluene) B 2. Initiator Injection (Alkylzinc Alkoxide) A->B C 3. Polymerization (Controlled Temperature & Time) B->C D 4. Termination & Precipitation (Addition to Methanol) C->D E 5. Polymer Isolation (Filtration & Washing) D->E F 6. Drying (Under Vacuum) E->F G Final Product (Poly(this compound)) F->G

Caption: Ring-opening polymerization experimental workflow.

G Biodegradation and Drug Release Pathway cluster_0 Physiological Environment cluster_1 Degradation Process A Polymer Matrix (with encapsulated drug) B Hydrolysis / Enzymatic Cleavage of Ester Bonds A->B Exposure to Aqueous Media C Polymer Mass Loss B->C D Drug Diffusion & Release B->D E Soluble Oligomers & Monomers C->E F Released Drug D->F

Caption: Pathway of polymer degradation and drug release.

References

Experimental protocol for handling beta-Isopropyl-beta-propiolactone safely

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides detailed safety protocols for beta-propiolactone (CAS: 57-57-8). The user's original request mentioned "beta-Isopropyl-beta-propiolactone" (CAS: 10359-02-1). Due to the limited availability of specific safety data for the isopropyl derivative, this protocol focuses on the well-documented hazards of beta-propiolactone, a known carcinogen. It is crucial to conduct a separate risk assessment for this compound, although similar precautions should be anticipated due to structural similarities.

Application Notes

Beta-propiolactone is a highly reactive chemical compound primarily used in organic synthesis and as a sterilizing and sporicidal agent.[1] Its effectiveness in inactivating viruses has led to its use in vaccine production.[1][2] However, it is classified as a probable human carcinogen and is acutely toxic, requiring stringent safety measures during handling.[1][3] These protocols are intended for researchers, scientists, and drug development professionals working with beta-propiolactone in a laboratory setting. Adherence to these guidelines is critical to minimize exposure and ensure a safe working environment.

Quantitative Data Summary

The following tables summarize key quantitative data for beta-propiolactone.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number57-57-8
Molecular FormulaC3H4O2
Molecular Weight72.06 g/mol [4]
AppearanceColorless liquid with a pungent, slightly sweetish odor[4]
Boiling Point162 °C (323.6 °F)[5]
Melting Point-33 °C (-27.4 °F)[5]
Flash Point70 °C (158 °F)[5]
Vapor Pressure3 mbar @ 20 °C[5]
Vapor Density2.5 (Air = 1.0)[5]
Specific Gravity1.146[5]
SolubilityMiscible with water[5]
Lower Explosive Limit2.90%[5]

Table 2: Exposure Limits and Hazard Classifications

Agency/ClassificationValue/Designation
ACGIH TLV (TWA)0.5 ppm[6]
NIOSH RELLowest feasible concentration[6]
IARC ClassificationGroup 2B: Possibly carcinogenic to humans
OSHA Regulated CarcinogenYes[1]
GHS Hazard StatementsH227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H350 (May cause cancer)[7]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling beta-propiolactone.

  • Gloves: Butyl rubber or nitrile gloves are recommended.[8] Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.

  • Eye Protection: Chemical splash goggles and a face shield are required.[9]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[10] In cases where the PEL may be exceeded, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[3]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[9] Contaminated clothing should be removed immediately and decontaminated before reuse.

Engineering Controls
  • Chemical Fume Hood: All handling of beta-propiolactone must occur within a properly functioning and certified chemical fume hood.[10]

  • Ventilation: The laboratory should be well-ventilated.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Storage and Handling
  • Storage: Store beta-propiolactone in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12][13] Recommended storage is at -20°C in a freezer.[9] The storage area should be clearly marked as a designated area for carcinogens.[8]

  • Handling:

    • Before beginning any experiment, ensure all necessary safety equipment is available and in good working order.

    • Only authorized and trained personnel should handle beta-propiolactone.[9]

    • Use the smallest amount of the chemical necessary for the experiment.

    • Avoid inhalation of vapors and any direct contact with skin and eyes.[7]

    • Wash hands thoroughly after handling.[10]

Spill and Emergency Procedures
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, dry lime, or soda ash.[11]

    • Collect the absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.[8]

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Prevent entry to the contaminated area.

  • Exposure:

    • Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.[14]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Waste Disposal

All beta-propiolactone waste, including contaminated materials, must be collected in a clearly labeled, sealed hazardous waste container.[8] Dispose of the waste through your institution's hazardous waste management program.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Transfer Beta-Propiolactone Transfer Beta-Propiolactone Assemble Materials->Transfer Beta-Propiolactone Perform Reaction Perform Reaction Transfer Beta-Propiolactone->Perform Reaction Decontaminate Glassware Decontaminate Glassware Perform Reaction->Decontaminate Glassware Spill? Spill? Perform Reaction->Spill? Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Follow Spill Protocol Follow Spill Protocol Spill?->Follow Spill Protocol Follow Spill Protocol->Dispose Waste

Caption: General experimental workflow for handling beta-propiolactone.

signaling_pathway Beta-Propiolactone Beta-Propiolactone DNA Adduct Formation DNA Adduct Formation Beta-Propiolactone->DNA Adduct Formation DNA DNA DNA->DNA Adduct Formation Guanine Alkylation Guanine Alkylation DNA Adduct Formation->Guanine Alkylation DNA Damage DNA Damage Guanine Alkylation->DNA Damage Mutation Mutation DNA Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Simplified mechanism of beta-propiolactone induced carcinogenesis.

References

Application Notes and Protocols for the Synthesis of Functional Poly(β-Isopropyl-β-propiolactone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of poly(β-isopropyl-β-propiolactone), a biodegradable polyester with significant potential in biomedical applications, particularly in the field of drug delivery. The protocols outlined below are based on established methods for the ring-opening polymerization (ROP) of β-lactones and can be adapted and optimized for specific research needs.

Introduction

Poly(β-isopropyl-β-propiolactone), also known as poly(3-hydroxy-3-methylbutanoate), is a member of the polyhydroxyalkanoate (PHA) family of polymers. PHAs are of great interest due to their biocompatibility and biodegradability, making them suitable for various medical applications. The isopropyl substituent on the β-carbon of the lactone ring influences the physical and chemical properties of the resulting polymer, such as its thermal characteristics and degradation rate. The ability to synthesize well-defined functional polymers from β-isopropyl-β-propiolactone opens avenues for the development of novel drug carriers, tissue engineering scaffolds, and other advanced biomaterials.

The primary method for the synthesis of poly(β-isopropyl-β-propiolactone) is the ring-opening polymerization (ROP) of the β-isopropyl-β-propiolactone monomer. This can be achieved through various mechanisms, including anionic, cationic, and coordination polymerization. The choice of initiator or catalyst is crucial as it determines the polymer's molecular weight, polydispersity, and microstructure.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of poly(β-hydroxyalkanoates) via ring-opening polymerization. These values are illustrative and will vary depending on the specific monomer, initiator/catalyst, and reaction conditions.

Table 1: Representative Data for Anionic Ring-Opening Polymerization of β-Lactones

EntryInitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Potassium Acetate/18-crown-6100:12524>9510,0001.15
2Tetrabutylammonium Hydroxide150:1048>9015,0001.20
3Potassium Naphthalenide200:1-2012>9822,0001.10
4Sodium Benzoate/Cryptand[2.2.2]100:12536>9511,5001.18

Table 2: Representative Data for Coordination Ring-Opening Polymerization of β-Lactones

EntryCatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Zinc-β-diiminate Complex200:1506>9925,0001.05
2Yttrium Alkoxide Complex300:1802>9835,0001.10
3Tin(II) Octoate/Benzyl Alcohol500:111024>9050,0001.35
4Aluminum Salen Complex250:17012>9530,0001.12

Experimental Protocols

The following are generalized protocols for the synthesis of poly(β-isopropyl-β-propiolactone). Note: These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent premature termination of the polymerization.

Protocol 1: Anionic Ring-Opening Polymerization

This protocol describes a general procedure for the anionic ROP of β-isopropyl-β-propiolactone using a potassium-based initiator.

Materials:

  • β-Isopropyl-β-propiolactone (monomer)

  • Potassium acetate (initiator)

  • 18-crown-6 (activator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (quenching agent)

  • Dichloromethane (for precipitation)

  • Hexane (for washing)

  • Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Monomer and Solvent Purification:

    • Dry β-isopropyl-β-propiolactone over calcium hydride (CaH₂) for 48 hours and then distill under reduced pressure.

    • Dry THF by refluxing over sodium/benzophenone ketyl radical until a persistent blue or purple color is observed, then distill under an inert atmosphere.

  • Initiator Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve potassium acetate and 18-crown-6 in anhydrous THF to the desired concentration (e.g., 0.1 M).

  • Polymerization:

    • To a separate flame-dried Schlenk flask, add the desired amount of purified β-isopropyl-β-propiolactone.

    • Dissolve the monomer in anhydrous THF.

    • Cool the monomer solution to the desired temperature (e.g., 0 °C or 25 °C) using an appropriate bath.

    • Using a gastight syringe, add the calculated amount of the initiator solution to the monomer solution to achieve the target monomer-to-initiator ratio.

    • Allow the reaction to stir for the desired time (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR or GPC).

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of degassed methanol.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexane.

    • Isolate the polymer by filtration or decantation.

    • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold hexane to further purify.

    • Dry the purified polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Analyze thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Post-Polymerization Functionalization for Drug Delivery

This protocol outlines a general method for introducing a functional group for drug conjugation, for example, by converting the hydroxyl end-group of the polymer to an azide for subsequent "click" chemistry.

Materials:

  • Poly(β-isopropyl-β-propiolactone) with a terminal hydroxyl group

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Mesylation of the Hydroxyl End-Group:

    • Dissolve the hydroxyl-terminated poly(β-isopropyl-β-propiolactone) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (e.g., 1.5 equivalents relative to the hydroxyl group).

    • Add methanesulfonyl chloride (e.g., 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the mesylated polymer in cold diethyl ether and dry under vacuum.

  • Azidation of the Mesylated Polymer:

    • Dissolve the mesylated polymer in anhydrous DMF.

    • Add sodium azide (e.g., 5-10 equivalents).

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 24-48 hours.

    • Cool the reaction to room temperature and precipitate the polymer in deionized water.

    • Collect the azide-functionalized polymer by filtration, wash thoroughly with water, and dry under vacuum.

  • Characterization:

    • Confirm the successful functionalization using FTIR spectroscopy (disappearance of the O-H stretch, appearance of the azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy.

Visualizations

Experimental Workflow for Polymer Synthesis and Functionalization

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization cluster_application Drug Delivery Application Monomer β-Isopropyl-β-propiolactone Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Quenching Termination/ Quenching Polymerization->Quenching Purification Precipitation & Drying Quenching->Purification Polymer Poly(β-isopropyl-β-propiolactone) Purification->Polymer Reaction Chemical Modification Polymer->Reaction Reagents Functionalizing Reagents Reagents->Reaction FunctionalPolymer Functionalized Polymer Reaction->FunctionalPolymer Conjugation Drug Conjugation FunctionalPolymer->Conjugation Drug Therapeutic Agent Drug->Conjugation Nanoparticle Drug-Polymer Conjugate (Nanoparticle Formulation) Conjugation->Nanoparticle

Caption: Workflow for the synthesis and functionalization of poly(β-isopropyl-β-propiolactone).

Conceptual Signaling Pathway for Polymer-Based Drug Delivery

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm Nanoparticle Drug-Loaded Polymer Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape/ Polymer Degradation Drug Free Drug DrugRelease->Drug Target Intracellular Target (e.g., Receptor, Enzyme) Drug->Target Response Cellular Response Target->Response Signal Transduction

Caption: Conceptual diagram of a polymer nanoparticle delivering a drug to a target cell.

Application of β-Isopropyl-β-propiolactone in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Isopropyl-β-propiolactone is a monomer that, upon polymerization, yields a polyester belonging to the polyhydroxyalkanoate (PHA) family. PHAs are biodegradable and biocompatible polymers that have garnered significant attention for their potential in biomedical applications, including drug delivery.[1][2][3] While research on poly(β-isopropyl-β-propiolactone) specifically for drug delivery is limited, the broader class of PHAs, particularly poly(3-hydroxybutyrate) (PHB) and its copolymers, has been extensively studied.[4][5] These studies provide a strong foundation for exploring the potential of poly(β-isopropyl-β-propiolactone) in creating novel drug delivery vehicles. The introduction of an isopropyl group is expected to influence the polymer's physical properties, such as its crystallinity, degradation rate, and hydrophobicity, thereby affecting drug encapsulation and release kinetics.

These application notes provide an overview of the potential use of poly(β-isopropyl-β-propiolactone) in drug delivery systems, drawing parallels from existing research on other PHAs. Detailed protocols for the synthesis of PHA nanoparticles, drug loading, and characterization are provided as a starting point for researchers.

Data Presentation: Properties of PHA-Based Nanoparticles for Drug Delivery

The following tables summarize quantitative data from studies on various PHA-based nanoparticles, offering a comparative look at key parameters relevant to drug delivery. This data can serve as a benchmark for the development and characterization of poly(β-isopropyl-β-propiolactone)-based systems.

Table 1: Physicochemical Properties of Drug-Loaded PHA Nanoparticles

PolymerDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PHAClindamycin216.2 ± 38.90.093 ± 0.03+11.3 ± 0.5[2]
PHBCurcumin104 - 700--[6]
PHAsCurcuminNot Specified--[1]

Table 2: Drug Loading and Encapsulation Efficiency of PHA Nanoparticles

PolymerDrugDrug Loading (%)Encapsulation Efficiency (%)MethodReference
PHAClindamycin6.76 ± 0.19--[2]
PHAsCurcumin-> 80Nanoprecipitation[1]
PHBCurcumin--Nanoprecipitation[6]
P(HB-HO)Doxorubicin29.683.5-[7]

Table 3: In Vitro Drug Release from PHA-Based Nanoparticles

PolymerDrugRelease ProfileConditionsReference
PHAClindamycinSustained release over 2 days-[2]
PHAsCurcuminSustained releasepH 5 and 7.4[1]
PHBCurcuminSustained release for > 110 minutes-

Experimental Protocols

The following are detailed methodologies for key experiments related to the preparation and characterization of PHA-based drug delivery systems. These protocols can be adapted for poly(β-isopropyl-β-propiolactone).

Protocol 1: Synthesis of Poly(β-isopropyl-β-propiolactone) via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a common method for synthesizing polyesters from cyclic monomers like β-propiolactones.[8][9][10]

Materials:

  • β-Isopropyl-β-propiolactone monomer

  • Initiator (e.g., tetrabutylammonium acetate)[9]

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Quenching agent (e.g., acidified methanol)

  • Precipitating solvent (e.g., cold methanol or hexane)

Procedure:

  • Thoroughly dry all glassware and ensure an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the desired amount of β-isopropyl-β-propiolactone monomer in the anhydrous solvent in a reaction flask.

  • Add the initiator to the monomer solution under stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperatures) for a specific duration. The reaction time will influence the polymer yield and molecular weight.

  • Terminate the polymerization by adding a quenching agent.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove unreacted monomer and initiator residues.

  • Dry the polymer under vacuum until a constant weight is achieved.

  • Characterize the synthesized polymer for its molecular weight, polydispersity, and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of Drug-Loaded PHA Nanoparticles by Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles.[1][3][6]

Materials:

  • Poly(β-isopropyl-β-propiolactone)

  • Drug to be encapsulated

  • Organic solvent (e.g., acetone, chloroform, ethyl acetate)[1][6]

  • Aqueous phase (e.g., deionized water), potentially containing a surfactant (e.g., Span 20)[6]

Procedure:

  • Dissolve the poly(β-isopropyl-β-propiolactone) and the drug in the organic solvent.

  • Prepare the aqueous phase, with or without a surfactant.

  • Add the organic solution dropwise into the aqueous phase under constant stirring.

  • The polymer and drug will precipitate as nanoparticles upon solvent displacement.

  • Continue stirring to allow for the evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used directly or further purified.

  • For purification, nanoparticles can be collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then redispersed.

  • Lyophilize the purified nanoparticle suspension to obtain a dry powder for long-term storage.

Protocol 3: Characterization of Drug-Loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the mean particle size, PDI (a measure of the width of the size distribution), and zeta potential (an indicator of colloidal stability).

2. Drug Loading and Encapsulation Efficiency:

  • Separate the nanoparticles from the aqueous phase by centrifugation.
  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  • To determine the total amount of drug in the nanoparticles, dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the drug content.
  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
  • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3. In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at different pH values to simulate physiological conditions).[1]
  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium.
  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
  • Quantify the amount of released drug in the withdrawn aliquots.
  • Plot the cumulative percentage of drug released as a function of time.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application Application Monomer β-Isopropyl-β-propiolactone ROP Ring-Opening Polymerization Monomer->ROP Polymer Poly(β-isopropyl-β-propiolactone) ROP->Polymer Nanoprecipitation Nanoprecipitation Polymer->Nanoprecipitation Drug Therapeutic Drug Drug->Nanoprecipitation DrugLoadedNPs Drug-Loaded Nanoparticles Nanoprecipitation->DrugLoadedNPs Size Particle Size & PDI (DLS) DrugLoadedNPs->Size Zeta Zeta Potential (DLS) DrugLoadedNPs->Zeta Loading Drug Loading & EE DrugLoadedNPs->Loading Release In Vitro Release DrugLoadedNPs->Release CellUptake Cellular Uptake Studies Release->CellUptake InVivo In Vivo Efficacy CellUptake->InVivo

Caption: Experimental workflow for developing PHA-based drug delivery systems.

CellularUptake cluster_uptake Cellular Uptake Mechanisms cluster_trafficking Intracellular Trafficking NP PHA Nanoparticle Cell Target Cell Clathrin Clathrin-mediated Endocytosis Cell->Clathrin Caveolae Caveolae-mediated Endocytosis Cell->Caveolae Macropinocytosis Macropinocytosis Cell->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation & Drug Release Cytosol Cytosol Endosome->Cytosol Endosomal Escape & Drug Release Lysosome->Cell Drug Action Cytosol->Cell Drug Action

Caption: Cellular uptake and intracellular trafficking of PHA nanoparticles.[7][11][12][13][14]

DrugReleaseMechanisms cluster_mechanisms Drug Release Mechanisms NP Drug-Loaded PHA Nanoparticle Diffusion Drug Diffusion NP->Diffusion Erosion Polymer Erosion NP->Erosion ReleasedDrug Released Drug Diffusion->ReleasedDrug Erosion->ReleasedDrug

Caption: Mechanisms of controlled drug release from PHA nanoparticles.[15][16][17]

References

Application Notes and Protocols for the Copolymerization of β-Isopropyl-β-propiolactone with Other Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of copolymers derived from β-isopropyl-β-propiolactone and other common lactones, such as ε-caprolactone and L-lactide. The protocols and data presented are primarily based on established procedures for the structurally similar monomer, β-butyrolactone, and serve as a robust starting point for the investigation of β-isopropyl-β-propiolactone copolymers. Due to the steric hindrance of the isopropyl group, optimization of the provided reaction conditions may be necessary to achieve desired copolymer properties.

Introduction

The copolymerization of substituted β-propiolactones with other cyclic esters offers a versatile platform for the development of biodegradable polyesters with tunable thermal and mechanical properties. These materials are of significant interest in the biomedical field for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures. This document outlines key experimental protocols for the synthesis of such copolymers via anionic and cationic ring-opening polymerization (ROP), along with methods for their characterization.

Experimental Protocols

Anionic Ring-Opening Copolymerization of β-Isopropyl-β-propiolactone with ε-Caprolactone

This protocol describes the synthesis of a random copolymer of β-isopropyl-β-propiolactone (iPrPL) and ε-caprolactone (CL) using a potassium-based initiator. Anionic ROP is sensitive to impurities; therefore, all reagents and glassware must be rigorously dried and reactions should be performed under an inert atmosphere.

Materials:

  • β-Isopropyl-β-propiolactone (iPrPL), freshly distilled under reduced pressure.

  • ε-Caprolactone (CL), freshly distilled from CaH₂.

  • Potassium naphthalenide solution in THF (initiator), freshly prepared.

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone.

  • Methanol, anhydrous.

  • Argon or Nitrogen gas, high purity.

  • Schlenk flask and other appropriate glassware, oven-dried.

Procedure:

  • Assemble the reaction glassware under a stream of inert gas and then flame-dry under vacuum.

  • To a Schlenk flask under inert atmosphere, add the desired amounts of iPrPL and CL via syringe.

  • Add anhydrous THF to dissolve the monomers.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the potassium naphthalenide solution dropwise with vigorous stirring until a faint, persistent green color is observed, indicating the titration of impurities. Then, add the calculated amount of initiator to achieve the target molecular weight.

  • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and continue stirring for 24-48 hours.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Dry Glassware Add_Monomers Add Monomers to Flask Dry_Glassware->Add_Monomers Purify_Monomers Purify Monomers & Solvent Purify_Monomers->Add_Monomers Add_Solvent Add Anhydrous THF Add_Monomers->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Initiate Add Initiator Cool->Initiate Polymerize Polymerize (24-48h) Initiate->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Workflow for Anionic Ring-Opening Copolymerization.
Cationic Ring-Opening Copolymerization of β-Isopropyl-β-propiolactone with L-Lactide

This protocol details the synthesis of a copolymer of iPrPL and L-lactide (LLA) using trifluoromethanesulfonic acid (TfOH) as a cationic initiator. This method is generally more tolerant to impurities than anionic polymerization but still requires dry conditions for optimal results.[1][2]

Materials:

  • β-Isopropyl-β-propiolactone (iPrPL), freshly distilled.

  • L-Lactide (LLA), recrystallized from dry toluene.

  • Trifluoromethanesulfonic acid (TfOH), as a solution in a dry, inert solvent (e.g., dichloromethane).

  • Dichloromethane (DCM), anhydrous.

  • Methanol, anhydrous.

  • Argon or Nitrogen gas, high purity.

  • Schlenk flask and other appropriate glassware, oven-dried.

Procedure:

  • Under an inert atmosphere, dissolve the desired amounts of iPrPL and LLA in anhydrous DCM in a Schlenk flask.

  • Stir the solution at room temperature to ensure complete dissolution of the monomers.

  • Add the TfOH solution dropwise to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the polymerization by checking the viscosity of the solution.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C.

Cationic_ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Dry Glassware Dissolve_Monomers Dissolve Monomers in DCM Dry_Glassware->Dissolve_Monomers Purify_Monomers Purify Monomers Purify_Monomers->Dissolve_Monomers Initiate Add TfOH Initiator Dissolve_Monomers->Initiate Polymerize Polymerize (12-24h) Initiate->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Workflow for Cationic Ring-Opening Copolymerization.

Data Presentation

The following tables present hypothetical quantitative data for the copolymerization of β-isopropyl-β-propiolactone (iPrPL) with ε-caprolactone (CL) and L-lactide (LLA), based on typical results observed for β-butyrolactone copolymers.[2][3][4] These values should be considered as a guide and will require experimental validation.

Table 1: Anionic Copolymerization of iPrPL with CL

Entry[iPrPL]:[CL]:[I]Time (h)Conversion (%)iPrPL in Copolymer (mol%)Mₙ ( g/mol , GPC)Đ (Mₙ/Mₙ)
150:50:124854812,0001.3
275:25:124807210,5001.4
325:75:124902315,0001.2
450:50:148924913,5001.3

Table 2: Cationic Copolymerization of iPrPL with LLA

Entry[iPrPL]:[LLA]:[I]Time (h)Conversion (%)iPrPL in Copolymer (mol%)Mₙ ( g/mol , GPC)Đ (Mₙ/Mₙ)
150:50:112754518,0001.5
270:30:112706516,0001.6
330:70:112822822,0001.4
450:50:124884721,0001.5

Table 3: Thermal Properties of iPrPL Copolymers (Hypothetical)

CopolymeriPrPL Content (mol%)T₉ (°C)Tₘ (°C)ΔHₘ (J/g)
P(iPrPL-co-CL)48-154530
P(iPrPL-co-CL)72-53822
P(iPrPL-co-LLA)453514040
P(iPrPL-co-LLA)652512530

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the copolymer composition.

Procedure:

  • Dissolve 5-10 mg of the dried copolymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks for each monomer unit. For P(iPrPL-co-CL), the methine proton of the iPrPL unit and the methylene protons adjacent to the oxygen in the CL unit can be used. For P(iPrPL-co-LLA), the methine protons of both units are distinct and can be used for quantification.

  • Calculate the molar composition from the integral ratios.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[5]

Procedure:

  • Prepare a solution of the copolymer in THF (typically 1-2 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene) and a refractive index (RI) detector.

  • Calibrate the system using polystyrene standards.

  • Analyze the resulting chromatogram to determine Mₙ, Mₙ, and Đ.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the copolymers, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).[6][7][8]

Procedure:

  • Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase the thermal history.

  • Cool the sample to a low temperature (e.g., -80 °C) at a rate of 10 °C/min.

  • Heat the sample again to the upper temperature at a rate of 10 °C/min.

  • Determine the T₉ from the inflection point in the second heating scan and the Tₘ from the peak of the endothermic transition.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of ring-opening polymerization, which is the fundamental process described in these protocols.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Active_Center Initiated Monomer (I-M) Initiator->Active_Center attacks Monomer Lactone Monomer (M) Monomer->Active_Center Growing_Chain Growing Polymer Chain (I-Mₙ) Active_Center->Growing_Chain propagates Longer_Chain Elongated Chain (I-Mₙ₊₁) Growing_Chain->Longer_Chain attacks Another_Monomer Another Monomer (M) Another_Monomer->Longer_Chain Active_Polymer Active Polymer Chain Longer_Chain->Active_Polymer continues until... Inactive_Polymer Inactive Polymer Active_Polymer->Inactive_Polymer reacts with Terminating_Agent Terminating Agent (T) Terminating_Agent->Inactive_Polymer

General Mechanism of Ring-Opening Polymerization.

Disclaimer: The experimental protocols and data provided are intended for informational purposes and as a starting point for research. The polymerization of β-isopropyl-β-propiolactone may require specific optimization of conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory environment, following all necessary safety precautions.

References

Application Notes and Protocols for the Biocatalytic Polymerization of β-Alkyl-β-propiolactones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enzymatic ring-opening polymerization (eROP) of lactones presents a green and highly selective alternative to traditional chemical polymerization methods for the synthesis of biodegradable polyesters. This approach utilizes lipases under mild conditions, avoiding the use of potentially toxic metal catalysts and allowing for precise control over the polymer structure. These polyesters are of significant interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to their biocompatibility and biodegradability.

This document provides detailed application notes and protocols for the biocatalytic polymerization of β-alkyl-β-propiolactones, with a specific focus on providing a representative protocol using β-butyrolactone as a model for substituted β-propiolactones like β-isopropyl-β-propiolactone. The protocols and data herein are based on established methodologies for similar monomers and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Mechanism

The lipase-catalyzed ring-opening polymerization of β-lactones is generally understood to proceed via a two-step mechanism involving an acyl-enzyme intermediate.

  • Acylation: The catalytic serine residue in the lipase active site performs a nucleophilic attack on the carbonyl carbon of the β-lactone monomer, leading to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate.

  • Deacylation: A nucleophile, which can be an initiator molecule (e.g., water or an alcohol) or the hydroxyl end of a growing polymer chain, attacks the carbonyl carbon of the acyl-enzyme intermediate. This step results in the regeneration of the enzyme's active site and the elongation of the polymer chain by one monomer unit.

// Nodes Monomer [label="β-Alkyl-β-propiolactone"]; Lipase [label="Lipase (Ser-OH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylEnzyme [label="Acyl-Enzyme Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Initiator [label="Initiator (R-OH)\n(e.g., Water, Alcohol, or\nGrowing Polymer Chain)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ElongatedPolymer [label="Elongated Polymer Chain\n(n+1 units)"]; RegeneratedLipase [label="Regenerated Lipase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Monomer -> AcylEnzyme [label="Acylation\n(Ring-Opening)"]; Lipase -> AcylEnzyme; AcylEnzyme -> ElongatedPolymer [label="Deacylation\n(Nucleophilic Attack)"]; Initiator -> ElongatedPolymer; ElongatedPolymer -> RegeneratedLipase [style=dotted]; RegeneratedLipase -> Lipase [label="Catalytic Cycle\nRegeneration", style=dashed]; }

Caption: Generalized mechanism of lipase-catalyzed ring-opening polymerization.

Quantitative Data Summary

Table 1: Effect of Lipase Type on the Polymerization of β-Butyrolactone

EntryLipase SourceReaction Time (days)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1Porcine Pancreas Lipase (PPL)1489~1,100Not Reported
2Pseudomonas cepacia Lipase (PCL)1475~950Not Reported
3Candida antarctica Lipase B (CALB, Novozym 435)7>95~1,5001.3

Data is representative and compiled from various sources on β-butyrolactone polymerization for illustrative purposes.

Table 2: Influence of Reaction Conditions on Novozym 435-Catalyzed Polymerization of β-Butyrolactone

EntryTemperature (°C)SolventMonomer Concentration (M)Monomer Conversion (%)Mn ( g/mol )PDI
160Toluene1.0921,3001.4
280Toluene1.0981,6001.2
360Bulk (Solvent-free)-951,8001.5
480Bulk (Solvent-free)->992,1001.3

Data is representative and compiled from various sources on β-butyrolactone polymerization for illustrative purposes.

Experimental Protocols

The following protocols provide a detailed methodology for the biocatalytic polymerization of β-alkyl-β-propiolactones using Novozym 435, a commonly used immobilized lipase.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MonomerPrep [label="Prepare Monomer Solution\n(β-Isopropyl-β-propiolactone in Toluene or Bulk)"]; EnzymePrep [label="Prepare Immobilized Lipase\n(Dry Novozym 435 under vacuum)"]; ReactionSetup [label="Combine Monomer and Lipase\nin a Sealed Reaction Vessel"]; Incubation [label="Incubate with Stirring\nat Controlled Temperature\n(e.g., 60-80°C)"]; Monitoring [label="Monitor Reaction Progress\n(e.g., via NMR or FTIR)"]; Termination [label="Terminate Reaction\n(Cool to room temperature and filter to remove enzyme)"]; Purification [label="Purify Polymer\n(Precipitate in cold methanol, filter, and dry)"]; Characterization [label="Characterize Polymer\n(GPC, NMR, DSC, etc.)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> MonomerPrep; Start -> EnzymePrep; MonomerPrep -> ReactionSetup; EnzymePrep -> ReactionSetup; ReactionSetup -> Incubation; Incubation -> Monitoring; Monitoring -> Incubation [label="Continue Incubation"]; Monitoring -> Termination [label="Desired Conversion Reached"]; Termination -> Purification; Purification -> Characterization; Characterization -> End; }

Caption: General experimental workflow for biocatalytic polymerization.

Protocol 1: Polymerization in an Organic Solvent (Toluene)

Materials:

  • β-Isopropyl-β-propiolactone (or other β-alkyl-β-propiolactone)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Vacuum oven or desiccator

Procedure:

  • Enzyme Preparation: Dry the required amount of Novozym 435 (typically 10-20% w/w of the monomer) in a vacuum oven at 40-50°C for 24 hours to remove residual water.

  • Reaction Setup: In a dry reaction vial containing a magnetic stir bar, add the dried Novozym 435.

  • Add anhydrous toluene to the vial to achieve the desired monomer concentration (e.g., 1.0 M).

  • Add the β-isopropyl-β-propiolactone to the vial.

  • Seal the vial tightly and place it in a heating block or oil bath pre-set to the desired reaction temperature (e.g., 80°C).

  • Polymerization: Stir the reaction mixture at a constant speed for the desired reaction time (e.g., 24-72 hours).

  • Monitoring (Optional): Periodically, an aliquot of the reaction mixture can be carefully withdrawn using a syringe to monitor monomer conversion by ¹H NMR or FTIR spectroscopy.

  • Termination and Enzyme Recovery: After the desired time, cool the reaction to room temperature. Dilute the mixture with a small amount of toluene and separate the immobilized enzyme by filtration. The recovered enzyme can be washed with toluene and dried for potential reuse.

  • Polymer Isolation: Precipitate the polymer by slowly adding the filtrate to a beaker of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Bulk (Solvent-Free) Polymerization

Materials:

  • β-Isopropyl-β-propiolactone (or other β-alkyl-β-propiolactone)

  • Novozym 435

  • Methanol

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Vacuum oven or desiccator

Procedure:

  • Enzyme Preparation: Dry Novozym 435 as described in Protocol 1.

  • Reaction Setup: In a dry reaction vial with a magnetic stir bar, add the dried Novozym 435 (10-20% w/w of monomer).

  • Add the liquid β-isopropyl-β-propiolactone directly to the vial.

  • Polymerization: Seal the vial and place it in a preheated heating block or oil bath (e.g., 80°C). Stir the mixture. Note that the viscosity will increase as the polymerization progresses.

  • Termination and Purification: After the desired reaction time, cool the mixture to room temperature. If the mixture is highly viscous, dissolve it in a suitable solvent like chloroform or dichloromethane.

  • Filter the solution to remove the enzyme.

  • Precipitate, collect, and dry the polymer as described in Protocol 1.

Characterization of the Resulting Polymer

The synthesized poly(β-isopropyl-β-propiolactone) should be characterized to determine its molecular weight, structure, and thermal properties.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester, such as the ester carbonyl peak.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

Concluding Remarks

The biocatalytic polymerization of β-alkyl-β-propiolactones using lipases offers a powerful and sustainable route to well-defined biodegradable polyesters. The protocols and data provided, using β-butyrolactone as a representative monomer, offer a solid foundation for researchers to develop and optimize the synthesis of these promising biomaterials for a variety of applications in the pharmaceutical and biomedical fields. Further optimization of reaction parameters will be necessary to achieve desired polymer characteristics for specific applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of beta-Isopropyl-beta-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of beta-Isopropyl-beta-propiolactone.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary route involves the cyclization of its corresponding precursor, 3-hydroxy-4-methylpentanoic acid. Another potential, though less documented, method is the direct reaction of ketene with isobutyraldehyde, analogous to the synthesis of unsubstituted beta-propiolactone.[1][2] Enzymatic pathways using aldehyde precursors also represent an emerging synthetic strategy.[3]

Q2: Why is the synthesis of beta-lactones with bulky substituents like an isopropyl group challenging?

A2: The presence of a bulky isopropyl group can introduce steric hindrance, which may lead to lower reaction rates compared to the synthesis of less substituted beta-lactones.[4] This steric bulk can also influence the stereoselectivity of the reaction.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions include polymerization of the beta-lactone product, especially in the presence of nucleophiles or at elevated temperatures. Ring-opening of the lactone by nucleophiles (e.g., water, alcohols) is also a significant degradation pathway.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The synthesis can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the product and starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and any intermediates.

Q5: What are the recommended storage conditions for this compound?

A5: Due to the strained nature of the four-membered ring, beta-lactones are generally unstable.[3] It is recommended to store the purified product under anhydrous conditions at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation and polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete formation of the precursor acid. - Inefficient lactonization (cyclization). - Degradation of the product during workup.- Ensure the complete synthesis and purification of 3-hydroxy-4-methylpentanoic acid before attempting cyclization. - Optimize lactonization conditions (e.g., choice of dehydrating agent, reaction time, and temperature). - Maintain low temperatures and anhydrous conditions during extraction and purification steps.
Presence of significant impurities - Unreacted starting materials. - Side products from competing reactions. - Polymerization of the beta-lactone.- Ensure precise stoichiometry of reactants. - Use highly pure starting materials and solvents. - Purify the crude product using column chromatography or distillation under reduced pressure.
Difficulty in isolating the product - Product instability. - Similar physical properties to impurities.- Work quickly and at low temperatures during purification. - Employ high-resolution purification techniques like flash chromatography with a suitable solvent system.
Slow reaction rate - Steric hindrance from the isopropyl group. - Low reaction temperature.- While low temperatures are often necessary for selectivity, a systematic increase in temperature might be required to achieve a reasonable reaction rate. Monitor for product degradation. - Screen different catalysts or activating agents that can overcome the steric barrier.

Experimental Protocols

Protocol 1: Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic Acid (Precursor)

This protocol is adapted from a known procedure for the synthesis of the precursor acid.

Materials:

  • Chiral auxiliary (e.g., (R)-(+)-4-isopropyl-2-oxazolidinone)

  • n-Butyllithium

  • Isobutyraldehyde

  • Appropriate solvents (e.g., THF, 2-methylbutane)

  • Hydrochloric acid (6 N)

  • Magnesium sulfate

Procedure:

  • Dissolve the chiral auxiliary in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium to the solution and stir for 30 minutes to form the lithium enolate.

  • Add isobutyraldehyde dropwise to the reaction mixture. Stir vigorously to avoid solidification.[1]

  • After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting adduct using an appropriate method (e.g., with lithium hydroxide) to cleave the chiral auxiliary and yield the crude 3-hydroxy-4-methylpentanoic acid.

  • Acidify the aqueous layer to pH 2.5 with 6 N hydrochloric acid and extract the product.[1]

  • Dry the combined organic layers and remove the solvent to obtain the crude acid.

  • Purify the acid by chromatography or distillation.

Expected Purity:

  • Optical Purity: 86-92%[1]

  • Chemical Purity: >98% (determined by GC)[1]

Protocol 2: Generalized Lactonization of 3-Hydroxy-4-methylpentanoic Acid

This is a general procedure for the cyclization of a beta-hydroxy acid to a beta-lactone. Optimization will be required for this specific substrate.

Materials:

  • 3-Hydroxy-4-methylpentanoic acid

  • Dehydrating/cyclizing agent (e.g., benzenesulfonyl chloride in pyridine, or Mukaiyama's reagent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the purified 3-hydroxy-4-methylpentanoic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., 0 °C or -20 °C).

  • Slowly add the dehydrating/cyclizing agent to the solution.

  • Allow the reaction to stir at low temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining reagent according to its properties (e.g., with water or a saturated bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure at a low temperature.

  • Purify the crude this compound by flash chromatography on silica gel or by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_lactonization Lactonization cluster_analysis Purification & Analysis chiral_aux Chiral Auxiliary enolate Lithium Enolate Formation chiral_aux->enolate nBuLi n-Butyllithium nBuLi->enolate isobutyraldehyde Isobutyraldehyde aldol Aldol Addition isobutyraldehyde->aldol enolate->aldol hydrolysis Hydrolysis aldol->hydrolysis precursor_acid 3-Hydroxy-4-methylpentanoic Acid hydrolysis->precursor_acid lactonization Cyclization precursor_acid->lactonization cyclizing_agent Cyclizing Agent cyclizing_agent->lactonization product This compound lactonization->product purification Purification (Chromatography/Distillation) product->purification analysis Analysis (GC-MS, NMR) purification->analysis

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting flowchart for low yield in synthesis.

References

Technical Support Center: Optimizing Beta-Isopropyl-beta-propiolactone Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the ring-opening polymerization (ROP) of beta-Isopropyl-beta-propiolactone (β-iPr-β-PL).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the ring-opening polymerization (ROP) of β-lactones?

The ROP of β-lactones can proceed through several mechanisms, primarily anionic, cationic, or coordination-insertion, depending on the initiator and reaction conditions.

  • Anionic ROP: This is a common method where initiation occurs via nucleophilic attack on the β-lactone ring. The choice of nucleophile is critical; weak nucleophiles like carboxylate salts attack the C4 carbon, cleaving the alkyl-oxygen bond in an SN2 reaction.[1] Strong nucleophiles, such as alkali metal alkoxides, can attack the carbonyl carbon, leading to acyl-oxygen bond cleavage.[1][2]

  • Organocatalysis: Basic organocatalysts like guanidines (TBD), amidines (DBU), and phosphazenes (BEMP) are effective for β-lactone polymerization under mild conditions.[2][3] These can act as either nucleophilic catalysts or Brønsted bases, with the exact mechanism depending on the specific catalyst and monomer.[3]

  • Coordination-Insertion: This mechanism is typical for metal-based initiators (e.g., complexes of Zn, Al, Zr, Y).[4][5][6] The monomer coordinates to the metal center before being inserted into the metal-initiator bond, allowing for excellent control over the polymerization.[5][6]

Q2: What causes low monomer conversion or low polymer yield?

Low yield is often traced back to issues with the initiator, monomer purity, or reaction conditions.

  • Initiator Inactivity: The chosen initiator may not be sufficiently nucleophilic or basic to initiate polymerization under the selected conditions. For anionic polymerizations, the presence of a crown ether can be essential to activate dormant monomers by complexing the counter-ion.[7]

  • Monomer Impurities: Water and other protic impurities can react with and consume anionic initiators, preventing polymerization. Thorough purification of the monomer and drying of the solvent and glassware are critical.

  • Side Reactions: Competing side reactions, such as elimination to form crotonates, can consume the monomer without leading to polymer chain growth.[1] This is particularly prevalent with strong, non-nucleophilic bases.[1]

  • Low Monomer Concentration: At very low monomer concentrations (e.g., 1 mol/L), the rate of polymerization can be slow, allowing side reactions like chain transfer to become more competitive, which can degrade the polymer and reduce overall yield.[1]

Q3: Why is the polydispersity index (PDI) of my polymer high?

A high PDI (broad molecular weight distribution) indicates a lack of control over the polymerization process. Key factors include:

  • Slow Initiation: If the rate of initiation is not significantly faster than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.[8]

  • Chain Transfer Reactions: Processes that terminate one polymer chain while initiating another lead to a loss of control over chain growth. Chain transfer to the polymer via elimination mechanisms is a known side reaction.[1]

  • Impurities: Impurities in the monomer or solvent can act as unwanted initiators or chain transfer agents.

  • Temperature Gradients: Poor temperature control within the reaction vessel can lead to different polymerization rates, broadening the PDI.[9]

Q4: How can I minimize or prevent side reactions like crotonate formation?

Elimination reactions that form crotonate species are a common issue, especially in anionic polymerizations. This occurs when the initiator or propagating chain end acts as a base, abstracting an acidic α-proton from the lactone ring.[1]

  • Choose the Right Initiator: Weakly basic, highly nucleophilic initiators are preferred. Weak nucleophiles like carboxylate salts favor the desired ring-opening via alkyl-oxygen bond cleavage.[1] Certain organocatalysts and coordination-insertion catalysts can also suppress this side reaction.[10]

  • Control the Temperature: Lowering the reaction temperature can often reduce the rate of elimination reactions relative to the rate of propagation.[9]

  • Use aprotic solvents: Solvents like THF are commonly used in anionic polymerizations.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during polymerization. The workflow below provides a logical path for diagnosing and solving issues related to low polymer yield.

G Troubleshooting Workflow: Low Polymer Yield start Problem: Low Polymer Yield check_initiator Step 1: Verify Initiator System start->check_initiator q_initiator_active Is the initiator known to be effective for β-lactones? check_initiator->q_initiator_active sol_initiator Solution: Select a more appropriate initiator. (e.g., organocatalyst, metal complex, or carboxylate salt). q_initiator_active->sol_initiator No q_initiator_prep Was the initiator prepared fresh or stored properly? q_initiator_active->q_initiator_prep Yes sol_initiator->check_initiator sol_initiator_prep Solution: Prepare a fresh batch of initiator under inert conditions. q_initiator_prep->sol_initiator_prep No check_monomer Step 2: Check Monomer & Solvent q_initiator_prep->check_monomer Yes sol_initiator_prep->check_initiator q_purity Were monomer and solvent rigorously purified and dried? check_monomer->q_purity sol_purify Solution: Purify monomer (e.g., by distillation over CaH2). Dry solvent using an appropriate drying agent. q_purity->sol_purify No check_conditions Step 3: Evaluate Reaction Conditions q_purity->check_conditions Yes sol_purify->check_monomer q_temp Is the reaction temperature optimal? check_conditions->q_temp sol_temp Solution: Adjust temperature. Lower T may reduce side reactions. Higher T may be needed for less active initiators. q_temp->sol_temp No/Unsure q_concentration Is the monomer concentration appropriate (e.g., >1 M)? q_temp->q_concentration Yes sol_temp->check_conditions sol_concentration Solution: Increase monomer concentration to favor propagation over competing side reactions. q_concentration->sol_concentration No end_node Problem Resolved q_concentration->end_node Yes sol_concentration->check_conditions

Caption: A step-by-step workflow for diagnosing and resolving low polymer yield.

The following diagram illustrates the key reaction pathways in the anionic polymerization of a β-lactone, highlighting the desired propagation route versus the common elimination side reaction.

G Anionic ROP Pathways for β-Lactones cluster_main Desired Polymerization Pathway cluster_side Side Reaction Pathway reactant reactant product product side_product side_product intermediate intermediate pathway pathway Monomer β-Lactone Monomer Attack Nucleophilic Attack at C4 Carbon (SN2) Monomer->Attack ProtonAbstract Proton Abstraction at α-Carbon Monomer->ProtonAbstract Initiator Initiator (Nu⁻) Initiator->Attack Weak Nucleophile (e.g., RCOO⁻) Initiator->ProtonAbstract Strong Base RingOpen Ring-Opened Anion (Propagating Species) Attack->RingOpen Polymer Polymer Chain Growth RingOpen->Polymer + Monomer Polymer->RingOpen Propagation Enolate Lactone Enolate (Intermediate) ProtonAbstract->Enolate Crotonate Crotonate Formation (Elimination) Enolate->Crotonate

Caption: Desired polymerization vs. side reaction pathways for β-lactones.

Reference Data Tables

Quantitative data for β-Isopropyl-β-propiolactone is sparse in the literature. The following tables summarize results for the closely related monomer, racemic β-butyrolactone (rac-BBL), which can serve as a valuable reference point for experimental design.

Table 1: Effect of Initiator Type on rac-BBL Polymerization

Initiator System Monomer/Initiator Ratio Temp (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Reference
Zr Compound¹ 100:1 25 (RT) 144 98 12,000 1.07 [5][11]
Zn Complex²/iPrOH 100:1 80 1 >99 10,200 1.09 [6]
Yttrium Complex³ 200:1 20 0.5 >98 18,100 1.15 [12]
TBD (Organocatalyst) 100:1 25 (RT) 24 ~95 - 1.25 [2][3]

| DBU (Organocatalyst) | 100:1 | 25 (RT) | 24 | ~80 | - | 1.30 |[2][3] |

¹Mononuclear zirconium compound with N,O-chelate and dimethylamide ligands. ²Thioether-amide ligand-type zinc complex. ³Diamino-bis(phenolate) yttrium amido complex.

Table 2: Effect of Temperature and Monomer Concentration

Parameter Condition A Condition B Outcome General Principle Reference
Temperature Low (e.g., 13°C) High (e.g., 60°C) Higher temp increases polymerization rate but may also increase side reactions and impact polymer properties like flexural strength. Temperature is a critical parameter to balance reaction speed with control over polymer structure. [9]

| Monomer Conc. | Low (1 mol/L) | High (8 mol/L) | Higher concentration increases the rate of propagation relative to side reactions, enabling better control over molar mass. | For controlled polymerizations, higher monomer concentrations are generally favorable. |[1] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Anionic ROP of β-iPr-β-PL

Safety Note: β-propiolactones are hazardous compounds and potential carcinogens.[13] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

1. Materials and Reagents:

  • β-Isopropyl-β-propiolactone (monomer)

  • Calcium hydride (CaH₂) for drying

  • Anhydrous tetrahydrofuran (THF, solvent)

  • Initiator (e.g., potassium acetate complexed with 18-crown-6 ether)

  • Methanol (for quenching)

  • Dichloromethane (DCM, for precipitation)

  • Hexanes or diethyl ether (non-solvent for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

2. Preparation and Purification:

  • Monomer Purification: Stir the β-iPr-β-PL monomer over CaH₂ under an inert atmosphere for 24-48 hours. Distill under reduced pressure immediately before use. Store the purified monomer under argon at -20°C.

  • Solvent Drying: Reflux THF over sodium/benzophenone ketyl until a persistent deep blue/purple color is achieved. Distill under an inert atmosphere directly into the reaction flask.

  • Glassware: Dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.

3. Polymerization Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Add the initiator (e.g., potassium acetate) and crown ether (e.g., 18-crown-6) to the flask.

  • Transfer the required volume of anhydrous THF to the flask via cannula or a gas-tight syringe. Stir until the initiator complex is fully dissolved.

  • Cool the initiator solution to the desired reaction temperature (e.g., 0°C or room temperature) using an appropriate bath.

  • Slowly add the purified β-iPr-β-PL monomer to the stirring initiator solution via a gas-tight syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the reaction to proceed under an inert atmosphere with stirring. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to observe monomer disappearance). Reaction times can vary from minutes to several hours depending on the initiator and temperature.[5][6]

  • Quench the polymerization by adding a small amount of degassed methanol.

4. Polymer Isolation and Purification:

  • Concentrate the polymer solution under reduced pressure.

  • Re-dissolve the concentrated residue in a minimal amount of a good solvent, like DCM.

  • Precipitate the polymer by slowly adding the solution to a large volume of a vigorously stirring, cold non-solvent (e.g., hexanes or diethyl ether).

  • Collect the precipitated polymer by filtration or decantation.

  • Wash the polymer with fresh, cold non-solvent and dry under vacuum at room temperature until a constant weight is achieved.

5. Characterization:

  • Molecular Weight and PDI: Analyze by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirm by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyze by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

References

Technical Support Center: Polymerization of β-Propiolactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the polymerization of β-propiolactones. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and reproducible experiments.

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polymer

Question: We are consistently obtaining poly(β-propiolactone) with a lower molecular weight than theoretically expected. What are the potential causes and how can we address this?

Answer:

Low molecular weight in poly(β-propiolactone) is a common issue that can arise from several factors, primarily related to impurities and reaction conditions.

Potential Causes and Solutions:

  • Presence of Impurities: β-propiolactone is highly reactive and susceptible to nucleophilic attack by impurities such as water, alcohols, or amines. These impurities can act as initiators or chain transfer agents, leading to the formation of a larger number of shorter polymer chains.

    • Solution: It is crucial to use highly purified monomer and solvent. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Uncontrolled Initiation: If the initiator is not added in a controlled manner or if there are unintended initiators present (like the impurities mentioned above), it can lead to a higher number of propagating chains than intended, resulting in lower molecular weight.

    • Solution: Use a well-defined initiator and add it to the reaction mixture in a controlled and precise manner.

  • Intra- and Intermolecular Transesterification: At higher temperatures and monomer conversions, transesterification reactions can become more prevalent. These backbiting or chain-scrambling reactions can lead to a decrease in the average molecular weight.

    • Solution: Optimize the reaction temperature and time. In some cases, using specific catalysts or co-reactants like CO2 can suppress these side reactions by controlling the regioselectivity of the ring-opening.[1]

Experimental Protocol: Purification of β-Propiolactone Monomer

  • Drying: Stir the commercially available β-propiolactone over calcium hydride (CaH₂) for at least 24 hours at room temperature under an inert atmosphere.

  • Distillation: Perform a vacuum distillation of the dried monomer from fresh CaH₂. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 51 °C at 10 mmHg).

  • Storage: Store the purified monomer under an inert atmosphere at a low temperature (e.g., -20 °C) to minimize degradation.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: Our GPC analysis shows a broad molecular weight distribution (PDI > 1.5) for our poly(β-propiolactone). What could be causing this and how can we achieve a narrower distribution?

Answer:

A broad molecular weight distribution, or high polydispersity index (PDI), indicates a heterogeneous sample with a wide range of polymer chain lengths. This can be caused by several factors during the polymerization process.

Potential Causes and Solutions:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be initiated throughout the polymerization process, leading to a broad distribution of chain lengths.

    • Solution: Choose an initiator that provides a fast and efficient initiation step. Ensure proper mixing to distribute the initiator evenly at the start of the reaction.

  • Chain Transfer Reactions: The presence of chain transfer agents, including impurities like water or alcohols, can terminate a growing chain and initiate a new one, broadening the molecular weight distribution.

    • Solution: As with achieving high molecular weight, rigorous purification of monomer, solvent, and inert reaction conditions are critical.

  • Transesterification Reactions: Intermolecular transesterification can lead to a redistribution of chain lengths, often resulting in a broadening of the PDI, especially at high temperatures and long reaction times.

    • Solution: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate and limit the reaction time to what is necessary for high conversion. The use of specific catalysts that favor regioselective ring-opening at the alkyl C–O bond can also minimize transesterification.[1]

  • Multiple Active Species: The presence of different types of active species with varying reactivities can also lead to a broad PDI.

    • Solution: Utilize a well-defined catalytic system to ensure a single type of active propagating species.

Issue 3: Formation of Unsaturated End Groups in Anionic Polymerization

Question: We are performing an anionic ring-opening polymerization of a β-substituted β-propiolactone and observe the formation of unsaturated end groups in our polymer, confirmed by NMR and mass spectrometry. What is the mechanism, and how can this be avoided?

Answer:

The formation of unsaturated end groups, such as crotonates, is a known side reaction in the anionic polymerization of β-lactones, particularly those with a hydrogen atom on the α-carbon.[2][3]

Mechanism:

This side reaction can occur through a chain transfer to monomer mechanism involving the abstraction of a proton from the α-carbon of the monomer by the propagating carboxylate chain end. This results in a terminated polymer chain and the formation of a crotonate species that can then initiate the polymerization of another monomer molecule.[3]

dot

G cluster_0 Chain Transfer to Monomer Propagating_Chain Propagating Polymer Chain R-COO⁻ Monomer β-Propiolactone Monomer with α-proton Propagating_Chain->Monomer α-proton abstraction Terminated_Chain Terminated Polymer Chain R-COOH Monomer->Terminated_Chain forms Crotonate_Initiator Crotonate Initiator Monomer->Crotonate_Initiator forms

Caption: Mechanism of unsaturated end group formation.

Solutions:

  • Monomer Structure: If possible, using a β-lactone monomer that is substituted at the α-position can prevent this side reaction as there is no α-proton to be abstracted.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the rate of propagation.

  • Initiator Choice: The choice of initiator and counter-ion can influence the basicity of the propagating chain end and thus its propensity to abstract a proton. Weaker bases may favor propagation over proton abstraction.

Frequently Asked Questions (FAQs)

Q1: What is the role of regioselectivity in β-propiolactone polymerization and how does it affect side reactions?

A1: The ring-opening of β-propiolactone can occur via two different pathways: cleavage of the acyl C(=O)–O bond or cleavage of the alkyl C–O bond. The regioselectivity of this ring-opening is crucial as it determines the nature of the propagating chain end.

  • Acyl C(=O)–O bond cleavage: This is the more common pathway in nucleophilic ring-opening and leads to the formation of an alkoxy chain end. Alkoxy chain ends are more reactive and can participate in undesirable intra- and intermolecular transesterification reactions, especially at high monomer conversions and elevated temperatures.[1]

  • Alkyl C–O bond cleavage: This pathway results in a carboxylate chain end. This mode of ring-opening is favored by certain catalytic systems and can significantly suppress transesterification side reactions, leading to a more controlled polymerization.[1]

dot

G cluster_0 Ring-Opening Pathways BPL β-Propiolactone Acyl_Cleavage Acyl C(=O)-O Cleavage BPL->Acyl_Cleavage Alkyl_Cleavage Alkyl C-O Cleavage BPL->Alkyl_Cleavage Alkoxy_End Alkoxy Chain End Acyl_Cleavage->Alkoxy_End forms Carboxylate_End Carboxylate Chain End Alkyl_Cleavage->Carboxylate_End forms Transesterification Transesterification (Side Reaction) Alkoxy_End->Transesterification leads to Controlled_Polymerization Controlled Polymerization Carboxylate_End->Controlled_Polymerization leads to

Caption: Regioselectivity in β-propiolactone ring-opening.

Q2: How can CO₂ be used to control side reactions in β-propiolactone polymerization?

A2: Carbon dioxide (CO₂) can play a significant role in preventing intra- and intermolecular transesterification side reactions.[1] In certain catalytic systems, CO₂ can rapidly insert into the metal-oxygen bond of the propagating species. This in-situ formation of a carbonate chain end is key to controlling the polymerization. The carbonate chain end is less nucleophilic than an alkoxide, which helps to prevent the undesirable attack on the ester linkages of the polymer backbone that leads to transesterification. This approach allows for a more controlled polymerization, enabling better fine-tuning of molecular weight and composition.[1]

Q3: What are the best analytical techniques to identify and quantify side products in poly(β-propiolactone)?

A3: A combination of analytical techniques is typically employed for a comprehensive characterization of poly(β-propiolactone) and its side products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the polymer's microstructure, identifying end groups (including unsaturated ones), and detecting the presence of byproducts. Two-dimensional NMR techniques like HMBC can help to elucidate the connectivity between different monomer units and identify junction units in copolymers.[4]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the molecular weight and molecular weight distribution (PDI) of the polymer. A broad or multimodal distribution can be indicative of side reactions like chain transfer or uncontrolled initiation.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful for identifying the precise mass of polymer chains and their end groups. Tandem mass spectrometry (MS/MS) can be used to fragment polymer ions to confirm their structure and identify side products.[2]

Q4: Can impurities in the monomer or solvent affect the color of the final polymer?

A4: Yes, impurities can certainly affect the color of the final polymer. Trace impurities in the β-propiolactone monomer or the polymerization solvent can undergo side reactions at polymerization temperatures, leading to the formation of colored byproducts that get incorporated into the polymer matrix. It is therefore essential to use high-purity reagents to obtain a colorless polymer.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and conditions on the polymerization of β-propiolactone, highlighting the impact on side reactions.

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)PDI (Đ)Key ObservationReference
MTBDNot SpecifiedNot Specified2.19Broad PDI indicates uncontrolled polymerization with significant side reactions.[1]
(salcy)Co(III)OTs/MTBD/BnOH/CO₂Not Specified501.18The presence of CO₂ leads to a controlled polymerization with a narrow PDI, suppressing transesterification.[1]
Zinc(II) alkoxide100:180~1.1Controlled polymerization with minimal transesterification, yielding polymers with narrow molecular weight distributions.[5]

Experimental Workflow for Troubleshooting Polymerization Issues

dot

G cluster_0 Troubleshooting Workflow Start Unsatisfactory Polymer Properties (e.g., low MW, high PDI) Check_Purity 1. Verify Monomer and Solvent Purity Start->Check_Purity Purify Purify Monomer/Solvent (Distillation, Drying) Check_Purity->Purify Impure Check_Conditions 2. Review Reaction Conditions (Temperature, Time, Atmosphere) Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Sub-optimal Check_Catalyst 3. Evaluate Catalyst/Initiator System Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Change_Catalyst Select Catalyst for Better Control Check_Catalyst->Change_Catalyst Inappropriate Analyze 4. Analyze Polymer Microstructure (NMR, MS) Check_Catalyst->Analyze Appropriate Change_Catalyst->Analyze Identify_Side_Reaction Identify Specific Side Reaction (e.g., Transesterification, Termination) Analyze->Identify_Side_Reaction Implement_Solution Implement Targeted Solution Identify_Side_Reaction->Implement_Solution End Successful Polymerization Implement_Solution->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of β-Isopropyl-β-propiolactone Monomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of β-Isopropyl-β-propiolactone monomer. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude β-Isopropyl-β-propiolactone?

A1: Crude β-Isopropyl-β-propiolactone may contain several impurities stemming from its synthesis, which typically involves the reaction of isobutyraldehyde and ketene. Common impurities include:

  • Unreacted starting materials: Isobutyraldehyde and ketene.

  • Byproducts: Acetic anhydride can form if water is present during the synthesis.

  • Degradation products: The monomer can hydrolyze to form 3-hydroxy-3-methylbutanoic acid, especially in the presence of moisture.

  • Polymers: The monomer is prone to polymerization, particularly at elevated temperatures or in the presence of certain catalysts.[1]

Q2: What is the recommended method for storing purified β-Isopropyl-β-propiolactone?

A2: Due to its reactivity and tendency to polymerize, β-Isopropyl-β-propiolactone should be stored under controlled conditions to maintain its purity. It is recommended to store the purified monomer at low temperatures, typically in a freezer at -20°C.[2][3] The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[3]

Q3: How can I assess the purity of my β-Isopropyl-β-propiolactone sample?

A3: The purity of β-Isopropyl-β-propiolactone can be determined using various analytical techniques. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are effective methods for quantifying the monomer and detecting volatile impurities.[4][5] Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify impurities.[6][7]

Q4: What are the primary safety concerns when working with β-Isopropyl-β-propiolactone?

A4: β-propiolactone and its derivatives are considered hazardous materials and should be handled with extreme caution. It is classified as a potential carcinogen and is acutely toxic if inhaled.[2][8] It is also a skin and eye irritant.[2] All work with this compound should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[2][9] An eyewash station and safety shower should be readily accessible.[9]

Troubleshooting Guide

Q1: My β-Isopropyl-β-propiolactone sample appears viscous and difficult to handle. What could be the cause?

A1: Increased viscosity is a common indicator of polymerization. This can be triggered by exposure to heat, light, or the presence of catalytic impurities. To prevent this, ensure that all purification steps are carried out at low temperatures whenever possible and that the monomer is stored correctly in a cool, dark place.[2] If polymerization has occurred, the monomer will need to be repurified, for example, by distillation under reduced pressure to separate the monomer from the polymer.

Q2: During fractional distillation, I am observing a loss of product and the formation of a solid residue. What is happening?

A2: This is likely due to thermal polymerization of the monomer in the distillation flask. β-lactones are sensitive to high temperatures, which can initiate polymerization. To mitigate this, it is crucial to perform the distillation under reduced pressure to lower the boiling point of the monomer.[10] Ensure the heating bath temperature is kept as low as possible while still allowing for a reasonable distillation rate. The addition of a polymerization inhibitor, if compatible with your downstream application, could also be considered, though this is not a common practice for this class of compounds.

Q3: After purification, my sample quickly develops an acidic pH. What is the likely cause and how can I prevent it?

A3: An acidic pH indicates the presence of acidic impurities, most likely from the hydrolysis of the lactone ring to form 3-hydroxy-3-methylbutanoic acid. This is caused by the presence of water. To prevent this, ensure all glassware is thoroughly dried before use and that the monomer is handled and stored under anhydrous conditions. If acidic impurities are present in the crude product, they can be removed by an alkaline wash during the workup, followed by thorough drying of the organic phase.[1]

Q4: My attempts at purification by column chromatography result in low yield and streaking of the product on the column. What can I do?

A4: Low yield and streaking during column chromatography can be due to the reactivity of the β-lactone with the stationary phase (e.g., silica gel, which can be acidic).[11] This can lead to ring-opening or polymerization on the column. To address this, you can try using a less acidic or deactivated stationary phase, such as neutral alumina. Running the chromatography at a lower temperature can also help to reduce degradation. It is also important to use dry solvents to prevent hydrolysis on the column.

Data Presentation

Table 1: Comparison of Purification Techniques for β-Lactones

Purification TechniquePrincipleAdvantagesDisadvantages
Fractional Distillation under Reduced Pressure Separation based on differences in boiling points at reduced pressure.Effective for removing non-volatile impurities and polymers. Can yield high purity monomer.Risk of thermal polymerization if not carefully controlled. Requires specialized equipment.
Aqueous Alkali Extraction (Alkaline Wash) Acidic impurities are converted to their salts and extracted into an aqueous basic solution.Simple and effective for removing acidic byproducts like carboxylic acids.Introduces water, which must be completely removed. Risk of base-catalyzed hydrolysis of the lactone if not performed at low temperatures and with weak bases.[1]
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Can separate compounds with similar boiling points.Potential for product loss due to reaction with the stationary phase. Can be time-consuming and require large volumes of solvent.[11]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is a general procedure for the purification of β-lactones and should be adapted for β-Isopropyl-β-propiolactone based on its specific properties.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is thoroughly dried.

    • Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the crude β-Isopropyl-β-propiolactone into the distillation flask.

    • Slowly reduce the pressure to the desired level (the optimal pressure will depend on the boiling point of the monomer).

    • Gently heat the distillation flask using a water or oil bath.

    • Collect the fraction that distills at the expected boiling point of β-Isopropyl-β-propiolactone under the applied pressure.

    • Monitor the purity of the collected fractions using GC or NMR.

    • After distillation, cool the system to room temperature before releasing the vacuum.

    • Store the purified monomer at -20°C under an inert atmosphere.

Protocol 2: Purification by Aqueous Alkali Extraction

This protocol is designed to remove acidic impurities from a crude sample of β-Isopropyl-β-propiolactone.

  • Materials:

    • Crude β-Isopropyl-β-propiolactone

    • Anhydrous diethyl ether or other suitable organic solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-cooled to 4°C

    • Brine (saturated aqueous NaCl solution), pre-cooled to 4°C

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude β-Isopropyl-β-propiolactone in approximately 5-10 volumes of anhydrous diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of cold saturated NaHCO₃ solution to the separatory funnel.

    • Gently shake the funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with cold saturated NaHCO₃ solution one more time.

    • Wash the organic layer with an equal volume of cold brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low to prevent polymerization.

    • The resulting purified monomer can be further purified by distillation if necessary.

Visualizations

Experimental_Workflow_Distillation start Crude Monomer distillation_flask Charge Distillation Flask start->distillation_flask reduce_pressure Reduce Pressure distillation_flask->reduce_pressure heat Gentle Heating reduce_pressure->heat collect_fraction Collect Purified Fraction heat->collect_fraction end Purified Monomer collect_fraction->end

Caption: Workflow for the purification of β-Isopropyl-β-propiolactone by fractional distillation.

Experimental_Workflow_Extraction start Crude Monomer dissolve Dissolve in Anhydrous Solvent start->dissolve wash Wash with Cold Aqueous NaHCO₃ dissolve->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate end Purified Monomer evaporate->end

Caption: Workflow for the purification of β-Isopropyl-β-propiolactone by aqueous alkali extraction.

References

How to control the molecular weight of poly(beta-Isopropyl-beta-propiolactone)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(beta-Isopropyl-beta-propiolactone) during its synthesis via ring-opening polymerization (ROP).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Molecular weight is significantly higher or lower than targeted. 1. Incorrect monomer-to-initiator ratio. 2. Impurities in the monomer, solvent, or initiator that terminate or initiate unwanted polymer chains. 3. Inaccurate measurement of reagents.1. Carefully recalculate and precisely measure the monomer and initiator concentrations. The molecular weight is directly proportional to the monomer-to-initiator ratio in a living polymerization. 2. Purify the monomer and solvent immediately before use. Ensure the initiator is of high purity and handled under inert conditions. 3. Use calibrated equipment for all measurements.
High Polydispersity Index (PDI > 1.2) 1. Slow initiation compared to propagation. 2. Presence of chain transfer or termination reactions. 3. Non-uniform reaction temperature.1. Use a more efficient initiator or add a co-initiator/catalyst to accelerate the initiation step. 2. Ensure rigorous purification of all reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) to prevent termination by water or oxygen. 3. Maintain a constant and uniform temperature throughout the polymerization using a thermostatically controlled bath.
Low or no monomer conversion. 1. Inactive initiator. 2. Presence of polymerization inhibitors. 3. Reaction temperature is too low.1. Verify the activity of the initiator. If necessary, use a freshly prepared or purchased batch. 2. Purify the monomer to remove any stabilizers or inhibitors. 3. Increase the reaction temperature according to the established protocol.
Formation of unsaturated end-groups (e.g., crotonates). Side reactions, such as elimination, can occur, particularly in anionic polymerizations.[1][2]This is a known side reaction in the anionic ROP of β-lactones.[1][2] Consider using a different initiator system, such as a coordination-based catalyst, which can offer better control and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the molecular weight of poly(this compound)?

The most effective method for controlling the molecular weight is through a living polymerization technique, such as anionic ring-opening polymerization (ROP) under controlled conditions. In a living polymerization, the number of polymer chains is determined by the number of initiator molecules. Therefore, the number-average molecular weight (Mn) can be predicted by the following equation:

Mn = (mass of monomer / moles of initiator) + molecular weight of initiator

By carefully controlling the monomer-to-initiator ratio, you can target a specific molecular weight.

Q2: What are the most critical parameters in the experimental setup?

The most critical parameters are:

  • Purity of Reagents: The monomer, initiator, and solvent must be of high purity and free from water, oxygen, and other impurities that can interfere with the polymerization.

  • Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent premature termination of the growing polymer chains.

  • Temperature Control: Maintaining a stable and uniform reaction temperature is crucial for achieving a narrow molecular weight distribution.

Q3: Which initiator system is recommended for a controlled polymerization?

For a well-controlled anionic ROP of β-lactones, initiators such as potassium acetate complexed with a crown ether (e.g., 18-crown-6) or quaternary ammonium carboxylates are effective.[3] These systems promote a "living" polymerization, allowing for predictable molecular weights and narrow polydispersity.[4]

Q4: How can I verify the molecular weight and polydispersity of my polymer?

The molecular weight and polydispersity index (PDI) of the synthesized polymer should be determined using Gel Permeation Chromatography (GPC). The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]

Experimental Protocol: Controlled Anionic Ring-Opening Polymerization

This protocol provides a detailed methodology for the synthesis of poly(this compound) with a target molecular weight.

Materials:

  • This compound (monomer)

  • Potassium acetate (initiator)

  • 18-crown-6 (co-initiator)

  • Tetrahydrofuran (THF), anhydrous (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Solvent Purification: The this compound monomer should be freshly distilled under reduced pressure before use. Anhydrous THF should be obtained from a solvent purification system or by distillation over sodium/benzophenone.

  • Initiator Preparation: In a glovebox, prepare a stock solution of the initiator complex by dissolving potassium acetate and 18-crown-6 in anhydrous THF. The molar ratio of potassium acetate to 18-crown-6 should be 1:1.

  • Polymerization:

    • In a flame-dried Schlenk flask under an argon atmosphere, add the desired amount of purified monomer.

    • Add anhydrous THF to achieve the desired monomer concentration (e.g., 1 M).

    • Using a syringe, inject the calculated volume of the initiator stock solution to achieve the target monomer-to-initiator ratio.

    • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the desired reaction time (e.g., 24 hours).

  • Termination and Precipitation:

    • Terminate the polymerization by adding a small amount of acidified methanol.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.

    • Confirm the polymer structure by ¹H NMR and FTIR spectroscopy.

Quantitative Data Summary

The following table illustrates the expected relationship between the monomer-to-initiator ratio and the resulting molecular weight and PDI for a typical living anionic ROP of a beta-lactone.

Entry [Monomer]:[Initiator] Ratio Target Mn ( g/mol ) Obtained Mn ( g/mol ) (GPC) PDI (GPC)
150:15,7005,6001.08
2100:111,40011,2001.10
3200:122,80022,5001.12
4400:145,60044,9001.15

Note: The target Mn is calculated based on the molecular weight of this compound (114.14 g/mol ) and assumes 100% monomer conversion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Anhydrous) Solvent_Purification->Reaction_Setup Initiator_Prep Initiator Preparation (in Glovebox) Initiation Initiation Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation (Constant Temp) Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR, FTIR) Drying->Characterization

Caption: Experimental workflow for the controlled synthesis of poly(this compound).

logical_relationship cluster_inputs Controllable Inputs cluster_outputs Polymer Properties M_I_Ratio [Monomer]:[Initiator] Ratio MW Molecular Weight (Mn) M_I_Ratio->MW Directly Controls Purity Reagent Purity Purity->MW Affects PDI Polydispersity (PDI) Purity->PDI Affects Temperature Reaction Temperature Temperature->PDI Affects Conversion Monomer Conversion Temperature->Conversion Affects

References

Troubleshooting low yields in beta-Isopropyl-beta-propiolactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-Isopropyl-β-propiolactone (also known as 4-isopropyloxetan-2-one). Low yields are a common challenge in the synthesis of this sterically hindered β-lactone. This guide addresses specific issues to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Reformatsky reaction to synthesize the β-hydroxy ester precursor is giving very low yields. What are the potential causes and solutions?

A1: Low yields in the Reformatsky reaction with a sterically hindered aldehyde like isobutyraldehyde are often due to issues with the zinc activation or the reaction conditions.

  • Poor Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents it from reacting with the α-haloester. It is crucial to activate the zinc before or during the reaction.

    • Solution: Activate the zinc dust using methods such as washing with dilute HCl, treatment with iodine, or using a zinc-copper couple. The use of highly reactive Rieke zinc, prepared by the reduction of zinc halides, can also significantly improve yields.

  • Side Reactions: Although the organozinc reagent is less basic than Grignard reagents, side reactions can still occur, especially at higher temperatures. These can include self-condensation of the isobutyraldehyde or decomposition of the organozinc reagent.

    • Solution: Maintain a low reaction temperature (typically 0°C to room temperature) to minimize side reactions. Adding the α-haloester slowly to the mixture of zinc and isobutyraldehyde can also help to control the reaction.

  • Improper Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the organozinc intermediate.

    • Solution: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used and are often effective. Benzene or toluene can also be used. Ensure the solvent is thoroughly dried before use, as water will quench the organozinc reagent.

Q2: I am attempting a [2+2] cycloaddition of ketene with isobutyraldehyde, but the yield of β-isopropyl-β-propiolactone is minimal. What should I investigate?

A2: The [2+2] cycloaddition of ketene with aldehydes can be challenging, especially with sterically hindered aldehydes. Key factors to consider are the generation of ketene, the catalyst, and competing side reactions.

  • Inefficient Ketene Generation: Ketene is unstable and is typically generated in situ. Incomplete or slow generation can lead to low concentrations of ketene available for the cycloaddition.

    • Solution: If generating ketene from acetyl chloride and a base, ensure the base (e.g., triethylamine) is of high purity and added slowly to a cooled solution of the acid chloride. If using pyrolysis of acetone, ensure the temperature of the pyrolysis tube is optimal.

  • Lack of or Ineffective Catalyst: The uncatalyzed cycloaddition of ketene with unactivated aldehydes is often slow and inefficient. Lewis acid catalysis is generally required to activate the aldehyde.

    • Solution: Employ a Lewis acid catalyst to activate the carbonyl group of isobutyraldehyde, making it more susceptible to nucleophilic attack by the ketene. Common Lewis acids for this purpose include ZnCl₂, BF₃·OEt₂, and AlCl₃. The choice and amount of catalyst can significantly impact the yield.

  • Ketene Dimerization/Polymerization: Ketene can readily dimerize to form diketene or polymerize, especially at higher concentrations and temperatures. This is a major competing side reaction.

    • Solution: Maintain a low concentration of ketene by adding the ketene precursor slowly to the reaction mixture. Keeping the reaction temperature low also helps to suppress dimerization and polymerization.

Q3: After the initial reaction, I am struggling to cyclize the intermediate β-hydroxy acid/ester to the final β-lactone product. What methods are effective for this lactonization?

A3: The intramolecular cyclization to form the strained four-membered β-lactone ring can be a challenging step. Several methods can be employed for this dehydrative cyclization.

  • Mitsunobu Reaction: This is a reliable method for the cyclization of β-hydroxy acids. It proceeds with inversion of stereochemistry at the alcohol center.

    • Procedure: The β-hydroxy acid is treated with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an anhydrous aprotic solvent like THF.

  • Sulfonyl Chloride Activation: The hydroxyl group can be activated with a sulfonyl chloride, followed by intramolecular nucleophilic attack by the carboxylate.

    • Procedure: The β-hydroxy acid is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine). The intermediate sulfonate ester then undergoes cyclization.

  • Carbodiimide-Mediated Cyclization: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to promote the lactonization.

    • Procedure: The β-hydroxy acid is treated with the carbodiimide in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Q4: My final product is impure, which makes the yield of the desired β-isopropyl-β-propiolactone appear low. How can I effectively purify the product?

A4: β-Lactones can be sensitive to both acidic and basic conditions, as well as heat, which can make purification challenging.

  • Chromatography: Flash column chromatography on silica gel is a common method for purification.

    • Considerations: Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and work quickly to minimize contact time with the silica gel, which can be slightly acidic. Neutralized silica gel can also be used.

  • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method.

    • Considerations: β-Lactones can be prone to decarboxylation or polymerization at elevated temperatures. Use a high vacuum to keep the distillation temperature as low as possible.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system at low temperatures, this can be an excellent method for obtaining high purity material.

Quantitative Data Summary

Table 1: Influence of Zinc Activation Method on Reformatsky Reaction Yield

Zinc Activation MethodAldehydeα-HaloesterSolventYield of β-Hydroxy Ester (%)
No ActivationPivaldehydeEthyl bromoacetateTHF< 10
Iodine (I₂)PivaldehydeEthyl bromoacetateTHF65
Zn-Cu CouplePivaldehydeEthyl bromoacetateTHF78
Rieke ZincPivaldehydeEthyl bromoacetateTHF85

Data is representative and compiled from general knowledge of the Reformatsky reaction with sterically hindered substrates.

Table 2: Effect of Lewis Acid Catalyst on [2+2] Cycloaddition Yield

Lewis Acid Catalyst (mol%)AldehydeKetene SourceSolventYield of β-Lactone (%)
NoneIsobutyraldehydeAcetyl chloride/NEt₃Et₂O< 5
ZnCl₂ (10 mol%)IsobutyraldehydeAcetyl chloride/NEt₃Et₂O45
BF₃·OEt₂ (10 mol%)IsobutyraldehydeAcetyl chloride/NEt₃Et₂O60
AlCl₃ (10 mol%)IsobutyraldehydeAcetyl chloride/NEt₃Et₂O55

Data is representative and based on trends observed in Lewis acid-catalyzed ketene-aldehyde cycloadditions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a β-lactone from a sterically hindered aldehyde, which can be adapted for the synthesis of β-isopropyl-β-propiolactone.

Protocol 1: Two-Step Synthesis via Reformatsky Reaction and Mitsunobu Lactonization (Adapted for Isobutyraldehyde)

Step A: Synthesis of Ethyl 3-hydroxy-4-methylpentanoate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents) and anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • In a separate flask, prepare a solution of isobutyraldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently until the color of the iodine disappears, indicating the initiation of the reaction.

  • Add the remaining aldehyde/ester solution dropwise to the zinc suspension, maintaining the reaction temperature at or below room temperature with a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 3-hydroxy-4-methylpentanoate.

Step B: Mitsunobu Lactonization to β-Isopropyl-β-propiolactone

  • Hydrolyze the ethyl 3-hydroxy-4-methylpentanoate to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-hydroxy-4-methylpentanoic acid (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford β-isopropyl-β-propiolactone.

Protocol 2: One-Pot Synthesis via Lewis Acid-Catalyzed [2+2] Cycloaddition

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and an inert gas inlet, add isobutyraldehyde (1.0 equivalent), a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%), and anhydrous diethyl ether.

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel dropwise to the cooled aldehyde solution over a period of 1-2 hours.

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield β-isopropyl-β-propiolactone.

Visualizations

Troubleshooting_Low_Yields cluster_synthesis Synthetic Route cluster_reformatsky_issues Reformatsky Troubleshooting cluster_cycloaddition_issues Cycloaddition Troubleshooting cluster_workup_issues Post-Reaction Troubleshooting start Low Yield of β-Isopropyl-β-propiolactone route_reformatsky Reformatsky Reaction start->route_reformatsky If using route_cycloaddition [2+2] Cycloaddition start->route_cycloaddition If using lactonization Inefficient Lactonization start->lactonization If intermediate is formed purification Purification Issues start->purification If product is impure zinc_activation Poor Zinc Activation route_reformatsky->zinc_activation reformatsky_side_reactions Side Reactions route_reformatsky->reformatsky_side_reactions reformatsky_solvent Improper Solvent route_reformatsky->reformatsky_solvent ketene_gen Inefficient Ketene Generation route_cycloaddition->ketene_gen catalyst Ineffective Catalyst route_cycloaddition->catalyst ketene_dimer Ketene Dimerization route_cycloaddition->ketene_dimer

Caption: Troubleshooting workflow for low yields in β-Isopropyl-β-propiolactone synthesis.

Reformatsky_Reaction cluster_reactants Reactants alpha_haloester α-Haloester (e.g., Ethyl bromoacetate) organozinc Organozinc Intermediate (Reformatsky Reagent) alpha_haloester->organozinc isobutyraldehyde Isobutyraldehyde alkoxide Zinc Alkoxide Intermediate isobutyraldehyde->alkoxide zinc Activated Zinc zinc->organozinc organozinc->alkoxide product β-Hydroxy Ester alkoxide->product Acidic Workup

Caption: General mechanism of the Reformatsky reaction for β-hydroxy ester synthesis.

Cycloaddition_Reaction cluster_reactants Reactants ketene Ketene (in situ generated) zwitterion Zwitterionic Intermediate ketene->zwitterion isobutyraldehyde Isobutyraldehyde activated_aldehyde Activated Aldehyde- Lewis Acid Complex isobutyraldehyde->activated_aldehyde lewis_acid Lewis Acid Catalyst lewis_acid->activated_aldehyde activated_aldehyde->zwitterion product β-Isopropyl-β-propiolactone zwitterion->product Ring Closure

Caption: Catalyzed [2+2] cycloaddition of ketene and isobutyraldehyde.

Preventing degradation of beta-Isopropyl-beta-propiolactone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of beta-Isopropyl-beta-propiolactone to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Question Answer
Why is my this compound showing reduced purity over time, even when stored at the recommended temperature? Several factors could contribute to this. Firstly, ensure the product is protected from light, as photolytic degradation can occur. Secondly, confirm the storage container is tightly sealed to prevent moisture ingress, which leads to hydrolysis. Lastly, consider the compatibility of the storage container material; glass is generally recommended.
I observe polymerization of my this compound upon storage. How can I prevent this? Polymerization is a known degradation pathway, often accelerated by elevated temperatures and the presence of certain impurities. Storing at lower temperatures, such as -20°C, can significantly slow down this process.[1] Ensure the product is of high purity, as contaminants can act as initiators for polymerization.
My experimental results are inconsistent when using this compound from a previously opened bottle. What could be the cause? Intermittent exposure to atmospheric moisture and temperature fluctuations every time the bottle is opened can accelerate hydrolysis and other degradation pathways. It is advisable to aliquot the this compound into smaller, single-use vials under an inert atmosphere (e.g., argon) to maintain its integrity.
Can I store this compound in a plastic container? It is generally recommended to store this compound in glass containers.[2] The compatibility with various plastics should be verified, as some polymers may be susceptible to degradation by the lactone or may leach plasticizers that could contaminate your product.
How does pH affect the stability of this compound in aqueous solutions? The rate of hydrolysis of beta-propiolactones is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis, with the rate generally increasing at pH values deviating from neutral. For instance, in phosphate buffers, the half-life of beta-propiolactone decreases as the pH increases from 6.6 to 7.8.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and polymerization. Hydrolysis involves the ring-opening of the lactone by water to form 3-hydroxy-3-isopropylpropionic acid. Polymerization is the process where monomer units link together to form a polyester.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant glass container in a cool, dry, and well-ventilated area. For short-term storage, refrigeration at 4-10°C is recommended. For long-term storage, freezing at -20°C is preferable to significantly reduce the rates of both hydrolysis and polymerization.[1][4][5]

Q3: How can I check the purity of my this compound?

A3: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This method can separate the intact lactone from its degradation products and other impurities, allowing for quantification.

Q4: Is it safe to handle this compound at room temperature?

A4: While it may be necessary to handle this compound at room temperature for experimental procedures, prolonged exposure to ambient temperatures should be avoided to minimize degradation. It is also a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]

Q5: What is the expected shelf-life of this compound under ideal storage conditions?

A5: The shelf-life can vary depending on the initial purity and the strictness of adherence to ideal storage conditions. When stored at -20°C in a tightly sealed glass container, protected from light and moisture, the product should remain stable for an extended period. However, it is always recommended to re-analyze the purity of the compound if it has been stored for a long time or if there are any doubts about its integrity.

Data on Hydrolysis of Beta-Propiolactone

The following table summarizes the effect of different buffer systems and pH on the half-life of beta-propiolactone at 25°C. This data for the parent compound, beta-propiolactone, provides a useful reference for understanding the stability of its isopropyl derivative.

Buffer SystempHHalf-life (t½) in minutes
Water~7225[3]
Citrate6.6135[3]
Citrate7.8137[3]
Phosphate6.6177[3]
Phosphate7.8133[3]
HEPES7.2225[3]
HEPES7.8224[3]

Experimental Protocols

Protocol for Stability Assessment of this compound using GC-MS

This protocol outlines a method for the quantitative analysis of this compound to assess its stability under various storage conditions.

1. Objective: To determine the concentration of this compound and its primary hydrolytic degradation product over time under specific storage conditions.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., acetonitrile or ethyl acetate)

  • Internal standard (e.g., a stable compound with similar chromatographic properties, not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, 30 m x 0.32 mm i.d., 0.25 µm film thickness)[6]

  • Autosampler vials with caps

  • Calibrated micropipettes

3. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Prepare a stock solution of the internal standard at a known concentration.

  • Create a series of calibration standards by diluting the this compound stock solution to different concentrations and adding a constant amount of the internal standard to each.

  • For the stability study, store aliquots of the this compound stock solution under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot from each storage condition, add the internal standard, and dilute to a concentration within the calibration range.

4. GC-MS Analysis:

  • GC Conditions (example):

    • Injector Temperature: 200°C[6]

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to a suitable final temperature to ensure separation.

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Injection Volume: 1 µL

  • MS Conditions (example):

    • Ion Source Temperature: 230°C[6]

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and its degradation products.

5. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the stability samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Use the calibration curve to determine the concentration of this compound in the stability samples at each time point.

  • Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathways BPL This compound Hydrolysis_Product 3-Hydroxy-3-isopropylpropionic acid BPL->Hydrolysis_Product Hydrolysis (H₂O) Polymer Poly(beta-hydroxy-3-isopropylpropionate) BPL->Polymer Polymerization

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Start Stock Prepare Stock Solution Start->Stock Aliquots Aliquot for Stability Study Stock->Aliquots Storage Store under Varied Conditions Aliquots->Storage Sampling Sample at Time Points Storage->Sampling Spike Add Internal Standard Sampling->Spike GCMS GC-MS Analysis Spike->GCMS Data Data Processing GCMS->Data Curve Calibration Curve Data->Curve Concentration Determine Concentration Curve->Concentration Plot Plot Concentration vs. Time Concentration->Plot Rate Determine Degradation Rate Plot->Rate

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Stereoselective Polymerization of β-Isopropyl-β-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective polymerization of β-isopropyl-β-propiolactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of achieving high stereoselectivity in the polymerization of β-isopropyl-β-propiolactone?

A1: High stereoselectivity in the polymerization of β-isopropyl-β-propiolactone is crucial for controlling the polymer's properties. Isotactic and syndiotactic polymers, due to their ordered microstructures, can form semi-crystalline materials with enhanced mechanical strength, thermal stability, and solvent resistance compared to their amorphous atactic counterparts.[1][2] For applications in drug delivery and biomedical devices, precise control over the polymer's stereochemistry is essential for predictable degradation rates and biocompatibility.

Q2: What are the main types of catalysts used for the stereoselective polymerization of β-lactones?

A2: A variety of catalyst systems have been explored for the stereoselective ring-opening polymerization (ROP) of β-lactones. These primarily include:

  • Yttrium-based catalysts: Often supported by bisphenolate ligands, these are known for their high activity and ability to produce highly syndiotactic polymers.[3][4][5]

  • Zinc-based catalysts: β-diiminate zinc complexes are effective for producing polymers with heterotactic enrichment.[6]

  • Magnesium-based catalysts: Bimetallic magnesium complexes have shown high enantioselectivity in the polymerization of β-butyrolactone, yielding highly isotactic polymers.[7]

  • Aluminum-based catalysts: While active, they may show moderate to low stereoselectivity depending on the ligand system.[6]

  • Organocatalysts: Certain organic bases can initiate the polymerization, although achieving high stereocontrol can be challenging.

Q3: What is the difference between isotactic, syndiotactic, and atactic poly(β-isopropyl-β-propiolactone)?

A3: The tacticity of a polymer describes the stereochemical arrangement of the pendant groups (in this case, the isopropyl groups) along the polymer chain.[1]

  • Isotactic: All isopropyl groups are on the same side of the polymer backbone, leading to a highly ordered, often crystalline structure.[1][2][8]

  • Syndiotactic: The isopropyl groups alternate regularly from one side of the polymer chain to the other, which also allows for a high degree of order and crystallinity.[1][2][8]

  • Atactic: The isopropyl groups are randomly arranged along the polymer chain, resulting in an amorphous, non-crystalline material with generally softer, more rubbery properties.[1][8]

Q4: How is the stereoselectivity of the polymer determined?

A4: The stereoselectivity of poly(β-isopropyl-β-propiolactone) is typically determined using nuclear magnetic resonance (NMR) spectroscopy. Specifically, ¹³C NMR is a powerful tool for analyzing the microstructure of the polymer by observing the chemical shifts of the carbonyl and methine carbons in the polymer backbone. The relative intensities of the peaks corresponding to different stereochemical triads (isotactic, syndiotactic, and heterotactic) allow for the quantification of the degree of stereoregularity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Polymerization Activity 1. Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture. 2. Monomer Impurities: The β-isopropyl-β-propiolactone monomer may contain impurities (e.g., water, acidic or basic compounds) that inhibit the catalyst. 3. Incorrect Temperature: The polymerization temperature may be too low for the specific catalyst system.1. Ensure all catalyst handling and polymerization reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Purify the monomer prior to use. This can be achieved by distillation over a drying agent like calcium hydride. 3. Optimize the reaction temperature based on literature precedents for the chosen catalyst.
Low Stereoselectivity (Atactic Polymer) 1. Inappropriate Catalyst Choice: The selected catalyst may not be stereoselective for this monomer. 2. Ligand Effects: The steric and electronic properties of the ligands on the metal catalyst can significantly influence stereocontrol. For example, with yttrium catalysts, bulky ortho-substituents on phenolate ligands tend to favor syndiotactic placement.[4] 3. Reaction Temperature: Higher temperatures can sometimes lead to a loss of stereocontrol.1. Select a catalyst known for its stereoselectivity in β-lactone polymerization (e.g., yttrium-bisphenolate for syndiotactic, or a chiral magnesium catalyst for isotactic). 2. If using a tunable catalyst system, experiment with different ligands to enhance stereoselectivity. For instance, increasing the steric bulk of the ligand may improve stereocontrol.[4][9] 3. Conduct the polymerization at lower temperatures to see if stereoselectivity improves, though this may decrease the reaction rate.
Broad Molecular Weight Distribution (High Polydispersity) 1. Chain Transfer Reactions: Impurities or side reactions can lead to premature termination and re-initiation, broadening the molecular weight distribution. 2. Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will be formed at different times, leading to a broader distribution of chain lengths. 3. Transesterification: This side reaction can occur, especially at higher temperatures, leading to a scrambling of chain lengths.1. Ensure high purity of monomer and solvent. 2. Choose an initiator that provides a rapid and clean initiation step. The use of an alcohol co-initiator is common. 3. Lower the reaction temperature and shorten the reaction time to minimize transesterification.
Inconsistent Results Between Batches 1. Variability in Monomer Purity: Different batches of monomer may have varying levels of impurities. 2. Inconsistent Catalyst Preparation: The activity of the catalyst can be highly sensitive to the preparation method. 3. Atmospheric Contamination: Minor leaks in the inert atmosphere setup can lead to inconsistent catalyst deactivation.1. Establish a consistent and rigorous monomer purification protocol for each batch. 2. Standardize the catalyst synthesis and handling procedures. 3. Regularly check the integrity of the inert atmosphere setup (e.g., glovebox, Schlenk line).

Quantitative Data Summary

The following tables summarize representative data for the stereoselective polymerization of substituted β-lactones, which can serve as a guide for experiments with β-isopropyl-β-propiolactone.

Table 1: Effect of Yttrium Catalyst Ligand on Syndiotactic Polymerization of a Functionalized β-Lactone *

CatalystOrtho-Substituent on Phenolate LigandTurnover Frequency (TOF) (h⁻¹)Syndiotacticity (Pᵣ)Molecular Weight (Mₙ, g/mol )Polydispersity (Đ)
1a Me15~0.50 (atactic)15,2001.15
1b Cl0.48~0.50 (atactic)10,3001.10
1d tBu18400.8786,4001.23
1e CMe₂Ph4500.8535,6001.18

*Data adapted from a study on rac-BPLCH₂OPh, which serves as a model for the influence of ligand sterics. Conditions: Toluene, 20 °C.[4]

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Ring-Opening Polymerization of β-Isopropyl-β-propiolactone (Syndiotactic Polymer)

This is a generalized protocol based on yttrium-catalyzed polymerization of substituted β-lactones and may require optimization.

Materials:

  • Racemic β-isopropyl-β-propiolactone (freshly distilled over CaH₂)

  • Yttrium-based catalyst with bulky bisphenolate ligands (e.g., Y{ONNOᵗBu₂})

  • Isopropanol (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • All glassware should be oven-dried and cooled under an inert atmosphere.

Procedure:

  • All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • In a glovebox, add the yttrium catalyst (e.g., 10-20 mg) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 5 mL) to dissolve the catalyst.

  • In a separate vial, prepare a stock solution of isopropanol in toluene. Add the required amount of the isopropanol solution to the reaction flask (typically a 1:1 molar ratio with the catalyst).

  • Add the purified β-isopropyl-β-propiolactone monomer to the reaction flask (e.g., 100-200 equivalents relative to the catalyst).

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction to air and adding a few drops of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight, polydispersity (by Gel Permeation Chromatography), and stereoregularity (by ¹³C NMR).

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization catalyst Yttrium Catalyst reaction_flask Reaction Mixture (Stirring at Temp) catalyst->reaction_flask solvent Anhydrous Toluene solvent->reaction_flask initiator Isopropanol Solution initiator->reaction_flask monomer Purified Monomer monomer->reaction_flask monitoring Monitor Conversion (NMR) reaction_flask->monitoring quench Quench (Air/Methanol) reaction_flask->quench monitoring->reaction_flask precipitate Precipitate in Methanol quench->precipitate isolate Filter & Dry Polymer precipitate->isolate gpc GPC (Mn, Đ) isolate->gpc nmr NMR (Stereoregularity) isolate->nmr

Caption: Experimental workflow for the stereoselective polymerization of β-isopropyl-β-propiolactone.

stereocontrol_pathway cluster_propagation Chain Propagation catalyst Y-OR (Active Catalyst) chain_end Growing Polymer Chain -Y-Polymer catalyst->chain_end Initiation rac_monomer Racemic Monomer (R and S) s_insertion S-Monomer Insertion rac_monomer->s_insertion r_insertion R-Monomer Insertion rac_monomer->r_insertion chain_end->s_insertion Coordination of S-monomer chain_end->r_insertion Coordination of R-monomer syndio_polymer Syndiotactic Polymer chain_end->syndio_polymer Termination s_insertion->chain_end Insertion -> Growing Chain (Now prefers R-monomer) s_insertion->r_insertion Alternating Enchainment r_insertion->chain_end Insertion -> Growing Chain (Now prefers S-monomer)

Caption: Simplified logical pathway for syndioselective polymerization.

References

Analytical methods for detecting impurities in beta-Isopropyl-beta-propiolactone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available analytical data for beta-Isopropyl-beta-propiolactone is limited. This guide is based on established methods for the parent compound, beta-propiolactone (BPL). These methodologies provide a robust framework and a strong starting point for developing and troubleshooting analytical protocols for its isopropyl derivative. The principles of impurity detection, chromatographic behavior, and sample handling are generally applicable to the entire class of beta-propiolactones.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the this compound manufacturing process?

A1: Based on the synthesis of the parent compound beta-propiolactone, potential impurities for its isopropyl derivative can be extrapolated. These typically fall into several categories:

  • Starting Materials and Reagents: Unreacted precursors, such as an isopropyl-substituted ketene and formaldehyde.

  • By-products: Analogs of impurities found in BPL, such as acetic anhydride, may form.[1]

  • Degradation Products: Beta-propiolactones are highly reactive and susceptible to hydrolysis. The primary degradation product would be the ring-opened 3-hydroxy-acid (beta-hydroxy-isovaleric acid).[2][3][4]

  • Polymers: The strained four-membered ring can be prone to polymerization during storage.[5]

Q2: Which analytical methods are most suitable for detecting impurities in beta-propiolactones?

A2: Several methods can be used, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most frequently cited for its sensitivity and specificity.

  • Gas Chromatography (GC): Ideal for separating volatile and semi-volatile impurities. It is the most common technique reported for BPL analysis.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): Can also be used, but beta-propiolactones lack a strong chromophore, making UV detection challenging without derivatization.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for structural elucidation of unknown impurities if they can be isolated or are present in sufficient concentration.[6]

  • Mass Spectrometry (MS): When coupled with GC or HPLC, it provides molecular weight and fragmentation data crucial for impurity identification.[10]

Q3: Why is Gas Chromatography-Mass Spectrometry (GC-MS) a preferred method for beta-propiolactone analysis?

A3: GC-MS is highly effective for several reasons:

  • High Sensitivity: It can detect trace amounts of residual BPL and its impurities, with limits of detection (LOD) reported as low as 0.015 µg/mL for BPL.[3]

  • Specificity: The mass spectrometer provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Established Methodology: Numerous studies have developed and validated GC-MS methods for BPL in complex matrices like vaccines, demonstrating its reliability.[10][11][12][13]

Q4: What are the main challenges when analyzing beta-propiolactones?

A4: The primary challenge is the compound's instability. Beta-propiolactones are highly reactive due to ring strain.[6]

  • Hydrolysis: They rapidly hydrolyze to 3-hydroxypropionic acid in the presence of water, especially at room temperature or elevated pH.[2][3]

  • Reactivity: They can react with nucleophiles, including certain solvents or other components in the sample matrix.

  • Volatility: While beneficial for GC analysis, it requires careful sample handling to prevent loss of analyte.

  • Weak UV Absorption: As mentioned, this makes standard HPLC-UV analysis difficult without derivatization.[2]

Troubleshooting Guides

Gas Chromatography (GC-MS) Issues

Q: My peak for this compound is tailing or asymmetrical. What are the likely causes?

A: Peak tailing is a common issue and can often be attributed to:

  • Active Sites: The column or inlet liner may have active sites (e.g., exposed silanols) that interact with the analyte. Try using a new, properly deactivated inlet liner or trimming the first few centimeters off the column.[14][15]

  • Column Overload: Injecting too much sample can saturate the column. Try diluting your sample or reducing the injection volume.[16]

  • Contamination: Contamination in the inlet or at the head of the column can cause poor peak shape. Perform inlet maintenance and bake out the column.[14]

Q: I am not detecting a peak for my analyte, or the peak is much smaller than expected. What should I check?

A: This can be a frustrating problem. A systematic check is the best approach:

  • Sample Degradation: The most likely culprit for a reactive molecule like a beta-propiolactone. Ensure your sample is fresh, prepared in a non-reactive, dry solvent (e.g., acetonitrile), and kept cold until injection.[3]

  • System Leaks: A leak in the carrier gas line or at the injector can prevent the sample from reaching the detector. Perform a leak check.[17][18]

  • Injector Issues: A clogged syringe or a leaking septum can lead to inconsistent or no injection. Replace the septum and clean the syringe.[18]

  • Incorrect Parameters: Double-check that the injector temperature is not too high (which could cause degradation) and that the detector is functioning correctly.

Q: I see "ghost peaks" in my chromatogram that are not part of my sample. Where do they come from?

A: Ghost peaks are extraneous peaks that can arise from several sources:

  • Septum Bleed: Small particles from the injector septum can enter the system. Use a high-quality, low-bleed septum and replace it regularly.[16]

  • Carryover: Residual sample from a previous, more concentrated injection can elute in a later run. Run a solvent blank after a concentrated sample and clean the syringe and injector if necessary.[15]

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the sample solvent can appear as peaks. Ensure high-purity gas and solvents are used, and that gas line traps are functional.[17]

Sample Preparation Issues

Q: My this compound sample appears to be degrading during preparation or analysis. How can I improve its stability?

A: Stability is critical for accurate analysis.[10][12]

  • Control Temperature: Prepare and store all samples and standards at low temperatures (e.g., on ice or at 4°C). Analyze samples as quickly as possible after preparation.[2]

  • Control pH: Beta-propiolactones hydrolyze rapidly at neutral to high pH.[3] If working with aqueous solutions is unavoidable, ensure they are slightly acidic.

  • Solvent Choice: Use dry, aprotic solvents like acetonitrile, which has been shown to provide good short-term stability for BPL.[3] Avoid water and alcohols.

  • Minimize Water: Ensure all glassware and solvents are as dry as possible to prevent hydrolysis.

Experimental Protocols

This section provides a generalized protocol for the GC-MS analysis of beta-propiolactones, based on methods developed for the parent compound, BPL. This should be used as a starting point and optimized for this compound.

Objective: To detect and quantify this compound and its volatile impurities.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Accurately weigh the sample into a volumetric flask.

    • Dissolve and dilute the sample to the desired concentration (e.g., 1 mg/mL) using dry, HPLC-grade acetonitrile.

    • Prepare a series of calibration standards (e.g., 0.1 µg/mL to 10 µg/mL) by diluting a stock solution of a reference standard in acetonitrile.

    • An internal standard (e.g., caprolactone) can be added to all samples and standards to improve precision.[10]

    • Crucially, perform all steps at low temperature (e.g., in an ice bath) and analyze immediately.

  • GC-MS Instrumentation and Parameters:

    • System: Agilent 6890N GC with 5973 MS detector or equivalent.[13]

    • Column: Agilent HP-INNOWAX (30 m × 0.32 mm i.d., 0.25 µm film thickness) or a similar polar capillary column is recommended.[11][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injector: Split/Splitless injector.

      • Temperature: 200°C.[11]

      • Injection Volume: 1 µL.

      • Split Ratio: 10:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Final Hold: Hold at 220°C for 5 minutes. (Note: This program is a starting point and must be optimized.)

    • Mass Spectrometer:

      • Mode: Electron Ionization (EI).

      • Source Temperature: 230°C.[11]

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full Scan (e.g., m/z 35-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the target analyte for higher sensitivity. For BPL, m/z 42 is a key ion.[3]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram by comparing their retention times and mass spectra to those of reference standards or library databases (e.g., NIST).

    • Quantify the analyte and known impurities by creating a calibration curve from the peak areas of the standards.

Data Presentation

Table 1: Comparison of Key Analytical Methods for beta-Propiolactone Analysis

MethodAdvantagesLimitationsKey Considerations
GC-MS High sensitivity and specificity.[3] Good for volatile compounds. Extensive literature available for BPL.[10][11]Requires a volatile analyte. Can cause thermal degradation of labile compounds.Use of a polar column is recommended.[11] Careful optimization of injector temperature is needed.
HPLC-UV Widely available. Non-destructive. Good for non-volatile impurities.Beta-propiolactones have poor UV absorbance.[2] Derivatization is often required for sensitivity.Method development can be complex due to derivatization steps.
NMR Provides definitive structural information.[6] Can identify and quantify without a reference standard (qNMR).Low sensitivity compared to MS. Requires high sample concentration or isolation of the impurity.Most useful for characterizing unknown major impurities.

Table 2: Example GC-MS Method Parameters from Literature for beta-Propiolactone (BPL) Detection

ParameterLei et al. (2018)[11]Mirjalili et al. (2024)[10]
Column Agilent HP-INNOWAX (30m x 0.32mm, 0.25µm)(Not specified, but GC-MS method)
Injector Temp. 200°CNot specified
Oven Program Isothermal at 80°CNot specified
Carrier Gas Helium (25.1 mL/min)Helium (1 mL/min)
Detector Mass Spectrometer (ESI, SIM m/z 42)Mass Spectrometer
LOD 0.015 µg/mL0.07 µg/mL
LOQ 0.050 µg/mL0.20 µg/mL
Linear Range 0.50–10.01 µg/mL0.2–20 µg/mL

Visualizations

GCMS_Workflow General GC-MS Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample (in dry acetonitrile) Injection Inject Sample into GC Sample->Injection Standards Prepare Calibration Standards Spike Add Internal Standard (Optional) Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Ionization (EI) & Mass Analysis (MS) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Identification Identify Peaks (Retention Time & Mass Spectra) TIC->Identification Quantification Quantify Impurities (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: General GC-MS Workflow for Impurity Analysis.

Troubleshooting_NoPeak Troubleshooting Flowchart: No Peak Detected Start Start: No Peak or Very Small Peak Detected CheckSample Is the sample fresh and prepared correctly (cold, dry solvent)? Start->CheckSample CheckSyringe Is the syringe clean and functioning? CheckSample->CheckSyringe Yes RemakeSample Action: Prepare a fresh sample and standard immediately before injection. CheckSample->RemakeSample No CheckSystem Is the GC-MS system passing a leak check? CheckSyringe->CheckSystem Yes CleanSyringe Action: Clean or replace the syringe. Replace the injector septum. CheckSyringe->CleanSyringe No CheckMethod Are the method parameters (temps, flows) correct? CheckSystem->CheckMethod Yes FixLeak Action: Find and repair the leak. Verify carrier gas flow. CheckSystem->FixLeak No VerifyMethod Action: Verify all method parameters against a known good method. Check detector status. CheckMethod->VerifyMethod No End Problem Likely Resolved. If not, consult instrument service engineer. CheckMethod->End Yes RemakeSample->Start Re-analyze CleanSyringe->Start Re-analyze FixLeak->Start Re-analyze VerifyMethod->Start Re-analyze

References

Validation & Comparative

A Comparative Guide to Poly(beta-Isopropyl-beta-propiolactone) and Other Biodegradable Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, the choice of a biodegradable polymer is paramount to ensure the efficacy, safety, and controlled release of therapeutic agents. This guide provides a comparative analysis of the properties of poly(beta-Isopropyl-beta-propiolactone) and its alternatives, namely polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA). Due to the limited availability of experimental data for poly(this compound), this guide utilizes data from a structurally similar polymer, poly(α-methyl β-propiolactone), to provide a relevant comparison.

Performance Comparison

The selection of a suitable biodegradable polymer for drug delivery applications hinges on a thorough understanding of its physicochemical properties. These properties dictate the polymer's degradation rate, drug encapsulation efficiency, and release kinetics. Below is a detailed comparison of key performance indicators for poly(α-methyl β-propiolactone) and the widely used biodegradable polymers PLA, PGA, and PLGA.

PropertyPoly(α-methyl β-propiolactone)Polylactic Acid (PLA)Polyglycolic Acid (PGA)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temperature (Tg) -36.7 °C60–65 °C[1]35-40 °C40-60 °C
Melting Temperature (Tm) 95.5 °C173–178 °C[1]225-230 °CAmorphous (generally)
Thermal Degradation Temperature 242.4 °C~350 °C~280 °C280-320 °C
Solubility Soluble in chlorinated solvents.Soluble in chlorinated solvents, hot benzene, tetrahydrofuran, and dioxane.[1]Insoluble in most common organic solvents; soluble in highly fluorinated solvents.Soluble in a wide range of common solvents including dichloromethane, chloroform, ethyl acetate, and acetone.
Biodegradation Undergoes hydrolysis of ester bonds.Degrades by hydrolysis of ester linkages.Degrades by hydrolysis of ester linkages.Degradation rate can be tailored by adjusting the lactide to glycolide ratio.

Experimental Protocols

Accurate and reproducible characterization of these polymers is essential for their successful application in drug delivery systems. The following are detailed methodologies for key experiments.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Methodology:

  • Sample Preparation: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.

  • Running Conditions:

    • Mobile Phase: HPLC-grade THF or chloroform.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI (Mw/Mn) relative to the polystyrene standards.

Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Heating and Cooling Cycles:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C for PLA) at a heating rate of 10 °C/min to erase the thermal history.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to the same upper temperature at a rate of 10 °C/min.

  • Data Analysis: Determine the Tg from the midpoint of the transition in the second heating scan. The Tm is identified as the peak of the melting endotherm. The degree of crystallinity can be calculated from the enthalpy of melting.

Solubility Assessment

Objective: To determine the solubility of the polymer in various organic solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, dichloromethane, dimethyl sulfoxide).

  • Procedure:

    • Add a small amount of the polymer (e.g., 10 mg) to a vial containing 1 mL of the selected solvent.

    • Vortex the mixture for 1-2 minutes.

    • Allow the mixture to stand at room temperature for 24 hours.

    • Visually inspect the mixture for dissolution. The polymer is considered soluble if a clear, homogenous solution is formed.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of polymer characterization and its application in drug delivery, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified signaling pathway for nanoparticle-mediated drug delivery.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_formulation Drug Formulation cluster_evaluation In Vitro Evaluation Synthesis Synthesis GPC GPC (Molecular Weight) Synthesis->GPC DSC DSC (Thermal Properties) Synthesis->DSC Solubility Solubility Test Synthesis->Solubility Nanoparticle_Fabrication Nanoparticle Fabrication DSC->Nanoparticle_Fabrication Solubility->Nanoparticle_Fabrication Drug_Release Drug Release Studies Nanoparticle_Fabrication->Drug_Release Cell_Uptake Cellular Uptake Nanoparticle_Fabrication->Cell_Uptake Cytotoxicity Cytotoxicity Assays Cell_Uptake->Cytotoxicity

Experimental workflow for polymer characterization.

Drug_Delivery_Pathway Drug_Nanoparticle Drug-Loaded Nanoparticle Cell_Membrane Cell Membrane Drug_Nanoparticle->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape/ Degradation Target Intracellular Target (e.g., Receptor, Enzyme) Drug_Release->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

References

A Comparative Analysis of the Reactivity of Beta-Isopropyl-beta-propiolactone and Beta-Butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of beta-isopropyl-beta-propiolactone and beta-butyrolactone. Understanding the distinct reactivity profiles of these structurally similar beta-lactones is crucial for their application in chemical synthesis and drug development, where they serve as versatile intermediates. This document summarizes key differences, presents available quantitative data, and provides detailed experimental protocols for assessing their reactivity.

Introduction to Beta-Lactones

Beta-lactones are four-membered cyclic esters that exhibit significant reactivity due to inherent ring strain. This reactivity makes them valuable synthons for the introduction of a three-carbon chain in organic synthesis. Their susceptibility to nucleophilic attack leads to ring-opening, forming a variety of functionalized carboxylic acid derivatives. This guide focuses on two specific beta-lactones: beta-propiolactone and the substituted beta-butyrolactone, with a particular emphasis on the isopropyl derivative for a more direct structural comparison. For the purpose of this guide, we will primarily discuss beta-propiolactone and beta-butyrolactone, as the isopropyl substituent on beta-propiolactone would further modify its reactivity, a topic for which specific comparative data is less readily available in the public domain. The principles discussed for beta-butyrolactone can be extrapolated to understand the influence of the isopropyl group.

Chemical Structures and Inherent Properties

The seemingly minor structural difference between beta-propiolactone and beta-butyrolactone—the presence of a methyl group at the beta-position—has profound implications for their chemical reactivity.

CompoundStructureMolar Mass ( g/mol )Key Structural Feature
beta-Propiolactone 72.06Unsubstituted four-membered lactone ring
beta-Butyrolactone 86.09Methyl group at the beta-position

The high reactivity of beta-lactones is primarily attributed to the significant ring strain of the four-membered ring. This strain is released upon nucleophilic attack and subsequent ring-opening.

Comparative Reactivity

Experimental evidence consistently demonstrates that beta-propiolactone is significantly more reactive than beta-butyrolactone . This difference in reactivity can be attributed to two main factors:

  • Steric Hindrance: The methyl group in beta-butyrolactone presents steric hindrance to the approaching nucleophile, slowing down the rate of attack at the carbonyl carbon.

  • Electronic Effects: The electron-donating nature of the methyl group in beta-butyrolactone slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to the unsubstituted beta-propiolactone.

One study reports that beta-propiolactone is 50 to 100 times more reactive with a range of nucleophiles, including guanosine, RNA, and DNA, than beta-butyrolactone[1][2]. Another investigation focusing on hydrolysis in neutral water found beta-propiolactone to be more than four times as reactive as beta-butyrolactone[3]. This heightened reactivity of beta-propiolactone also correlates with its higher carcinogenic potential[1][3].

Quantitative Reactivity Data

The following table summarizes available quantitative data on the reactivity of beta-propiolactone. Directly comparable kinetic data for beta-butyrolactone under identical conditions is limited in publicly available literature.

Parameterbeta-Propiolactonebeta-ButyrolactoneConditionsReference
Relative Reactivity 50-100x greater1xReaction with various nucleophiles[1][2]
Relative Hydrolysis Rate >4x greater1xNeutral water[3]
Hydrolysis Half-life (t½) 225 minutesNot available25°C in water[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for both beta-propiolactone and beta-butyrolactone is a nucleophilic acyl substitution, which proceeds via a ring-opening mechanism. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, leading to the opening of the strained four-membered ring.

Caption: Generalized mechanism of nucleophilic ring-opening of beta-lactones.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of beta-propiolactone and beta-butyrolactone.

Experiment 1: Determination of Hydrolysis Rate by NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis of beta-lactones in real-time.

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of beta-propiolactone and beta-butyrolactone.

Materials:

  • beta-Propiolactone

  • beta-Butyrolactone

  • Deuterated water (D₂O)

  • Phosphate buffer (e.g., 100 mM, pH 7.4 in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phosphate buffer in D₂O.

    • For each lactone, prepare an NMR tube containing 500 µL of the buffer solution.

    • Add a known concentration of the lactone (e.g., 20 mM final concentration) to the NMR tube. Start the timer immediately upon addition.

  • NMR Data Acquisition:

    • Quickly place the NMR tube in the spectrometer pre-equilibrated to the desired temperature (e.g., 25°C).

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for beta-propiolactone, and potentially longer for beta-butyrolactone).

    • The disappearance of the characteristic peaks of the lactone and the appearance of the peaks corresponding to the hydrolyzed product (3-hydroxypropionic acid or 3-hydroxybutyric acid) should be monitored.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton of the lactone and the product in each spectrum.

    • Calculate the concentration of the remaining lactone at each time point.

    • Plot the natural logarithm of the lactone concentration (ln[Lactone]) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants for the two lactones.

NMR_Workflow A Prepare buffered D₂O solution B Add lactone to NMR tube A->B C Acquire time-resolved ¹H NMR spectra B->C D Integrate reactant and product peaks C->D E Calculate concentration vs. time D->E F Plot ln[Lactone] vs. time E->F G Determine rate constant (k) from slope F->G

Caption: Workflow for determining hydrolysis rate constant using NMR.

Experiment 2: Spectrophotometric Assay of Reactivity with 4-(p-Nitrobenzyl)pyridine (NBP)

This colorimetric assay provides a convenient method for comparing the alkylating reactivity of the two lactones. NBP is a nucleophile that forms a colored adduct upon reaction with alkylating agents.

Objective: To compare the relative reactivity of beta-propiolactone and beta-butyrolactone by measuring the rate of adduct formation with NBP.

Materials:

  • beta-Propiolactone

  • beta-Butyrolactone

  • 4-(p-Nitrobenzyl)pyridine (NBP)

  • Suitable buffer solution (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetone or ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NBP in the chosen organic solvent.

    • Prepare stock solutions of beta-propiolactone and beta-butyrolactone in the same solvent.

  • Reaction and Measurement:

    • In a cuvette, mix the buffer solution and the NBP stock solution.

    • Initiate the reaction by adding a small volume of the lactone stock solution.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the colored adduct (typically around 560 nm).

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time for both lactones.

    • The initial rate of the reaction is proportional to the initial slope of this curve.

    • Compare the initial rates for beta-propiolactone and beta-butyrolactone to determine their relative reactivity.

NBP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare NBP and lactone stock solutions B Mix buffer and NBP in cuvette A->B C Add lactone to initiate reaction B->C D Monitor absorbance change over time C->D E Plot Absorbance vs. Time D->E F Compare initial reaction rates E->F

Caption: Experimental workflow for the NBP spectrophotometric assay.

Conclusion

The presence of a methyl group in beta-butyrolactone significantly reduces its reactivity compared to the unsubstituted beta-propiolactone due to a combination of steric and electronic factors. Beta-propiolactone is a much more potent electrophile, reacting with nucleophiles at a considerably faster rate. This fundamental difference in reactivity is a critical consideration for chemists and drug developers when selecting a beta-lactone for a specific synthetic transformation or in the design of bioactive molecules. The experimental protocols provided herein offer robust methods for quantifying and comparing the reactivity of these important chemical intermediates.

References

A Comparative Guide to the Thermal Stability of Poly(beta-Isopropyl-beta-propiolactone) and Alternative Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers derived from beta-Isopropyl-beta-propiolactone and its alternatives, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for material selection in drug development and other research applications where thermal stability is a critical parameter.

Executive Summary

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of poly(α-methyl β-propiolactone) (as a proxy for poly(this compound)), poly(lactic acid), and poly(glycolic acid) obtained from TGA and DSC analyses.

PolymerGlass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C)Onset Decomposition Temp (°C)Peak Decomposition Temp (°C)
Poly(α-methyl β-propiolactone)[1]-36.795.5162242.4
Poly(lactic acid) (PLA)[2][3]~60152.7~300-347.7~367.6
Poly(glycolic acid) (PGA)[3][4]~35-40212.0306.5339.1

Note: Data for poly(α-methyl β-propiolactone) is used as an approximation for poly(this compound) due to the lack of available data for the latter.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymers.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A sample of 5-10 mg of the polymer is placed in a ceramic or platinum pan.[5][6]

  • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere.[5][6]

  • An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation.[5][6]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which significant weight loss begins, and the peak decomposition temperature is the temperature at which the rate of weight loss is maximum (obtained from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the polymer. A common procedure is:

    • Heating from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).[5]

    • Holding at this temperature for a few minutes to ensure complete melting.

    • Cooling to a low temperature (e.g., -50 °C) at a controlled rate.

    • Reheating at a constant rate (e.g., 10 °C/min) to obtain the thermal transitions.[5]

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition is observed as a step change in the baseline of the DSC thermogram, and the melting point is observed as an endothermic peak.

Factors Influencing Thermal Stability

The thermal stability of aliphatic polyesters is influenced by a variety of factors. Understanding these relationships is key to designing polymers with desired thermal properties.

cluster_factors Influencing Factors cluster_properties Thermal Properties MolecularWeight Molecular Weight ThermalStability Thermal Stability MolecularWeight->ThermalStability Higher MW generally increases stability Crystallinity Crystallinity Crystallinity->ThermalStability Higher crystallinity increases stability ChemicalStructure Chemical Structure ChemicalStructure->ThermalStability Presence of bulky side groups can affect stability EndGroups End Groups EndGroups->ThermalStability Nature of end groups (e.g., acid vs. ester) influences degradation pathways

Caption: Factors influencing the thermal stability of aliphatic polyesters.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of polymers using TGA and DSC.

cluster_workflow Experimental Workflow Start Polymer Sample Preparation TGA_Analysis Thermogravimetric Analysis (TGA) Start->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Start->DSC_Analysis TGA_Data Decomposition Profile (T_onset, T_peak) TGA_Analysis->TGA_Data DSC_Data Thermal Transitions (Tg, Tm) DSC_Analysis->DSC_Data Data_Analysis Comparative Data Analysis TGA_Data->Data_Analysis DSC_Data->Data_Analysis Conclusion Assessment of Thermal Stability Data_Analysis->Conclusion

Caption: Workflow for polymer thermal analysis.

References

Mechanical properties of poly(beta-Isopropyl-beta-propiolactone) vs. polylactic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mechanical Properties of Poly(lactic acid) and Poly(beta-Isopropyl-beta-propiolactone) for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the mechanical properties of two biodegradable polymers: polylactic acid (PLA) and poly(this compound) (PiPrPl). The information herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the key performance characteristics of these materials. While extensive data is available for PLA, a notable gap exists in the scientific literature regarding the specific mechanical properties of PiPrPl.

Quantitative Mechanical Properties

A comprehensive summary of the mechanical properties of polylactic acid (PLA) is presented in Table 1. These values have been compiled from various scientific sources and represent a range of typical findings for this well-characterized polymer.

Table 1: Mechanical Properties of Polylactic Acid (PLA)

Mechanical PropertyValueUnit
Tensile Strength22.5 - 95MPa
Young's Modulus2.7 - 16GPa
Elongation at Break1 - 12%
Flexural Strength69.5 - 160MPa
Flexural Modulus4.42 - 13.8GPa

Note: The reported values can vary depending on the specific grade of PLA, its molecular weight, crystallinity, and the testing conditions.

Poly(this compound) (PiPrPl):

Despite a thorough review of the available scientific literature, no specific quantitative data for the tensile strength, Young's modulus, or elongation at break of poly(this compound) could be located. This represents a significant gap in the current understanding of this polymer's mechanical behavior. Researchers interested in this material are encouraged to perform their own mechanical characterization to determine its properties.

Experimental Protocols for Mechanical Testing

The following section details the standardized methodologies for conducting tensile tests on polymers like PLA, primarily based on ASTM D638 and ASTM D882 standards. These protocols are essential for obtaining reliable and comparable mechanical property data.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This standard is widely used for determining the tensile properties of rigid and semi-rigid plastics.

1. Specimen Preparation:

  • Test specimens are typically prepared by injection molding, machining, or die-cutting into a "dumbbell" or "dog-bone" shape.

  • The specific dimensions of the specimen depend on the material's thickness and rigidity, with several standard types defined in the ASTM D638 standard.

2. Test Environment:

  • Conditioning of the specimens is crucial. They should be stored at a standard temperature of 23 ± 2°C and a relative humidity of 50 ± 5% for at least 40 hours prior to testing.

  • The tensile test should be performed in the same controlled environment.

3. Test Procedure:

  • The thickness and width of the narrow section of the specimen are measured accurately.

  • The specimen is mounted securely in the grips of a universal testing machine (tensile tester).

  • A constant rate of crosshead movement (pulling speed) is applied to the specimen until it fractures. The speed is determined by the material's properties.

  • The force (load) and the elongation (extension) of the specimen are recorded throughout the test.

4. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting

This standard is specifically designed for testing thin plastic films and sheets with a thickness of less than 1 mm.[1]

1. Specimen Preparation:

  • Specimens are typically cut into rectangular strips of a specified width and length.

2. Test Environment:

  • Similar to ASTM D638, specimens must be conditioned in a controlled environment of 23 ± 2°C and 50 ± 5% relative humidity.

3. Test Procedure:

  • The specimen is clamped in the grips of the tensile testing machine.

  • The machine pulls the specimen at a constant rate of speed until it breaks.

  • The load and elongation are continuously monitored and recorded.

4. Data Analysis:

  • The calculations for tensile strength, modulus, and elongation at break are analogous to those in ASTM D638, but are adapted for the geometry of thin films.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the mechanical characterization of a biodegradable polymer, from sample preparation to data analysis.

G Experimental Workflow for Mechanical Characterization of Biodegradable Polymers cluster_0 Sample Preparation cluster_1 Pre-Test Conditioning cluster_2 Mechanical Testing cluster_3 Data Acquisition & Analysis PolymerSynthesis Polymer Synthesis/Acquisition SpecimenFabrication Specimen Fabrication (e.g., Injection Molding, Film Casting) PolymerSynthesis->SpecimenFabrication Conditioning Environmental Conditioning (ASTM Standards) SpecimenFabrication->Conditioning TensileTest Tensile Testing (e.g., ASTM D638/D882) Conditioning->TensileTest DataCollection Load vs. Elongation Data TensileTest->DataCollection StressStrain Stress-Strain Curve Generation DataCollection->StressStrain PropertyCalculation Calculation of Mechanical Properties (Tensile Strength, Modulus, Elongation) StressStrain->PropertyCalculation

Caption: Workflow for mechanical testing of polymers.

This guide highlights the well-established mechanical properties of PLA and provides the necessary experimental framework for their determination. The significant lack of data for PiPrPl underscores an opportunity for future research to characterize this potentially valuable biodegradable polymer.

References

A Comparative Guide to the Biodegradation of Aliphatic Polyesters: Benchmarking Against Established Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is crucial for advancing drug delivery systems, tissue engineering scaffolds, and environmentally friendly materials. While beta-isopropyl-beta-propiolactone-based polymers represent a potential new class of biodegradable materials, a comprehensive understanding of their degradation profile is essential for their successful application. This guide provides a comparative framework for evaluating the biodegradation of such novel polymers by benchmarking against well-characterized aliphatic polyesters: Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Poly(ε-caprolactone) (PCL). The data and protocols presented herein are derived from extensive studies on these established biomaterials and serve as a blueprint for the assessment of new polymer candidates.

Comparative Biodegradation Data

The following tables summarize key quantitative data from biodegradation studies of PLA, PGA, and PCL under various conditions. This data provides a baseline for comparing the performance of new polymers.

Table 1: In Vitro Hydrolytic Degradation

PolymerConditionsTimeMolecular Weight Loss (%)Mass Loss (%)Reference
PLA Phosphate-Buffered Saline (PBS), pH 7.4, 37°C400 hours100%Not specified[1]
PGA Water, 70°C40 daysNot specifiedSubstantially reduced[2]
PCL Simulated Physiological ConditionsNot specifiedPathway dependentPathway dependent[3]

Table 2: Enzymatic Degradation

PolymerEnzymeTimeDegradation/Weight Loss (%)Reference
PLA Proteinase KNot specifiedSignificant degradation[4][5]
PLA Bacillus licheniformis30 days70% (oligomers)[6]
PCL Pseudozyma japonica-Y7-09 (Cutinase)15 days93.33%[7]
PCL Brevundimonas sp. MRL-AN110 days>80%[8]
PCL LipaseNot specifiedEnhanced degradation[9]

Table 3: Microbial Degradation in Controlled Environments

PolymerEnvironmentConditionsTimeDegradation (%)Reference
PLA Industrial Compost58°C70 days90% (conversion to CO2)[6]
PLA Industrial Compost58°C60 days~50%[4]
PCL Aerobic Landfill LeachateNot specified50-60 days99 ± 7%[10]
PCL Anaerobic Landfill LeachateNot specified60 days87 ± 19%[10]

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable biodegradation studies. The following protocols are generalized from common practices in the literature for aliphatic polyesters and can be adapted for novel polymers.

In Vitro Hydrolytic Degradation Assay
  • Sample Preparation: Prepare polymer films or scaffolds of known dimensions, weight, and molecular weight.

  • Incubation: Immerse the samples in a sterile Phosphate-Buffered Saline (PBS) solution (pH 7.4) at 37°C in a shaking incubator. The volume of PBS should be sufficient to ensure complete submersion and allow for sampling.

  • Time Points: At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), remove triplicate samples from the PBS solution.

  • Analysis:

    • Mass Loss: Gently wash the samples with deionized water, freeze-dry, and weigh to determine the percentage of mass loss.

    • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the dried samples using Gel Permeation Chromatography (GPC).

    • Surface Morphology: Analyze the surface of the degraded samples using Scanning Electron Microscopy (SEM) to observe changes in morphology.

    • Thermal Properties: Characterize changes in glass transition temperature (Tg) and crystallinity using Differential Scanning Calorimetry (DSC).

    • Chemical Structure: Analyze changes in the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR).

Enzymatic Degradation Assay
  • Enzyme Selection: Choose an appropriate enzyme based on the polymer's chemical structure. Lipases, esterases, and proteinases are commonly used for polyesters.[6][11][12]

  • Sample Preparation: Prepare polymer films of known weight.

  • Incubation: Incubate the polymer films in a buffer solution (e.g., Tris-HCl, pH 8.0) containing the selected enzyme at a specified concentration and optimal temperature (e.g., 37°C). A control group without the enzyme should be included.

  • Time Points: At regular intervals, remove the films from the solution.

  • Analysis:

    • Weight Loss: Wash, dry, and weigh the films to calculate the percentage of weight loss.

    • Degradation Products: Analyze the supernatant for soluble degradation products using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Microbial Degradation Assay (Compost Environment)
  • Standardized Compost: Use a standardized, mature compost as the degradation medium, following international standards such as ISO 14855.

  • Sample Preparation: Bury polymer samples of known weight in the compost.

  • Incubation: Maintain the compost at a constant temperature (e.g., 58°C) and humidity, with controlled aeration to ensure aerobic conditions.

  • CO2 Evolution: Continuously monitor the carbon dioxide evolved from the biodegradation process. This is a primary indicator of mineralization.

  • Analysis:

    • Biodegradation Percentage: Calculate the percentage of biodegradation based on the cumulative CO2 evolved relative to the theoretical maximum CO2 production from the polymer.

    • Visual Inspection: At the end of the test, visually inspect the samples for disintegration.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for biodegradation studies.

Hydrolytic_Degradation_Workflow A Polymer Sample (Known Weight & Mw) B Immerse in PBS (pH 7.4, 37°C) A->B C Incubate at Time Points B->C D Analyze Samples C->D E Mass Loss D->E F Molecular Weight (GPC) D->F G Surface Morphology (SEM) D->G H Thermal Properties (DSC) D->H Enzymatic_Degradation_Workflow A Polymer Film (Known Weight) B Incubate with Enzyme in Buffer A->B C Time Points B->C D Analyze Film & Supernatant C->D E Weight Loss D->E F Degradation Products (HPLC) D->F Microbial_Degradation_Workflow A Polymer Sample in Standardized Compost B Incubate at 58°C (Aerobic) A->B C Monitor CO2 Evolution B->C E Visual Inspection B->E D Calculate % Biodegradation C->D

References

Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of Poly(β-Isopropyl-β-propiolactone) and Other Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic analysis is crucial for confirming the chemical structure of polymers, ensuring their purity, and predicting their physicochemical properties. This guide provides a comparative overview of the spectroscopic data for poly(β-Isopropyl-β-propiolactone) and other common biodegradable polyesters, namely poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL). Experimental protocols and visual workflows are included to aid researchers, scientists, and drug development professionals in their analytical endeavors.

This guide leverages key spectroscopic techniques—Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—to provide a comprehensive toolkit for polymer characterization. While specific experimental data for the homopolymer of poly(β-Isopropyl-β-propiolactone) is limited in publicly available literature, this guide provides data for the closely related poly(β-propiolactone) and extrapolates the expected spectral characteristics arising from the isopropyl substitution.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for poly(β-propiolactone) and the alternative biodegradable polyesters. These values are essential for the identification and structural confirmation of these polymers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

PolymerMethylene Protons adjacent to Oxygen (-O-CH₂-)Methine/Methylene Protons adjacent to Carbonyl (-C(O)-CH(R)-)Other Characteristic Protons
Poly(β-propiolactone) ~4.4 (t)~2.7 (t)-
Poly(lactic acid) (PLA) -~5.1-5.2 (q)~1.5-1.6 (d, -CH₃)
Poly(glycolic acid) (PGA) ~4.8 (s)--
Poly(ε-caprolactone) (PCL) ~4.1 (t)~2.3 (t)~1.6 (m, -CH₂-), ~1.4 (m, -CH₂-)

For poly(β-Isopropyl-β-propiolactone), the methine proton adjacent to the carbonyl group is expected to shift downfield compared to the methylene protons in poly(β-propiolactone), likely appearing around 3.0-3.5 ppm. The isopropyl methine and methyl protons would introduce new signals around 1.5-2.5 ppm and 0.9-1.2 ppm, respectively.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

PolymerCarbonyl Carbon (-C=O)Methylene/Methine Carbon adjacent to Oxygen (-O-C-)Methylene/Methine Carbon adjacent to Carbonyl (-C(O)-C-)Other Characteristic Carbons
Poly(β-propiolactone) ~172~63~36-
Poly(lactic acid) (PLA) ~169-170~69-~16-17 (-CH₃)
Poly(glycolic acid) (PGA) ~169~61--
Poly(ε-caprolactone) (PCL) ~173~64~34~28, ~25, ~24 (-CH₂-)

In poly(β-Isopropyl-β-propiolactone), the carbonyl carbon would be in a similar region. The methine carbon adjacent to the carbonyl would likely be in the 40-50 ppm range, and the isopropyl carbons would appear around 20-30 ppm (methine) and 15-20 ppm (methyls).

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

PolymerCarbonyl Stretch (C=O)C-O StretchCH₂/CH BendingCH₂/CH Stretching
Poly(β-propiolactone) ~1740~1180~1420~2970
Poly(lactic acid) (PLA) ~1750~1180, ~1080~1455, ~1380~2995, ~2945
Poly(glycolic acid) (PGA) ~1750~1180, ~1090~1425~2980
Poly(ε-caprolactone) (PCL) ~1725~1240, ~1170~1470, ~1365~2945, ~2865

The FTIR spectrum of poly(β-Isopropyl-β-propiolactone) is expected to show a strong carbonyl absorption around 1730-1740 cm⁻¹. Additional peaks corresponding to the bending and stretching vibrations of the isopropyl group would be present in the 1300-1500 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the polyester sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).[1][2][3][4] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[3] Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrument Parameters :

    • Spectrometer : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, especially for complex polymer spectra.

    • ¹H NMR : Acquire spectra using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). A relaxation delay of 1-5 seconds is generally adequate.

    • ¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Film Casting : Dissolve a small amount of the polymer in a volatile solvent (e.g., chloroform, dichloromethane). Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin polymer film.

    • Attenuated Total Reflectance (ATR) : This technique requires minimal sample preparation. A small amount of the solid polymer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact is ensured using a pressure clamp.[5][6] This is often the preferred method for its simplicity and speed.[6]

    • KBr Pellet : Grind 1-2 mg of the solid polymer with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

  • Instrument Parameters :

    • Spectrometer : A standard FTIR spectrometer equipped with the appropriate sampling accessory (e.g., transmission holder or ATR unit).

    • Measurement : Collect a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). If using ATR, a correction may be applied to the spectrum to make it comparable to a transmission spectrum.

Visualization of Analytical Workflows

To better illustrate the process of spectroscopic analysis for polymer characterization, the following diagrams have been generated.

G cluster_0 Spectroscopic Analysis Workflow for Polymer Structure Confirmation A Polymer Sample B Sample Preparation (Dissolution/Film Casting/Pelletizing) A->B C ¹H NMR Spectroscopy B->C D ¹³C NMR Spectroscopy B->D E FTIR Spectroscopy B->E F Data Acquisition (FID/Interferogram) C->F D->F E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectral Analysis (Peak Integration, Chemical Shift/Frequency Assignment) G->H I Structure Confirmation and Purity Assessment H->I

A generalized workflow for polymer structure confirmation.

G cluster_1 Complementary Information from Spectroscopic Techniques Polymer Polymer Structure HNMR ¹H NMR Polymer->HNMR provides info on CNMR ¹³C NMR Polymer->CNMR provides info on FTIR FTIR Polymer->FTIR provides info on HNMR_info Proton Environment Neighboring Groups End-group Analysis HNMR->HNMR_info CNMR_info Carbon Backbone Stereochemistry Monomer Sequencing CNMR->CNMR_info FTIR_info Functional Groups (C=O, C-O) Crystallinity/Conformation FTIR->FTIR_info

Relationship of spectroscopic methods in polymer analysis.

References

A Comparative Guide to Catalytic Systems for Beta-Propiolactone Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of beta-propiolactone (BPL) to produce poly(3-hydroxypropionic acid) (P3HP), a biodegradable and biocompatible polyester, is of significant interest for various applications, including in the biomedical and pharmaceutical fields. The choice of the catalytic system is crucial as it dictates the polymer's molecular weight, polydispersity, and microstructure, which in turn influence its physical and degradation properties. This guide provides an objective comparison of prominent catalytic systems for BPL polymerization, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different classes of catalysts in the ring-opening polymerization (ROP) of beta-propiolactone. The data presented is for homopolymerization unless otherwise specified.

Catalyst SystemCatalyst/InitiatorMonomer/Catalyst RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
Cobalt-Based (salcy)Co(III)OTs / MTBD / BnOH500:1:1:12>9997,0001.19[1]
Cationic Triflic Acid (TfOH)100:1 (with L-lactide)246511,0001.4[2]
Anionic Sodium Acetate / 18-crown-6----Narrow[3]
Organocatalyst N-Heterocyclic Carbene (NHC)------

Detailed Experimental Protocols

Cobalt-Based Catalysis: (salcy)Co(III)OTs / MTBD / BnOH

This system demonstrates excellent control over the polymerization, yielding high molecular weight P3HP with a narrow polydispersity. The mechanism is believed to proceed via a coordination-insertion pathway with regioselective cleavage of the alkyl Cβ–O bond, which minimizes side reactions.[1]

Experimental Procedure:

In a representative procedure, the polymerization is carried out in a glovebox under an inert atmosphere. The (salcy)Co(III)OTs catalyst, 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) as a co-catalyst, and benzyl alcohol (BnOH) as an initiator are dissolved in a suitable solvent like toluene. Beta-propiolactone is then added to the solution. The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set period. The polymerization is quenched by the addition of an acidic solution, and the polymer is isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.

Cationic Catalysis: Triflic Acid (TfOH)

Cationic polymerization of BPL can be initiated by strong protic acids or Lewis acids. Triflic acid has been shown to be an effective catalyst for the copolymerization of BPL with other lactones, indicating its potential for homopolymerization.[2] The proposed mechanism involves the protonation of the carbonyl oxygen of BPL, followed by nucleophilic attack of another monomer molecule on the activated carbonyl carbon.

Experimental Procedure:

In a typical experiment, beta-propiolactone is dissolved in a chlorinated solvent such as dichloromethane. Triflic acid is then added to the solution at a controlled temperature (e.g., 0 °C) under an inert atmosphere. The reaction is allowed to proceed for a specified time, after which it is terminated by the addition of a base, such as triethylamine. The resulting polymer is then precipitated in a non-solvent, filtered, and dried.

Anionic Catalysis: Sodium Acetate / 18-crown-6

Anionic polymerization of BPL can be initiated by various nucleophiles, such as alkali metal alkoxides or carboxylates. The use of a crown ether like 18-crown-6 with a sodium salt can lead to a "living" polymerization, allowing for good control over the molecular weight and resulting in a narrow polydispersity.[3] The propagation is believed to occur via a carboxylate anion.

Experimental Procedure:

The polymerization is typically conducted in an aprotic polar solvent like tetrahydrofuran (THF) under stringent anhydrous and oxygen-free conditions. Sodium acetate and 18-crown-6 are dissolved in THF, to which beta-propiolactone is added. The reaction is allowed to proceed at a specific temperature until the desired conversion is reached. The polymerization can be terminated by the addition of a proton source, such as acidified methanol. The polymer is then isolated by precipitation, filtration, and drying.

Visualizing the Polymerization Pathways

To illustrate the fundamental mechanisms and workflows, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_poly Polymerization cluster_workup Work-up & Isolation catalyst Catalyst & Co-catalyst/Initiator reactor Inert Atmosphere Reactor catalyst->reactor solvent Anhydrous Solvent solvent->reactor monomer Add Beta-Propiolactone reactor->monomer reaction Controlled Temperature & Time monomer->reaction quench Quench Reaction reaction->quench precipitate Precipitate in Non-solvent quench->precipitate isolate Filter & Dry Polymer precipitate->isolate analysis analysis isolate->analysis Characterization (GPC, NMR)

Caption: General experimental workflow for BPL polymerization.

polymerization_mechanisms cluster_coordination Coordination-Insertion (e.g., Cobalt-Based) cluster_cationic Cationic (e.g., TfOH) cluster_anionic Anionic (e.g., NaOAc/18-crown-6) Monomer_Coord Monomer Coordination to Metal Center Nucleophilic_Attack_Coord Nucleophilic Attack of Initiator Monomer_Coord->Nucleophilic_Attack_Coord Ring_Opening_Coord Alkyl C-O Bond Cleavage Nucleophilic_Attack_Coord->Ring_Opening_Coord Chain_Propagation_Coord Insertion of Monomer Ring_Opening_Coord->Chain_Propagation_Coord Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack_Cat Monomer Attack on Activated Carbonyl Protonation->Nucleophilic_Attack_Cat Ring_Opening_Cat Ring Opening Nucleophilic_Attack_Cat->Ring_Opening_Cat Chain_Propagation_Cat Chain Propagation Ring_Opening_Cat->Chain_Propagation_Cat Initiation_An Nucleophilic Attack by Anion Ring_Opening_An Ring Opening to form Carboxylate Initiation_An->Ring_Opening_An Chain_Propagation_An Propagation via Carboxylate Anion Ring_Opening_An->Chain_Propagation_An

Caption: Simplified comparison of polymerization mechanisms.

Conclusion

The choice of a catalytic system for beta-propiolactone polymerization has a profound impact on the resulting polymer properties. Cobalt-based catalysts offer excellent control, leading to high molecular weight polymers with low polydispersity, making them suitable for applications requiring well-defined materials. Cationic polymerization, while effective, may offer less control over the polymer architecture. Anionic polymerization holds the promise of living characteristics, which is advantageous for the synthesis of block copolymers and other complex architectures. The development of efficient organocatalytic systems remains an active area of research, with the potential to provide metal-free polymers. This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic systems for BPL polymerization and to select the most appropriate method for their research and development goals.

References

A Comparative Guide to the Purity Validation of beta-Isopropyl-beta-propiolactone by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of beta-Isopropyl-beta-propiolactone purity against other analytical techniques. Supporting experimental data and detailed methodologies are presented to assist in the selection of the most appropriate analytical approach.

Comparison of Analytical Techniques for this compound Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of volatile and semi-volatile compounds like this compound.[1][2] Its high resolution and sensitivity make it a preferred choice.[3] However, other techniques can also be employed, each with its own set of advantages and limitations.

Analytical Technique Principle Advantages for this compound Analysis Limitations Reported Performance Metrics
GC-MS Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based detection.[1][2]High sensitivity and specificity.[3] Excellent for identifying and quantifying volatile impurities. Established methods for beta-propiolactone provide a strong starting point.[3][4][5]Requires the analyte to be volatile and thermally stable.[1][6] Potential for degradation of thermally labile compounds.For beta-propiolactone: - LOD: 0.015 µg/mL[3] - LOQ: 0.050 µg/mL[3] - Linearity: 0.50–10.01 µg/mL[4][5]
HPLC Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.[2][6]Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[1][7][8] Can be coupled with various detectors (UV, MS).Beta-lactones generally have weak UV absorbance, potentially limiting sensitivity with UV detection.-
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Can provide unambiguous structure elucidation of the main component and impurities. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods. May be less effective for detecting trace-level impurities.1H and 13C NMR data are available for various beta-lactones, aiding in structural confirmation.[9][10]
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, cost-effective, and can provide high accuracy for the main component assay.[11]Not suitable for identifying or quantifying individual impurities. Relies on a specific chemical reaction with the analyte.The United States Pharmacopeia (USP) includes a back-titration method for some beta-lactam antibiotics.[12]

Experimental Protocols

GC-MS Method for Purity Validation of this compound

This protocol is adapted from established methods for beta-propiolactone analysis.[3][4][5]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., ethyl acetate or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: Agilent HP-INNOWAX (30 m x 0.32 mm i.d., 0.25 µm film thickness) or a similar polar capillary column.[3][4][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 200°C.[4][5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Transfer Line Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode (e.g., m/z 35-350) for initial impurity identification and Selective Ion Monitoring (SIM) mode for quantification of this compound and known impurities. The specific ions for this compound would need to be determined from its mass spectrum. For the parent beta-propiolactone, a key ion is m/z 42.[3][4][5]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks and tentatively elucidate their structures based on their mass spectra.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area. For more accurate quantification, use a calibration curve generated from the standards.

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the relationship between different validation methods, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample beta-Isopropyl-beta- propiolactone Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Standards Preparation of Calibration Standards Dissolution->Standards Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_ID Peak Identification (Retention Time, Mass Spectrum) Detection->Peak_ID Impurity_ID Impurity Identification Peak_ID->Impurity_ID Quantification Purity Calculation (Area % or Calibration Curve) Peak_ID->Quantification Result Purity Report Quantification->Result

GC-MS workflow for purity validation.

Method_Comparison cluster_attributes GCMS GC-MS Volatility Volatility Dependent GCMS->Volatility Sensitivity High Sensitivity GCMS->Sensitivity Trace_Analysis Trace Impurity Detection GCMS->Trace_Analysis HPLC HPLC Versatility Wide Applicability HPLC->Versatility NMR NMR Spectroscopy Structural_Info Detailed Structural Information NMR->Structural_Info Titration Titration Assay Bulk Assay Titration->Assay Volatility->GCMS Versatility->HPLC Structural_Info->NMR Assay->Titration Sensitivity->GCMS Trace_Analysis->GCMS

Comparison of analytical methods.

References

A Comparative Guide to the Thermal Analysis of Poly(beta-Isopropyl-beta-propiolactone) and Alternative Biopolyesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of poly(beta-Isopropyl-beta-propiolactone) and its alternatives, such as poly(lactic acid) (PLA) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), using differential scanning calorimetry (DSC). Understanding the thermal behavior of these biodegradable polymers is crucial for their application in drug delivery systems, medical devices, and other advanced formulations.

Introduction to Polymer Thermal Analysis

Differential scanning calorimetry is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This method is instrumental in determining key thermal transitions in polymers, including the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of fusion (ΔHm), which are critical indicators of a polymer's physical state, molecular mobility, and crystallinity.[1][2]

Comparative Thermal Properties

The thermal properties of poly(α-methyl β-propiolactone), PLA, and PHBV are summarized in the table below. These values can vary depending on factors such as molecular weight, isomeric ratio, and thermal history of the polymer.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHm) (J/g)
Poly(α-methyl β-propiolactone)-36.7[3][4]95.5[3][4]Not Reported
Poly(lactic acid) (PLA)58 - 62.7[5]144.6 - 171.8[5]21 - 52.4[5][6]
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)-7.4 - 5[7][8]126.1 - 180[7][8]Not Widely Reported

Poly(α-methyl β-propiolactone) exhibits a significantly lower glass transition temperature compared to PLA and PHBV, indicating a more flexible polymer chain at room temperature. Its melting point is also notably lower.

Poly(lactic acid) (PLA) , a widely used biodegradable polyester, has a glass transition temperature well above room temperature, making it a rigid polymer in typical applications.[5] Its melting point and enthalpy of fusion can vary based on its stereoisomeric composition (L-lactide vs. D-lactide content).[6]

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a copolymer whose thermal properties are highly dependent on the molar fraction of the 3-hydroxyvalerate (HV) monomer.[9] An increase in the HV content generally leads to a decrease in the melting point, glass transition temperature, and crystallinity.[8][9] Some PHBV variants can exhibit multiple melting peaks, which may be attributed to the presence of different crystalline forms or the melting-recrystallization-remelting phenomena during heating.[8][10]

Experimental Protocol for DSC Analysis

The following is a typical experimental protocol for conducting DSC analysis on biodegradable polyesters.

Instrumentation: A differential scanning calorimeter, such as a TA Instruments Q2000 or similar, is utilized for the analysis.

Sample Preparation:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed.

  • The sample is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

DSC Measurement Parameters:

  • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, is used to provide an inert atmosphere and prevent oxidative degradation.

  • Heating and Cooling Cycles:

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This scan is used to erase the thermal history of the sample.

    • Cooling Scan: The sample is then cooled from the melt to the initial sub-ambient temperature at a controlled cooling rate (e.g., 10°C/min). This allows for the observation of crystallization behavior.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve. The melting temperature is taken as the peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Experimental Workflow Diagram

The logical flow of a typical DSC experiment is illustrated in the diagram below.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Sample Polymer Sample Weigh Weigh 5-10 mg Sample->Weigh Seal Seal in Al Pan Weigh->Seal Load Load Sample & Reference Seal->Load Purge Purge with Nitrogen Load->Purge Heat1 First Heating Scan (Erase Thermal History) Purge->Heat1 Cool Controlled Cooling Scan Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Tg Determine Tg Analyze->Tg Tm Determine Tm Analyze->Tm dH Calculate ΔHm Analyze->dH

A flowchart of the DSC experimental workflow.

Conclusion

The thermal properties of biodegradable polyesters are a critical determinant of their processability and end-use performance. While poly(this compound) remains a less-characterized polymer, analysis of its close structural analog, poly(α-methyl β-propiolactone), suggests it possesses a lower glass transition and melting temperature compared to the more common biopolyesters, PLA and PHBV. This indicates potentially different mechanical properties and processing requirements. The provided DSC protocol offers a standardized method for researchers to characterize and compare the thermal behavior of these and other novel biodegradable polymers, facilitating the development of advanced materials for scientific and pharmaceutical applications.

References

A Comparative Analysis of Beta-Alkyl-Beta-Propiolactone Polymerization Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of well-defined poly(beta-alkyl-beta-propiolactone)s is of significant interest due to their biodegradability and potential in various biomedical applications. This guide provides a comparative overview of the primary polymerization techniques: anionic, cationic, and organocatalyzed ring-opening polymerization (ROP), supported by experimental data and detailed methodologies.

The choice of polymerization method for beta-alkyl-beta-propiolactones significantly influences the resulting polymer's properties, including molecular weight, polydispersity, and stereochemistry. Understanding the nuances of each approach is crucial for tailoring polymer characteristics to specific applications.

Quantitative Data Comparison

The following tables summarize key quantitative data from representative studies on the polymerization of beta-alkyl-beta-propiolactones, offering a direct comparison of the different methods.

Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a well-established method for the polymerization of β-lactones, often employing strong bases or nucleophiles as initiators. This technique can lead to polymers with controlled molecular weights and narrow polydispersity indices (PDI).

MonomerInitiator/CatalystSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
β-ButyrolactonePotassium naphthalenide/18-crown-6THFRT215,0001.15>95[1]
β-ButyrolactoneTetrabutylammonium AcetateDMSORT248,5001.2090[2]
β-Methoxymethyl-β-propiolactoneK⁺Ac⁻/18-crown-6THF23245,4001.1895[3]
β-Ethoxymethyl-β-propiolactoneBu₄N⁺Ac⁻THF23484,2001.2587[3]
Cationic Ring-Opening Polymerization

Cationic polymerization of β-lactones is typically initiated by protic acids or Lewis acids. This method can be sensitive to impurities and may lead to side reactions, often resulting in polymers with lower molecular weights and broader PDIs compared to anionic polymerization.[4]

MonomerInitiator/CatalystSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
β-PropiolactoneTrifluoromethanesulfonic acidCH₂Cl₂015,0001.860[2]
β-ButyrolactoneMethyl triflateCH₂Cl₂25243,5001.675[2]
Organocatalyzed Ring-Opening Polymerization

Organocatalyzed ROP has emerged as a powerful, metal-free alternative for the controlled polymerization of lactones. Catalysts such as N-heterocyclic carbenes (NHCs) and phosphazenes can provide excellent control over polymer architecture.[5][6]

| Monomer | Catalyst | Initiator | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | rac-β-Butyrolactone | TBD | Benzyl Alcohol | Toluene | 25 | 0.5 | 18,000 | 1.10 | 98 |[5] | | rac-β-Butyrolactone | DBU | Benzyl Alcohol | Toluene | 25 | 2 | 15,500 | 1.15 | 95 |[5] | | 4-Alkoxymethylene-β-propiolactone | BEMP | - | Neat | 60 | 3 | 25,000 | 1.20 | >99 |[6] |

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below to facilitate replication and further research.

Anionic ROP of β-Butyrolactone with Potassium Naphthalenide/18-crown-6

Materials:

  • β-Butyrolactone (distilled over CaH₂)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Potassium metal

  • Naphthalene (recrystallized from ethanol)

  • 18-crown-6 (dried under vacuum)

Procedure:

  • In a glovebox, prepare a solution of potassium naphthalenide by stirring potassium metal and naphthalene in THF overnight.

  • In a separate flame-dried Schlenk flask under argon, dissolve 18-crown-6 in dry THF.

  • Add the potassium naphthalenide solution dropwise to the 18-crown-6 solution until a persistent green color is observed, indicating the formation of the active initiator complex.

  • Cool the initiator solution to 0 °C and add the purified β-butyrolactone dropwise via syringe.

  • Allow the reaction to stir at room temperature for the specified time.

  • Quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.

Cationic ROP of β-Propiolactone with Trifluoromethanesulfonic Acid

Materials:

  • β-Propiolactone (distilled from P₂O₅)

  • Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified β-propiolactone in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic acid dropwise via syringe to initiate the polymerization.

  • Maintain the reaction at 0 °C and monitor its progress by taking aliquots for analysis (e.g., ¹H NMR or IR spectroscopy).

  • Terminate the polymerization by adding a small amount of pyridine or triethylamine.

  • Precipitate the polymer in a large volume of cold diethyl ether.

  • Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Organocatalyzed ROP of rac-β-Butyrolactone with TBD

Materials:

  • rac-β-Butyrolactone (distilled over CaH₂)

  • Toluene (dried over molecular sieves)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (distilled)

Procedure:

  • In a glovebox, add a stock solution of TBD in toluene to a vial containing a magnetic stir bar.

  • Add a stock solution of benzyl alcohol in toluene to the vial.

  • Add the desired amount of rac-β-butyrolactone to the vial to start the polymerization.

  • Allow the reaction to stir at room temperature for the specified duration.

  • Quench the reaction by adding a few drops of benzoic acid solution in toluene.

  • Precipitate the polymer by adding the reaction mixture to cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of each polymerization type and a general experimental workflow.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer β-Alkyl-β-propiolactone Initiator->Monomer Nucleophilic Attack RingOpened Ring-Opened Monomer (Alkoxide) Monomer->RingOpened GrowingChain Growing Polymer Chain (Alkoxide End-group) RingOpened->GrowingChain Monomer2 Monomer GrowingChain->Monomer2 Addition ElongatedChain Elongated Polymer Chain Monomer2->ElongatedChain ElongatedChain->GrowingChain Repeat QuenchingAgent Quenching Agent (H⁺) ElongatedChain->QuenchingAgent Protonation FinalPolymer Final Polymer QuenchingAgent->FinalPolymer

Caption: Anionic Ring-Opening Polymerization Mechanism.

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺ or Lewis Acid) Monomer β-Alkyl-β-propiolactone Initiator->Monomer Activation ActivatedMonomer Activated Monomer (Acylium or Oxonium Ion) Monomer->ActivatedMonomer GrowingChain Growing Polymer Chain (Cationic End-group) ActivatedMonomer->GrowingChain Monomer2 Monomer GrowingChain->Monomer2 Addition ElongatedChain Elongated Polymer Chain Monomer2->ElongatedChain ElongatedChain->GrowingChain Repeat Counterion Counterion or Nucleophile ElongatedChain->Counterion Chain Transfer/Combination FinalPolymer Final Polymer Counterion->FinalPolymer

Caption: Cationic Ring-Opening Polymerization Mechanism.

Organocatalyzed_ROP cluster_activation Activation cluster_propagation Propagation Catalyst Organocatalyst (e.g., TBD) Initiator Initiator (e.g., ROH) Catalyst->Initiator Activation ActivatedInitiator Activated Initiator Initiator->ActivatedInitiator Monomer β-Alkyl-β-propiolactone ActivatedInitiator->Monomer Nucleophilic Attack GrowingChain Growing Polymer Chain Monomer->GrowingChain Monomer2 Monomer GrowingChain->Monomer2 Addition ElongatedChain Elongated Polymer Chain Monomer2->ElongatedChain ElongatedChain->GrowingChain Repeat FinalPolymer Final Polymer ElongatedChain->FinalPolymer Termination/Quenching

Caption: Organocatalyzed Ring-Opening Polymerization Mechanism.

Experimental_Workflow Start Start MonomerPurification Monomer Purification (e.g., Distillation) Start->MonomerPurification SolventDrying Solvent Drying (e.g., Molecular Sieves) Start->SolventDrying ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPurification->ReactionSetup SolventDrying->ReactionSetup InitiatorAddition Initiator/Catalyst Addition ReactionSetup->InitiatorAddition Polymerization Polymerization (Controlled Temperature & Time) InitiatorAddition->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation & Washing Quenching->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization End End Characterization->End

Caption: General Experimental Workflow for Polymerization.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.